(-)-Longifolene
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C15H24 |
|---|---|
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(1S,2R,7R,9R)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane |
InChI |
InChI=1S/C15H24/c1-10-11-6-7-12-13(11)14(2,3)8-5-9-15(10,12)4/h11-13H,1,5-9H2,2-4H3/t11-,12-,13+,15-/m0/s1 |
InChI-Schlüssel |
PDSNLYSELAIEBU-XPCVCDNBSA-N |
SMILES |
CC1(CCCC2(C3C1C(C2=C)CC3)C)C |
Isomerische SMILES |
C[C@@]12CCCC([C@H]3[C@@H]1CC[C@H]3C2=C)(C)C |
Kanonische SMILES |
CC1(CCCC2(C3C1C(C2=C)CC3)C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Enigmatic Sesquiterpene: A Technical Guide to the Natural Sources and Isolation of (-)-Longifolene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Longifolene, a tricyclic sesquiterpene hydrocarbon, is a fascinating natural product that has garnered significant interest in the scientific community. Its unique bridged chemical structure and presence in various natural sources make it a valuable chiral building block in synthetic chemistry and a subject of study for its potential biological activities. This technical guide provides a comprehensive overview of the natural occurrences of this compound and detailed methodologies for its isolation and purification, tailored for professionals in research and drug development.
Natural Sources of this compound
This compound is predominantly found in the plant kingdom, particularly within the resin of various pine species. It is also present in some lower plants like fungi and liverworts.[1][2]
Higher Plants (Pinaceae)
The most abundant natural source of this compound is the oleoresin of several species of pine trees (Pinus). Among these, Pinus roxburghii (also known as Chir pine or Pinus longifolia) is a particularly rich source.[2] The essential oil and turpentine derived from this species can contain significant amounts of longifolene.
| Natural Source | Plant Part | Method of Extraction | This compound Content (%) | Reference |
| Pinus roxburghii (Chir Pine) | Oleoresin (Turpentine) | Steam Distillation | Up to 20% | [1] |
| Pinus roxburghii | Oleoresin | Superheated Steam Distillation (160°C) | Yield of 19.92% essential oil | [3][4] |
| Pinus ponderosa | Needles | Hydrodistillation | Variable, often minor component | [5] |
| Pinus contorta | Needles | Hydrodistillation | Minor component | [5] |
| Pinus flexilis | Needles | Hydrodistillation | Minor component | [5] |
| Pinus massoniana | Needles | Steam Distillation | Component of essential oil | [6] |
| Pinus sylvestris | Needles | Hydrodistillation | Component of essential oil | [7][8] |
Fungi and Liverworts
While found in smaller quantities, the enantiomer (+)-longifolene has been reported in certain fungi and liverworts.[1][2] The specific species and the yields are less documented compared to pine sources.
Isolation and Purification Methodologies
The isolation of this compound from its natural sources, primarily pine oleoresin, involves a multi-step process that begins with the extraction of the essential oil followed by purification techniques to isolate the target compound.
Extraction of Essential Oil: Steam Distillation
Steam distillation is the primary method for extracting the volatile components, including this compound, from the oleoresin of pine trees.
Experimental Protocol: Steam Distillation of Pinus roxburghii Oleoresin
-
Sample Preparation: Freshly collected oleoresin from Pinus roxburghii is used as the starting material.
-
Apparatus Setup: A Clevenger-type apparatus or a similar steam distillation unit is assembled. The apparatus consists of a boiling flask, a biomass flask, a condenser, and a collection vessel.
-
Charging the Still: The oleoresin is placed in the biomass flask. The boiling flask is filled with distilled water.
-
Distillation Process:
-
Heat the boiling flask to generate steam.
-
The steam passes through the oleoresin, causing the volatile compounds to vaporize.
-
The mixture of steam and volatile compounds travels to the condenser.
-
Cold water circulating through the condenser cools the vapor, causing it to condense back into a liquid.
-
-
Collection: The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel.
-
Separation: The essential oil, being less dense than water, forms a layer on top. The aqueous layer is drained off, and the essential oil is collected.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
-
Yield: The yield of essential oil from Pinus roxburghii oleoresin can be up to 19.92% using superheated steam distillation.[3][4]
Caption: General workflow for the isolation and purification of this compound.
Purification of this compound
The crude essential oil obtained from steam distillation is a complex mixture of terpenes. Further purification is necessary to isolate this compound.
Fractional distillation under reduced pressure is a key step to separate this compound from other terpenes with different boiling points. This method is particularly effective for separating the high-boiling point fraction containing sesquiterpenes.[9]
Experimental Protocol: Fractional Vacuum Distillation of Turpentine Oil
-
Apparatus Setup: A fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a heating mantle, a condenser, and receiving flasks is assembled.
-
Charging the Flask: The crude turpentine oil is placed in the round-bottom distillation flask.
-
Distillation Conditions:
-
Pressure: The system is evacuated to a reduced pressure, typically in the range of 5-10 mmHg. Lowering the pressure reduces the boiling points of the compounds, preventing thermal degradation.
-
Heating: The distillation flask is gradually heated using a heating mantle.
-
Reflux Ratio: A suitable reflux ratio is maintained to ensure efficient separation.
-
-
Fraction Collection:
-
The distillate is collected in fractions based on the boiling point at the given pressure.
-
The initial fractions will contain lower-boiling monoterpenes.
-
As the temperature rises, the fraction containing this compound (boiling point ~118-120 °C at 10 mmHg) is collected.
-
-
Monitoring: The composition of the collected fractions is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the longifolene-rich fraction. A purity of over 92% can be achieved through this method.[9]
For achieving high purity, the longifolene-rich fraction obtained from distillation can be further purified using preparative column chromatography.
Experimental Protocol: Preparative Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 70-230 mesh) is commonly used as the stationary phase.
-
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: The longifolene-rich fraction is concentrated and loaded onto the top of the silica gel column.
-
Elution:
-
Mobile Phase: A non-polar solvent like n-hexane or a mixture of n-hexane and a slightly more polar solvent (e.g., ethyl acetate) in a low percentage is used as the mobile phase.
-
Elution Mode: Isocratic elution with n-hexane is often sufficient to separate the non-polar this compound from more polar oxygenated terpenes.
-
-
Fraction Collection: Fractions are collected sequentially as the mobile phase passes through the column.
-
Analysis: The composition of each fraction is analyzed by Thin Layer Chromatography (TLC) or GC-MS.
-
Pooling and Concentration: Fractions containing pure this compound are pooled together, and the solvent is removed under reduced pressure to yield the purified compound.
Caption: Diagram of the preparative column chromatography process.
Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for the identification and quantification of this compound in essential oil samples and purified fractions.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Dilute the essential oil or purified fraction in a suitable volatile solvent (e.g., n-hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
GC-MS System: An Agilent or similar GC-MS system equipped with a capillary column is used.
-
Column: A non-polar capillary column, such as HP-5MS (5% phenyl methyl siloxane), is suitable for separating terpenes. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL, with a split ratio (e.g., 1:50 or 1:100).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 4 °C/min.
-
Ramp to 280 °C at a rate of 10 °C/min, hold for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Identification and Quantification:
-
Identification: Compounds are identified by comparing their mass spectra with those in a mass spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
-
Quantification: The relative percentage of this compound is calculated from the peak area in the total ion chromatogram using the area normalization method. For absolute quantification, a calibration curve is prepared using a certified reference standard of this compound.
-
Conclusion
This compound is a readily available natural product, with Pinus roxburghii being its most significant source. The isolation of this valuable sesquiterpene can be efficiently achieved through a combination of steam distillation for initial extraction, followed by fractional vacuum distillation and preparative column chromatography for purification. The purity and quantity of the isolated this compound can be accurately determined using GC-MS analysis. The detailed protocols provided in this guide offer a solid foundation for researchers and scientists to isolate and utilize this compound in their respective fields of study, from synthetic chemistry to drug discovery.
References
- 1. Longifolene - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Chemical composition, antioxidant, and antimicrobial activities of P. roxburghii oleoresin essential oils extracted by steam distillation, superheated steam, and supercritical fluid CO2 extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDENTIFICATION AND QUANTIFICATION OF PINE NEEDLE ESSENTIAL OIL FROM DIFFERENT HABITATS AND SPECIES OF CHINA BY GC-MS AND GC METHOD | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]
- 7. researchgate.net [researchgate.net]
- 8. Verification of Chromatographic Profile of Primary Essential Oil of Pinus sylvestris L. Combined with Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104744406A - Method for preparing epoxy caryophyllene from heavy turpentine oil and separating longifolene - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Biosynthesis Pathway of Tricyclic Sesquiterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biosynthesis of tricyclic sesquiterpenes, focusing on the enzymatic mechanisms and experimental methodologies used to elucidate these complex pathways. The content is designed to be a valuable resource for professionals in the fields of biochemistry, natural product chemistry, and drug development.
Introduction to Tricyclic Sesquiterpene Biosynthesis
Tricyclic sesquiterpenes are a diverse class of natural products characterized by their complex, three-ring carbocyclic skeletons. These compounds exhibit a wide range of biological activities, making them attractive targets for pharmaceutical and biotechnological applications. Their biosynthesis is a fascinating example of enzymatic catalysis, where a single linear precursor, farnesyl pyrophosphate (FPP), is transformed into intricate polycyclic structures by a class of enzymes known as sesquiterpene synthases (STSs).
The formation of these complex molecules is initiated by the ionization of FPP, generating a farnesyl cation. This highly reactive intermediate then undergoes a series of intramolecular cyclizations, rearrangements, and quenching reactions, all orchestrated within the active site of the STS enzyme. The precise control exerted by the enzyme's three-dimensional structure dictates the stereochemistry and final structure of the tricyclic sesquiterpene product.
This guide will delve into the biosynthesis of three specific tricyclic sesquiterpenes: presilphiperfolan-8β-ol, Δ⁶-protoilludene, and longiborneol, catalyzed by the sesquiterpene synthases BcBOT2, DbPROS, and CLM1, respectively[1][2].
The General Biosynthetic Pathway
The biosynthesis of tricyclic sesquiterpenes begins with the universal C15 isoprenoid precursor, (2E,6E)-farnesyl pyrophosphate (FPP). The pathway can be broadly categorized into three main stages: initiation, cyclization/rearrangement, and termination.
Initiation: Formation of the Farnesyl Cation
The reaction is initiated by the enzyme-mediated removal of the pyrophosphate group from FPP, a process that is typically facilitated by divalent metal ions like Mg²⁺ coordinated by conserved aspartate-rich motifs in the enzyme's active site. This step generates a highly reactive allylic farnesyl cation.
Cyclization and Rearrangement Cascade
The farnesyl cation is then guided by the topology of the enzyme's active site to undergo a series of intramolecular electrophilic attacks of the carbocation on the double bonds of the carbon chain. This results in the formation of the first and subsequent rings. The resulting cyclic carbocation intermediates can then undergo further complex rearrangements, including hydride shifts and Wagner-Meerwein rearrangements, to form the final tricyclic scaffold.
Termination
The reaction cascade is terminated by either a deprotonation event, leading to a neutral sesquiterpene hydrocarbon, or by quenching the final carbocation with a nucleophile, often a water molecule, to produce a sesquiterpene alcohol.
Specific Biosynthetic Pathways
The following sections detail the proposed biosynthetic pathways for presilphiperfolan-8β-ol, Δ⁶-protoilludene, and longiborneol.
Biosynthesis of Presilphiperfolan-8β-ol by BcBOT2
The biosynthesis of presilphiperfolan-8β-ol by the enzyme BcBOT2 is a well-studied example of a complex cyclization cascade.
Biosynthesis of Δ⁶-Protoilludene by DbPROS
The enzyme DbPROS catalyzes the formation of Δ⁶-protoilludene, another intricate tricyclic sesquiterpene.
Biosynthesis of Longiborneol by CLM1
CLM1 is responsible for the synthesis of longiborneol, which involves a different set of cyclization and rearrangement steps.
Quantitative Data
Table 1: Product Distribution of Wild-Type and Mutant Sesquiterpene Synthases
| Enzyme/Mutant | Major Product(s) | Minor Product(s) | Reference |
| BcBOT2 (WT) | Presilphiperfolan-8β-ol | - | [1][2] |
| BcBOT2 (Mutant A) | Shunt Product 1, Shunt Product 2 | Presilphiperfolan-8β-ol | [1][2] |
| DbPROS (WT) | Δ⁶-Protoilludene | - | [1][2] |
| DbPROS (Mutant B) | Shunt Product 3 | Δ⁶-Protoilludene | [1][2] |
| CLM1 (WT) | Longiborneol | - | [1][2] |
| CLM1 (Mutant C) | Shunt Product 4, Shunt Product 5 | Longiborneol | [1][2] |
Note: The specific identities of mutants A, B, and C and the shunt products are detailed in the primary literature[1][2]. This table serves as a template for organizing such data.
Experimental Protocols
The elucidation of tricyclic sesquiterpene biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Gene Expression and Protein Purification of Sesquiterpene Synthases
This protocol describes the expression of His-tagged sesquiterpene synthases in E. coli and their purification using immobilized metal affinity chromatography (IMAC).
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Longifolene
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a naturally occurring tricyclic sesquiterpene. The information is presented to support research, development, and application of this versatile hydrocarbon.
Chemical Structure and Identification
This compound is a chiral molecule with a complex, bridged tricyclic skeleton.[1] It is a member of the sesquiterpenoid class of organic compounds.[2]
-
IUPAC Name : (1R,2S,7S,9S)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.0²,⁹]undecane[3]
-
Synonyms : junipene, kuromatsuene[5]
Physical Properties
This compound is typically a colorless to pale yellow, viscous oily liquid at room temperature.[1][7] A summary of its key physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₄ | [4][6] |
| Molar Mass | 204.36 g/mol | [6] |
| Appearance | Colorless to pale yellow oily liquid | [1][7] |
| Boiling Point | 254-256 °C at 706 mmHg; 126-127 °C at 15 mmHg | [5][6] |
| Density | 0.928 g/cm³ | [4][6] |
| Refractive Index (n²⁰/D) | 1.5040 | [5] |
| Optical Rotation ([α]¹⁸/D) | +42.73° (for the (+)-enantiomer) | [2][5] |
| Solubility | Insoluble in water; Soluble in alcohol, benzene, and other organic solvents.[5][8][9][10] | |
| Flash Point | 101 °C | [4] |
Spectroscopic Data
The structural elucidation and characterization of this compound are supported by various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of Longifolene exhibits characteristic absorption bands for C-H stretching and bending vibrations typical of alkanes and alkenes. The region between 1450 cm⁻¹ and 600 cm⁻¹ is known as the fingerprint region and provides a unique pattern for identification.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for confirming the complex carbon skeleton and the presence of the exocyclic methylene group.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of Longifolene shows a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used for its identification in complex mixtures.[12]
Chemical Properties and Reactivity
This compound's unique tricyclic structure, while lacking functional groups, imparts interesting reactivity.[1]
-
Reaction with Borane : It reacts with borane to form dilongifolylborane, which is a useful chiral hydroborating agent in asymmetric synthesis.[1][5][6]
-
Isomerization : Under acidic conditions, Longifolene can undergo rearrangement to form isolongifolene.[13]
-
Total Synthesis : The complex structure of Longifolene has made it a challenging target for total synthesis, with notable syntheses developed by Corey, McMurry, and others.[14][15][16][17][18] These syntheses often involve key steps like the de Mayo reaction, Simmons-Smith cyclopropanation, and various fragmentation and rearrangement reactions.[14][19]
Experimental Protocols
Determination of Physical Properties
Standard laboratory procedures are employed for the determination of the physical constants of this compound.
-
Boiling Point : The boiling point is determined by distillation at atmospheric or reduced pressure, measuring the temperature at which the liquid and vapor phases are in equilibrium.
-
Density : The density is measured using a pycnometer or a digital density meter at a specified temperature.
-
Refractive Index : A refractometer is used to measure the refractive index of the liquid sample at a specific temperature and wavelength (typically the sodium D-line).
-
Optical Rotation : The optical rotation is measured using a polarimeter. A solution of known concentration is prepared in a suitable solvent (e.g., benzene), and the angle of rotation of plane-polarized light is measured at a specific wavelength and path length.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy : A thin film of the neat liquid is placed between two salt (e.g., NaCl) plates and analyzed using an IR spectrometer.[11] The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
-
Mass Spectrometry (MS) : The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for separation from any impurities. Electron ionization is a common method for generating the mass spectrum.[3]
Logical Relationships
The following diagram illustrates the relationship between the structure of this compound and its key properties and applications.
References
- 1. Longifolene Good Sents Woody perfumery [essentialoil.in]
- 2. Showing Compound Longifolene (FDB005805) - FooDB [foodb.ca]
- 3. Longifolene | C15H24 | CID 1796220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Longifolene | 475-20-7 | FL40142 | Biosynth [biosynth.com]
- 5. Longifolene [drugfuture.com]
- 6. Longifolene - Wikipedia [en.wikipedia.org]
- 7. aosennewmaterial.com [aosennewmaterial.com]
- 8. longifolene, 475-20-7 [thegoodscentscompany.com]
- 9. imexcoglobal.com [imexcoglobal.com]
- 10. Longifolene - Suzhou Megawide Chemicals Co., Ltd. [megawidechem.com]
- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 12. Longifolene [webbook.nist.gov]
- 13. Cas 1135-66-6,Isolongifolene | lookchem [lookchem.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. synarchive.com [synarchive.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. synarchive.com [synarchive.com]
- 18. Synthesis of Longifolene through retrosynthestic analysis. | PPTX [slideshare.net]
- 19. researchgate.net [researchgate.net]
Initial Screening of (-)-Longifolene: A Technical Guide to its Biological Activities
Introduction: (-)-Longifolene is a naturally occurring tricyclic sesquiterpene hydrocarbon, primarily found in the high-boiling fraction of certain pine resins.[1][2] Its unique and complex chemical structure has prompted significant interest in its potential pharmacological applications.[1] This technical guide provides an in-depth overview of the initial biological activity screenings of this compound, focusing on its cytotoxic, anti-inflammatory, antifungal, insecticidal, and antibacterial properties. The document details the experimental protocols used in these preliminary studies, presents quantitative data in a structured format, and illustrates key workflows and pathways to support further research and drug development endeavors.
Cytotoxic Activity
Initial screenings have revealed that this compound possesses cytotoxic potential against various human cancer cell lines. Notably, it has demonstrated selective activity, showing less toxicity towards healthy non-cancerous cells.[3][4]
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound have been quantified using IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference Compound |
| DU-145 | Prostate Cancer | 78.64 | Doxorubicin |
| SCC-29B | Oral Cancer | 88.92 | Doxorubicin |
| Vero | Normal Kidney Cells | 246.3 | Doxorubicin |
Table 1: Cytotoxicity of this compound against various cell lines.[3][4]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to assess cell viability and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., DU-145, SCC-29B) and normal cell lines (e.g., Vero) are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations (e.g., 10, 20, 40, 80, 160, 320 µg/mL). The cells are then treated with these concentrations for a specified period (e.g., 24-48 hours). A positive control (e.g., Doxorubicin) and a vehicle control are included.[3]
-
MTT Incubation: After the treatment period, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is incubated for 3-4 hours, allowing viable cells with active mitochondrial dehydrogenase to convert the yellow MTT into purple formazan crystals.[3]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple-colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualization: Cytotoxicity Screening Workflow
Caption: Workflow for assessing the cytotoxicity of this compound via MTT assay.
Anti-inflammatory Activity
This compound has been identified as an active anti-inflammatory constituent in essential oils. Studies have shown its ability to modulate the expression of key pro-inflammatory cytokines.[5][6]
Quantitative Anti-inflammatory Data
The anti-inflammatory effects were measured by the compound's ability to reduce the expression of inflammatory markers in lipopolysaccharide (LPS)-stimulated rat basophilic leukemia (RBL-2H3) cells.
| Inflammatory Marker | Effect | Positive Control |
| IL-4 mRNA Expression | Significant Decrease | Dexamethasone |
| IL-13 mRNA Expression | Significant Decrease | Dexamethasone |
| β-hexosaminidase Release | Inhibition | Dexamethasone |
Table 2: Summary of the anti-inflammatory effects of this compound.[5][6]
Experimental Protocol: Cellular Anti-inflammatory Assay
-
Cell Culture: RBL-2H3 cells are cultured in a suitable medium and maintained under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1 hour). Subsequently, inflammation is induced by stimulating the cells with lipopolysaccharide (LPS). A positive control group is treated with a known anti-inflammatory drug like dexamethasone.
-
RNA Extraction and qRT-PCR: After incubation (e.g., 4 hours), total RNA is extracted from the cells. The expression levels of pro-inflammatory cytokine genes, such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[5]
-
β-hexosaminidase Release Assay: To measure degranulation, a marker of the allergic inflammatory response, the cell supernatant is collected. The activity of β-hexosaminidase released into the supernatant is measured using a colorimetric assay.[5][6]
-
Data Analysis: The relative mRNA expression of the target genes is normalized to a housekeeping gene. The percentage of inhibition of cytokine expression and β-hexosaminidase release is calculated by comparing the results from this compound-treated cells to the LPS-stimulated control cells.
Visualizations: Anti-inflammatory Screening
Caption: Experimental workflow for screening anti-inflammatory activity.
Caption: Inhibition of LPS-induced cytokine production by this compound.
Antifungal and Antibacterial Activity
While this compound itself shows limited antimicrobial activity, its derivatives and autoxidation products exhibit significant potential.[7][8] Various studies have synthesized novel compounds from this compound and screened them against a panel of plant pathogenic fungi and bacteria.
Quantitative Antifungal Data
The antifungal activity of novel this compound-derived diacylhydrazine compounds was evaluated against several plant pathogenic fungi.
| Fungal Species | Compound | Inhibition Rate (%) at 50 µg/mL | Positive Control (Chlorothalonil) |
| Physalospora piricola | 5a | 97.5 | 92.9 |
| Colletotrichum orbiculare | 5a | 80.5 | 75.0 |
| Alternaria solani | 5a | 72.1 | 45.0 |
| Gibberella zeae | 5a | 67.1 | 58.3 |
| Rhizoctonia solani | 5b | 73.5 | - |
Table 3: Antifungal activity of selected this compound derivatives.[9]
Antibacterial Spectrum
Derivatives of this compound have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.[10]
| Bacterial Species | Gram Stain | Activity |
| Staphylococcus aureus | Positive | Inhibitory Effect |
| Escherichia coli | Negative | Inhibitory Effect |
| Klebsiella pneumoniae | Negative | Inhibitory Effect |
| Proteus vulgaris | Negative | Inhibitory Effect |
| Pseudomonas aeruginosa | Negative | Inhibitory Effect |
Table 4: Antibacterial spectrum of this compound derivatives.[10]
Experimental Protocol: Agar Dilution Method for Antifungal Screening
-
Compound Preparation: The test compounds derived from this compound are dissolved in a solvent like acetone to create a stock solution.
-
Media Preparation: The stock solution is mixed with molten Potato Dextrose Agar (PDA) medium to achieve the desired final concentration (e.g., 50 µg/mL). The medium is then poured into sterile Petri dishes. A control plate containing only the solvent is also prepared.[9]
-
Fungal Inoculation: A mycelial disc of a specific diameter (e.g., 4 mm) is taken from the edge of an actively growing fungal culture and placed at the center of the prepared PDA plates.
-
Incubation: The inoculated plates are incubated at a suitable temperature (e.g., 24 ± 1°C) for a period that allows for significant growth in the control plate (e.g., 48-72 hours).[9]
-
Data Analysis: The diameter of the fungal colony is measured in both the treated and control plates. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the colony diameter in the control plate and T is the colony diameter in the treated plate.
Visualization: Antimicrobial Screening Workflow
Caption: General workflow for screening the antimicrobial activity of compounds.
Insecticidal Activity
This compound and its derivatives have also been screened for insecticidal properties, showing promise in the control of various agricultural pests. Furthermore, it plays a role in nature as a volatile that can attract insects.[11][12]
Spectrum of Insecticidal Activity
| Target Insect | Observed Effect |
| Aphids | Good inhibitory activity; can be killed by derivatives. |
| Rice Planthoppers | Can be killed by derivatives. |
| Mosquitoes (Aedes, Anopheles, Culex) | Attractant (facilitates infection by entomopathogenic fungi). |
Table 5: Summary of insecticidal and related activities of this compound and its derivatives.[10][12]
Experimental Protocol: General Insecticidal Screening
-
Insect Rearing: A healthy population of the target insect (e.g., aphids) is maintained on host plants under controlled laboratory conditions.
-
Compound Application: A solution of the this compound derivative is prepared at various concentrations. The compound can be applied through different methods, such as:
-
Leaf-dip method: Leaves of the host plant are dipped in the test solution, allowed to dry, and then infested with insects.
-
Topical application: A small, measured droplet of the solution is applied directly to the dorsal surface of the insect.
-
-
Exposure and Observation: The treated insects are kept in a controlled environment. Mortality counts are recorded at specific time intervals (e.g., 24, 48, 72 hours). A control group treated only with the solvent is included.
-
Data Analysis: The percentage of mortality is calculated for each concentration, correcting for any mortality in the control group (e.g., using Abbott's formula). Dose-response data can be used to calculate lethal concentration (LC₅₀) or lethal dose (LD₅₀) values.
Visualization: Insecticidal Screening Workflow
Caption: General workflow for screening the insecticidal activity of compounds.
The initial biological screenings of this compound and its synthetic derivatives demonstrate a broad spectrum of potential therapeutic and agrochemical applications. The compound exhibits promising selective cytotoxicity against cancer cells, notable anti-inflammatory effects through cytokine modulation, and serves as a valuable scaffold for developing potent antifungal, antibacterial, and insecticidal agents. The detailed protocols and summarized data presented in this guide serve as a foundational resource for researchers and drug development professionals to further explore the mechanisms of action and optimize the therapeutic potential of this versatile natural product.
References
- 1. Longifolene | 475-20-7 | FL40142 | Biosynth [biosynth.com]
- 2. Longifolene - Wikipedia [en.wikipedia.org]
- 3. Exploration of Cytotoxic Potential of Longifolene/Junipene Isolated from Chrysopogon zizanioides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Active Anti-Inflammatory Constituents of Essential Oil from Pinus koraiensis (Sieb. et Zucc.) Wood in LPS-Stimulated RBL-2H3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal activity of longifolene and its autoxidation products [agris.fao.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN106588772B - Heavy turpentine longifolene derivative and preparation and application thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Engineered Metarhizium fungi produce longifolene to attract and kill mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
Chirality and Optical Rotation of Longifolene Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chiral properties of Longifolene enantiomers and their corresponding optical rotation. It is designed to serve as a comprehensive resource, offering detailed quantitative data, experimental protocols, and visual representations of key concepts and workflows.
Introduction to Chirality and Optical Activity
Chirality is a fundamental property of molecules that are non-superimposable on their mirror images.[1][2] These non-superimposable mirror images are known as enantiomers.[1] A key physical property that distinguishes enantiomers is their optical activity: the ability to rotate the plane of plane-polarized light.[3][4][5][6] One enantiomer will rotate the light in a clockwise direction (dextrorotatory, denoted as (+) or d), while the other will rotate it in a counter-clockwise direction (levorotatory, denoted as (-) or l) by an equal magnitude.[4][5] A mixture containing equal amounts of both enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out.[1][5]
Longifolene is a tricyclic sesquiterpene hydrocarbon that exists as a pair of enantiomers.[7][8] The naturally occurring enantiomer, primarily found in certain pine resins, is (+)-Longifolene.[7][8] Its counterpart, (-)-Longifolene, is found in smaller quantities in some fungi and liverworts.[7][8]
Quantitative Data on Optical Rotation
The specific rotation, [α], is a standardized measure of a compound's optical activity. It is dependent on the temperature, the wavelength of light used (typically the sodium D-line at 589 nm), the solvent, and the concentration of the solution.[4][9] The specific rotation of the Longifolene enantiomers is presented in the table below.
| Enantiomer | Specific Rotation [α] | Wavelength | Temperature | Solvent | Concentration |
| (+)-Longifolene | +42.73° | Not Specified | 25 °C (Standard State) | Not Specified | Not Specified |
| This compound | -42.73° | Not Specified | 25 °C (Standard State) | Not Specified | Not Specified |
Note: The data is based on values reported for materials in their standard state.[7][8] For precise measurements, it is crucial to control and report all experimental parameters.
Experimental Protocol for Determining Optical Rotation
The measurement of optical rotation is performed using an instrument called a polarimeter.[4][9][10] The following is a generalized protocol for determining the specific rotation of a Longifolene enantiomer.
Materials and Equipment
-
Polarimeter (manual or digital)
-
Sodium lamp (or other monochromatic light source, typically 589 nm)
-
Polarimeter sample tube (of a known path length, e.g., 1 dm)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Sample of (+)-Longifolene or this compound
-
High-purity solvent (e.g., ethanol or chloroform, to be determined based on solubility and transparency to the light source)
-
Distilled water
Procedure
-
Instrument Preparation:
-
Sample Preparation:
-
Accurately weigh a known mass of the Longifolene enantiomer.
-
Dissolve the sample in a precise volume of the chosen solvent in a volumetric flask to achieve a known concentration (c), typically expressed in g/mL.[9]
-
-
Measurement:
-
Thoroughly clean and dry the polarimeter sample tube.[11]
-
Rinse the tube with a small amount of the prepared solution.
-
Carefully fill the sample tube with the solution, ensuring there are no air bubbles in the light path.[11][12]
-
Place the filled sample tube into the polarimeter's sample chamber.[11]
-
Observe the light through the eyepiece (for manual polarimeters) or read the digital display.
-
Rotate the analyzer until the two halves of the visual field have equal intensity (for manual instruments) or until a stable reading is obtained.[13]
-
Record the observed angle of rotation (α). Take multiple readings and calculate the average.[11]
-
-
Calculation of Specific Rotation:
-
The specific rotation [α] is calculated using the Biot's law formula:[9] [α] = α / (l * c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
-
Reporting:
-
Report the calculated specific rotation along with the temperature, wavelength of light used, solvent, and concentration.
-
Visualizing Key Concepts and Workflows
Relationship Between Longifolene Enantiomers and Optical Rotation
The following diagram illustrates the relationship between the chiral center in Longifolene, the resulting enantiomers, and their opposite effect on plane-polarized light.
Caption: Relationship of Longifolene enantiomers to their optical rotation.
Experimental Workflow for Polarimetry
This diagram outlines the sequential steps involved in the experimental determination of the optical rotation of a Longifolene sample.
Caption: Workflow for determining optical rotation via polarimetry.
Conclusion
The distinct optical rotations of (+)- and this compound are a direct consequence of their chiral nature. Understanding and accurately measuring this property is crucial for the identification, characterization, and quality control of these enantiomers in various scientific and industrial applications, including organic synthesis and drug development. The methodologies and data presented in this guide provide a solid foundation for researchers working with these and other chiral molecules.
References
- 1. Optical rotation - Wikipedia [en.wikipedia.org]
- 2. Chirality and Optical Activity [chemed.chem.purdue.edu]
- 3. Properties of Enantiomers and Optical Activity [moodle.tau.ac.il]
- 4. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Longifolene - Wikipedia [en.wikipedia.org]
- 8. medkoo.com [medkoo.com]
- 9. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. tnu.in [tnu.in]
- 13. scribd.com [scribd.com]
The Enigmatic Presence of (-)-Longifolene in Fungi and Liverworts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Longifolene is a tricyclic sesquiterpene hydrocarbon, the enantiomer of the more commonly occurring (+)-longifolene found in higher plants, particularly pines. While (+)-longifolene has been the subject of extensive research, its mirror image, this compound, presents a more elusive target, found in small quantities within specific fungi and liverworts.[1] This guide provides a comprehensive overview of the current knowledge regarding the occurrence of this compound in these organisms, detailed experimental protocols for its study, and a proposed biosynthetic pathway.
Occurrence of this compound
The presence of this compound in fungi and liverworts is a fascinating example of stereochemical diversity in nature. Unlike the abundant (+)-longifolene in pine resins, this compound is typically found in minor amounts. The liverwort Scapania undulata is one of the few species explicitly identified as containing this compound. While its presence in certain fungi is noted in the literature, specific fungal species are not well-documented in publicly available research.
Table 1: Documented Occurrence of this compound
| Kingdom | Phylum/Division | Species | Reported Amount |
| Plantae | Marchantiophyta (Liverworts) | Scapania undulata | Small amounts |
| Fungi | - | Not specified in literature | Small amounts |
Experimental Protocols
The study of this compound necessitates robust methods for its extraction, isolation, and identification, often in the presence of a complex mixture of other secondary metabolites. The following protocols are adapted from established methods for sesquiterpene analysis in fungi and liverworts.
Protocol 1: Extraction of Sesquiterpenes from Liverworts
This protocol is suitable for the extraction of volatile and semi-volatile compounds, including this compound, from liverwort tissues.
1. Sample Preparation:
- Freshly collected liverwort material should be cleaned of any debris and gently blotted dry.
- For dried material, ensure it is free from fungal or bacterial contamination.
- Grind the tissue to a fine powder using a mortar and pestle with liquid nitrogen to prevent degradation of volatile compounds.
2. Extraction:
- Solvent Extraction:
- Transfer the powdered tissue to a flask and add a suitable organic solvent such as n-hexane, diethyl ether, or a mixture of hexane and ethyl acetate. The choice of solvent can be optimized based on the target compound's polarity.
- Perform the extraction at room temperature with constant agitation for several hours or overnight.
- Alternatively, use ultrasonication for a shorter extraction time (e.g., 30-60 minutes).
- Filter the extract to remove solid plant material.
- Steam Distillation/Hydrodistillation:
- This method is suitable for obtaining essential oils rich in volatile sesquiterpenes.
- Place the plant material in a distillation apparatus with water and gently heat to produce steam, which carries the volatile compounds.
- Condense the steam and collect the essential oil layer.
3. Concentration:
- Concentrate the solvent extract under reduced pressure using a rotary evaporator at a low temperature (e.g., 30-40°C) to avoid the loss of volatile components.
- The resulting crude extract can be used for further analysis.
Protocol 2: Extraction of Sesquiterpenes from Fungal Cultures
This protocol is designed for the extraction of intracellular and extracellular sesquiterpenes from fungal mycelia and liquid culture media.
1. Fungal Cultivation:
- Grow the fungal species of interest in a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) or on solid agar plates.
- Incubate under optimal conditions for fungal growth and secondary metabolite production.
2. Extraction:
- Extracellular Metabolites (from liquid culture):
- Separate the fungal mycelium from the culture broth by filtration.
- Perform liquid-liquid extraction on the filtrate using a non-polar solvent like ethyl acetate or hexane. Repeat the extraction multiple times for better recovery.
- Intracellular Metabolites (from mycelia):
- Lyophilize (freeze-dry) the mycelia to remove water.
- Grind the dried mycelia into a fine powder.
- Extract the powdered mycelia with a suitable solvent (e.g., methanol, ethyl acetate, or hexane) using sonication or maceration.
- Filter the extract to remove mycelial debris.
3. Concentration and Purification:
- Combine the extracellular and intracellular extracts if desired.
- Concentrate the extract using a rotary evaporator.
- The crude extract can be further purified using column chromatography on silica gel or other chromatographic techniques to isolate this compound.
Protocol 3: GC-MS Analysis for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
1. Sample Preparation for GC-MS:
- Dissolve the crude or purified extract in a suitable volatile solvent (e.g., hexane or dichloromethane) to a known concentration.
- If necessary, derivatization can be performed, although it is generally not required for sesquiterpene hydrocarbons.
- For chiral analysis, a chiral GC column is necessary to separate the enantiomers.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph (GC):
- Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for general sesquiterpene analysis. For chiral separation, a cyclodextrin-based chiral column (e.g., β-DEX™ or γ-DEX™) is required.
- Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
- Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240-280°C).
- Carrier Gas: Helium or hydrogen at a constant flow rate.
- Mass Spectrometer (MS):
- Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra.
- Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).
- Scan Range: Typically m/z 40-400 for sesquiterpenes.
3. Data Analysis:
- Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of longifolene is characterized by a molecular ion peak at m/z 204 and other characteristic fragment ions.
- Quantification: Create a calibration curve using a certified standard of this compound at various concentrations. The peak area of this compound in the sample can then be used to determine its concentration.
Signaling and Biosynthetic Pathways
The biosynthesis of sesquiterpenes in both fungi and liverworts originates from farnesyl diphosphate (FPP), which is produced through the mevalonate (MVA) pathway. While the detailed enzymatic steps for this compound are not fully elucidated, it is hypothesized to follow a pathway analogous to that of (+)-longifolene, with the key difference being the stereochemical control exerted by the specific terpene synthase enzyme.
Liverworts, in particular, are known to possess a unique class of terpene synthases known as microbial terpene synthase-like (MTPSL) enzymes, which may be responsible for the production of enantiomeric forms of terpenes not commonly found in higher plants.
Caption: Proposed biosynthetic pathway of this compound.
Experimental and Logical Workflows
The investigation of this compound from a natural source follows a logical progression from sample collection to final analysis and characterization.
Caption: General experimental workflow for this compound analysis.
Conclusion
The study of this compound in fungi and liverworts is an emerging area of natural product chemistry. While its occurrence is documented, quantitative data remains scarce, highlighting a significant gap in the current literature. The protocols and pathways outlined in this guide provide a robust framework for researchers to further investigate this intriguing sesquiterpene. Future research, particularly the identification and characterization of the elusive this compound synthase, will be crucial in unraveling the complete biosynthetic pathway and understanding its ecological significance. Such advancements could pave the way for novel applications in fragrance, biofuel, and pharmaceutical development.
References
(-)-Longifolene discovery and historical context in terpene chemistry
An In-depth Technical Guide to (-)-Longifolene: Discovery, Historical Context, and Chemical Synthesis
Abstract
This compound, a tricyclic sesquiterpene, stands as a landmark molecule in the history of natural products chemistry. First isolated from the resin of Pinus longifolia, its complex, bridged structure posed a significant challenge for the chemical community in the mid-20th century. The elucidation of its structure and its subsequent total synthesis were pivotal achievements that not only showcased the power of emerging analytical and synthetic methodologies but also helped to solidify fundamental principles in terpene chemistry and retrosynthetic analysis. This guide provides a comprehensive overview of the discovery of this compound, its place within the broader historical context of terpene chemistry, its biosynthesis, and the key experimental protocols that defined its legacy.
Historical Context: The Golden Age of Terpene Chemistry
The discovery and study of this compound occurred during a transformative period for organic chemistry. The late 19th and early 20th centuries saw pioneering work that brought order to the vast and complex class of compounds known as terpenes.
-
The Isoprene Rule : The foundation of terpene chemistry was laid by Otto Wallach, who received the Nobel Prize in 1910 for his systematic classification of terpenes from essential oils.[1][2] He recognized that these molecules were built from common five-carbon building blocks.[1][2]
-
Biogenetic Isoprene Rule : Leopold Ruzicka expanded upon Wallach's work, proposing the "biogenetic isoprene rule," which explained how these C5 isoprene units are linked together (typically head-to-tail) to form the diverse skeletons of monoterpenes (C10), sesquiterpenes (C15), diterpenes (C20), and so on.[1][3] Ruzicka's contributions, which were instrumental in understanding the biosynthesis of steroids and terpenes, were recognized with the Nobel Prize in Chemistry in 1939.[1]
It was within this exciting intellectual landscape, where the fundamental rules governing natural product structure were being deciphered, that this compound emerged as a formidable and intriguing synthetic target.
Discovery and Structure Elucidation
This compound was first isolated in 1920 by J. L. Simonsen from the high-boiling fraction of Indian turpentine oil, derived from the Himalayan pine, Pinus longifolia (now known as Pinus roxburghii).[4][5] The compound, an oily liquid hydrocarbon with the molecular formula C15H24, was found to constitute 5-10% of the oil.[4][5]
While its presence was known for decades, its intricate, bridged tricyclic structure was not confirmed until 1953 by R. H. Moffett, D. Rogers, P. Naffa, and G. Ourisson through chemical degradation and the dawn of spectroscopic techniques.[5] The complex arrangement of its carbon skeleton, devoid of functional groups to guide chemical intuition, made its structural elucidation a significant puzzle.[6]
Physicochemical and Spectroscopic Data
The quantitative properties of (+)-longifolene, the enantiomer commonly found in higher plants, are well-documented.[4] The (-)-enantiomer shares these physical properties but exhibits an opposite optical rotation.[4]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [4][5] |
| Molar Mass | 204.36 g/mol | [4] |
| Appearance | Oily, viscous liquid | [4][5] |
| Density | 0.928 - 0.9319 g/cm³ at 18-20 °C | [4][5] |
| Boiling Point | 254-256 °C at 706 mmHg | [4][5] |
| Optical Rotation [α]D | (+)-Longifolene: +42.73° this compound: -42.73° | [4] |
| Refractive Index (nD20) | 1.5040 | [5] |
| Key Mass Spec (EI) Fragment | m/z 161 | [7] |
Biosynthesis of this compound
The biosynthesis of longifolene is a classic example of a cationic polycyclization cascade, a common strategy in terpene synthesis. The pathway begins with the universal C15 precursor, farnesyl diphosphate (FPP).[4]
The key steps are:
-
Initiation : Loss of the pyrophosphate group from FPP (1) generates an allylic carbocation.
-
First Cyclization : The distal alkene attacks the carbocation, forming a macrocyclic intermediate (3).
-
Hydride Shift : A 1,3-hydride shift occurs to form a more stable tertiary carbocation (4).
-
Further Cyclizations : Two subsequent intramolecular cyclizations form the complex tricyclic core.
-
Final Rearrangement : A final 1,2-alkyl migration from intermediate (6) establishes the longifolene skeleton and regenerates the double bond, yielding the final product (7).[4]
Landmark Total Synthesis: The Corey Approach
The total synthesis of longifolene was a coveted prize in organic chemistry. The successful route, reported by E.J. Corey and his team in 1961 (racemic) and 1964 (enantioselective), is a masterclass in synthetic strategy and is considered a cornerstone of retrosynthetic analysis.[5][8][9]
Corey's strategy involved logically "disconnecting" the target molecule at strategic bonds to reveal simpler, more manageable precursor molecules. This approach highlighted the power of identifying key bond formations that could construct the complex carbon skeleton efficiently.[10]
The key transformation was an intramolecular Michael addition to form a crucial C-C bond, constructing the bridged ring system.[11] However, this critical cyclization step proved to be low-yielding (10-20%) after extensive experimentation, highlighting the challenges of the synthesis.[11] The synthesis of the precursor for this key step began from a derivative of the well-known Wieland-Miescher ketone.[11]
Other notable syntheses were later developed, including a biomimetic, cation-driven approach by W.S. Johnson and an elegant route by Oppolzer and Godel utilizing a photochemical [2+2] cycloaddition known as the de Mayo reaction.[12][13]
Experimental Protocols
General Protocol for Isolation from Natural Sources
The isolation of this compound from pine resin follows standard procedures for separating non-polar secondary metabolites from complex mixtures.
-
Extraction : The raw oleoresin or plant material (e.g., Pinus roxburghii resin) is first extracted with a non-polar solvent like n-hexane or dichloromethane to dissolve the terpenes and other lipids.[14][15]
-
Fractional Distillation : The crude extract is subjected to fractional distillation under reduced pressure. Longifolene, being a sesquiterpene, is found in the high-boiling point fraction (e.g., 126-127 °C at 15 mmHg).[5]
-
Chromatography : For higher purity, the enriched fraction is subjected to column chromatography on silica gel.[16][17]
-
Analysis and Characterization : Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the compound of interest.[14] The structure and purity of the isolated longifolene are confirmed using:
-
Gas Chromatography-Mass Spectrometry (GC-MS) : To confirm the molecular weight (204.35 g/mol ) and characteristic fragmentation pattern.[7][18]
-
NMR Spectroscopy (¹H and ¹³C) : To confirm the carbon skeleton and proton environments.[14]
-
Polarimetry : To determine the optical rotation and confirm the enantiomeric form ([α]D = -42.73° for the levorotatory isomer).[4]
-
Key Steps in Corey's Total Synthesis of (±)-Longifolene
The following outlines some of the critical reaction types employed in Corey's landmark synthesis, demonstrating the chemical transformations required.[11][19]
-
Ring Size Modification : The synthesis began with a Wieland-Miescher ketone analogue, which has a six-membered ring that needed to be expanded to the seven-membered ring present in longifolene. This was a multi-step process.[11]
-
Wittig Reaction : An exocyclic methylene group, a common feature in terpenes, was introduced using the Wittig reaction on a ketone intermediate.[19]
-
Michael Addition (Key Step) : The crucial bond formation involved an intramolecular Michael addition. The precursor (61) was treated with a base (e.g., triethylamine in ethylene glycol at high temperature) to induce the cyclization, forming the bridged bicyclic system of intermediate (80).[11][19]
-
Carbonyl Group Removal (Wolff-Kishner Reduction) : A ketone carbonyl group was removed using the Wolff-Kishner reduction (hydrazine, NH₂NH₂, and a strong base like sodium in ethylene glycol at high temperature).[19]
-
Methyl Group Introduction : The final methyl group was added by treating a ketone intermediate with an organometallic reagent like methyllithium (MeLi).[19]
-
Final Olefination : The exocyclic methylene group of longifolene was formed in the final step via dehydration of a tertiary alcohol using thionyl chloride (SOCl₂) and pyridine.[19]
Conclusion
This compound is more than just a natural product; it is a historical icon in organic chemistry. Its discovery came at a time when the rules of terpene structure were just being written, and its complex, non-functionalized skeleton provided a perfect canvas for testing the limits of structural elucidation and synthetic strategy. The successful total synthesis by E.J. Corey and others not only conquered a formidable molecular challenge but also helped to usher in the era of logical, retrosynthesis-based planning that now defines modern organic synthesis. The story of longifolene remains a vital case study for researchers and professionals in chemical and drug development, illustrating the profound interplay between natural product chemistry, synthetic innovation, and the evolution of scientific thought.
References
- 1. muzablends.com [muzablends.com]
- 2. jm-distro.com [jm-distro.com]
- 3. Terpene - Wikipedia [en.wikipedia.org]
- 4. Longifolene - Wikipedia [en.wikipedia.org]
- 5. Longifolene [drugfuture.com]
- 6. Synthesis of Longifolene through retrosynthestic analysis. | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Total Synthesis of Longifolene | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Longifolene [blueline.ucdavis.edu]
- 14. msipublishers.com [msipublishers.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dev.spectrabase.com [dev.spectrabase.com]
- 19. synarchive.com [synarchive.com]
The Enigmatic Stereochemistry of Natural (-)-Longifolene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Longifolene, a tricyclic sesquiterpene hydrocarbon, is a well-known natural product, primarily recognized in its dextrorotatory, (+), form, which is abundantly found in the resins of various pine species. However, the existence of its enantiomer, (-)-longifolene, in the natural world, specifically within certain fungi and liverworts, presents a fascinating case study in stereochemistry. This technical guide provides an in-depth exploration of the stereochemistry and absolute configuration of natural this compound, offering valuable insights for researchers in natural product chemistry, stereoselective synthesis, and drug development.
Stereochemical Framework of Longifolene
The rigid, bridged tricyclic skeleton of longifolene possesses a complex and well-defined three-dimensional structure with four stereogenic centers. The absolute configuration of the more common (+)-longifolene, isolated from pine resin, has been unequivocally established as (1R,2S,7S,9S)-3,3,7-trimethyl-8-methylenetricyclo[5.4.0.02,9]undecane. Natural this compound is the nonsuperimposable mirror image of this molecule.
Based on the established configuration of the (+) enantiomer, the absolute configuration of natural this compound is assigned as (1S,2R,7R,9R)-3,3,7-trimethyl-8-methylenetricyclo[5.4.0.02,9]undecane . This assignment is supported by its equal and opposite optical rotation.
Quantitative Stereochemical Data
The primary quantitative measure distinguishing the enantiomers of longifolene is their specific optical rotation. The data is summarized in the table below.
| Property | (+)-Longifolene (from Pinus spp.) | This compound (from fungi and liverworts) |
| Specific Rotation | +42.73° | -42.73° |
| Absolute Configuration | (1R,2S,7S,9S) | (1S,2R,7R,9R) |
Experimental Protocols for Stereochemical Determination
While the absolute configuration of natural this compound is deduced from its enantiomeric relationship with the well-characterized (+)-isomer, the definitive experimental proof would rely on a combination of isolation, spectroscopic analysis, and potentially, chemical correlation or total synthesis. Below are the detailed methodologies for the key experiments that would be cited in such a study.
Isolation of this compound from Natural Sources
Objective: To isolate pure this compound from fungal or liverwort sources.
Protocol:
-
Extraction: Air-dried and powdered fungal biomass or liverwort thalli are subjected to exhaustive extraction with a non-polar solvent such as n-hexane or diethyl ether at room temperature.
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude essential oil.
-
Fractionation: The crude oil is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane followed by mixtures of n-hexane and ethyl acetate).
-
Purification: Fractions containing longifolene, as identified by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS), are combined and further purified by preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase to isolate the pure enantiomer.
-
Characterization: The purified compound is characterized by its spectroscopic data (1H NMR, 13C NMR, MS) and its optical rotation is measured using a polarimeter.
Determination of Absolute Configuration by X-ray Crystallography of a Derivative
Objective: To unambiguously determine the three-dimensional structure and absolute configuration of this compound. As longifolene is an oil, a crystalline derivative is required.
Protocol:
-
Derivative Synthesis: this compound is converted to a crystalline derivative, for example, by hydroboration-oxidation to longifolol, followed by esterification with a heavy-atom-containing carboxylic acid (e.g., p-bromobenzoic acid). This introduces a heavy atom necessary for the anomalous dispersion experiment.
-
Crystallization: Single crystals of the heavy-atom derivative are grown by slow evaporation from a suitable solvent system (e.g., ethanol-water, acetone-hexane).
-
X-ray Diffraction Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected, typically using Cu Kα radiation. It is crucial to collect data with sufficient redundancy to accurately measure the intensities of Bijvoet pairs.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects. The Flack parameter is refined, which should converge to a value close to 0 for the correct enantiomer and close to 1 for the incorrect one.
Chiroptical Spectroscopy (ORD and CD)
Objective: To characterize the chiroptical properties of this compound and compare them with its enantiomer.
Protocol:
-
Sample Preparation: A solution of purified this compound of known concentration is prepared in a suitable transparent solvent (e.g., methanol or cyclohexane).
-
Optical Rotatory Dispersion (ORD) Measurement: The ORD spectrum is recorded on a spectropolarimeter over a range of wavelengths. The spectrum will show a plain curve with a negative rotation that becomes increasingly negative at shorter wavelengths.
-
Circular Dichroism (CD) Measurement: The CD spectrum is recorded over the appropriate UV wavelength range. Although the unconjugated olefin in longifolene is a weak chromophore, a CD spectrum can still be obtained. The spectrum of this compound will be a mirror image of the CD spectrum of (+)-longifolene.
Visualizing Stereochemistry and its Determination
To better understand the stereochemical relationships and the workflow for determining the absolute configuration, the following diagrams are provided.
Caption: The chemical structure and absolute configuration of this compound.
Methodological & Application
Application of (-)-Longifolene in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(-)-Longifolene, a naturally occurring tricyclic sesquiterpene, serves as a valuable chiral starting material for the synthesis of reagents used in asymmetric transformations. Its rigid, chiral scaffold allows for the effective transfer of stereochemical information, making it a useful tool in the synthesis of enantiomerically enriched compounds. The most prominent application of this compound is in asymmetric hydroboration through its derivative, dilongifolylborane.
Dilongifolylborane: A Chiral Hydroborating Agent
Dilongifolylborane (Lgf₂BH) is a chiral dialkylborane derived from longifolene. It is an effective reagent for the asymmetric hydroboration of prochiral olefins, leading to the formation of chiral alcohols with moderate to good enantioselectivity.[1] The steric bulk of the longifolyl group plays a crucial role in directing the approach of the borane to one face of the olefin, thereby controlling the stereochemical outcome of the reaction.
The overall process involves two main stages: the synthesis of the chiral hydroborating agent from this compound and its subsequent use in the asymmetric hydroboration of a prochiral alkene, followed by oxidation to the chiral alcohol.
Experimental Protocols
This protocol describes the synthesis of the chiral hydroborating agent from (+)-longifolene, which is analogous for this compound.[2][3]
Materials:
-
(+)-Longifolene (or this compound)
-
Borane-methyl sulfide complex (BMS, 10 M in THF)
-
Anhydrous diethyl ether
-
Schlenk flask and standard inert atmosphere techniques (Nitrogen or Argon)
Procedure:
-
Set up a dry Schlenk flask equipped with a magnetic stirrer and a septum under an inert atmosphere.
-
Charge the flask with (+)-longifolene (2.0 equivalents) and anhydrous diethyl ether.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add the borane-methyl sulfide complex (1.0 equivalent) dropwise to the solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours.
-
A white precipitate of dilongifolylborane will form.
-
Isolate the solid product by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under a stream of nitrogen.
This protocol provides a general method for the hydroboration of a prochiral alkene with dilongifolylborane, followed by oxidative workup to the chiral alcohol.[1][2]
Materials:
-
Dilongifolylborane (Lgf₂BH)
-
Prochiral olefin
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (e.g., 3 M NaOH)
-
Hydrogen peroxide (30% H₂O₂)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, suspend dilongifolylborane (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to the desired temperature (typically between 0 °C and -25 °C).
-
Add the prochiral olefin (1.0 equivalent) dropwise to the stirred suspension.
-
Stir the reaction mixture at the same temperature for 2-6 hours, or until the reaction is complete (monitor by TLC or GC).
-
After the hydroboration is complete, carefully add aqueous sodium hydroxide to the reaction mixture, followed by the slow, dropwise addition of hydrogen peroxide, while maintaining the temperature below 40-50 °C with cooling.
-
Stir the mixture at room temperature for 2-4 hours.
-
Separate the aqueous layer and extract it with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure, and purify the crude alcohol product by flash chromatography or distillation.
Quantitative Data
The enantioselectivity of the asymmetric hydroboration using dilongifolylborane is dependent on the structure of the alkene substrate. The following table summarizes reported quantitative data for various classes of alkenes using the reagent derived from (+)-longifolene. The use of this compound would be expected to produce the opposite enantiomer of the alcohol product.
| Entry | Substrate (Olefin) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (% ee) | Configuration |
| 1 | cis-2-Butene | 2-Butanol | 75 | 78 | R |
| 2 | cis-3-Hexene | 3-Hexanol | 80 | 75 | R |
| 3 | 2-Methyl-1-butene | 2-Methyl-1-butanol | 72 | 60 | R |
| 4 | 2,3-Dimethyl-1-butene | 2,3-Dimethyl-1-butanol | 68 | 65 | R |
| 5 | 1-Methylcyclopentene | trans-2-Methylcyclopentanol | 78 | 70 | (1R, 2R) |
| 6 | 1-Methylcyclohexene | trans-2-Methylcyclohexanol | 82 | 72 | (1R, 2R) |
Data compiled from peer-reviewed literature.[1]
Mechanism of Stereochemical Control
The stereochemical outcome of the hydroboration with dilongifolylborane is dictated by the steric hindrance imposed by the bulky tricyclic longifolyl groups. The reagent approaches the less hindered face of the prochiral alkene, leading to the preferential formation of one enantiomer of the organoborane intermediate. Subsequent oxidation proceeds with retention of configuration, yielding the chiral alcohol.
Other Potential Applications
While the use of this compound as a precursor for a chiral hydroborating agent is well-established, its rigid chiral framework suggests potential for the development of other chiral auxiliaries and ligands for a variety of asymmetric transformations, such as Diels-Alder reactions, aldol additions, and transition metal-catalyzed processes. However, literature primarily focuses on its application in hydroboration. Further research could expand the utility of this readily available chiral terpene in asymmetric synthesis.
References
Synthesis and Application of Dilongifolylborane for Asymmetric Hydroboration
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of dilongifolylborane from (-)-longifolene and its application as a chiral hydroborating agent. Detailed experimental protocols for the preparation of dilongifolylborane and its subsequent use in the asymmetric hydroboration of prochiral olefins are presented. Quantitative data on the enantioselectivity for various alkene substrates are summarized. Furthermore, this guide addresses potential challenges, including the purification of the starting material and troubleshooting the synthesis, to ensure successful and reproducible results. Diagrams illustrating the reaction pathway and experimental workflow are included to provide a clear and concise visual representation of the processes.
Introduction
Asymmetric hydroboration is a powerful and versatile transformation in organic synthesis, enabling the stereoselective conversion of prochiral alkenes into valuable chiral alcohols. The choice of the chiral hydroborating agent is paramount in achieving high levels of enantioselectivity. Dilongifolylborane, derived from the readily available, naturally occurring sesquiterpene this compound, is a highly effective chiral hydroborating agent. Its unique steric profile makes it particularly well-suited for the asymmetric hydroboration of a range of prochiral olefins, offering a valuable tool for the synthesis of enantiomerically enriched compounds in pharmaceutical and fine chemical research.
This application note details the synthesis of dilongifolylborane and provides a general protocol for its use in the asymmetric hydroboration of alkenes, followed by oxidation to the corresponding chiral alcohols.
Synthesis of Dilongifolylborane
Dilongifolylborane is prepared by the reaction of this compound with a borane source, typically borane-dimethyl sulfide complex (BMS). The product precipitates from the reaction mixture as a white, crystalline solid, which can be isolated and stored under an inert atmosphere.
Reaction Scheme:
2 this compound + BH₃•SMe₂ → (Longifolyl)₂BH + SMe₂
Purity of this compound
The purity of the starting this compound is crucial for the successful synthesis of dilongifolylborane. Commercial grades of longifolene can contain impurities, such as other terpenes with similar boiling points (e.g., caryophyllene and isolongifolene), which can react with the borane reagent and lead to the formation of undesired byproducts, reducing the yield and complicating the purification of the desired product. It is recommended to use this compound with a purity of >98%. If the purity is questionable, a purification step is advised.
Experimental Protocol: Synthesis of Dilongifolylborane
Materials:
-
This compound (>98% purity)
-
Borane-dimethyl sulfide complex (BMS, 10 M solution in THF)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Set up a dry Schlenk flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Under a positive pressure of inert gas, charge the flask with this compound (2.0 equivalents).
-
Add anhydrous diethyl ether or THF to dissolve the this compound.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (1.0 equivalent) dropwise to the stirred solution via a syringe.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring at room temperature for an additional 4-6 hours. A white precipitate of dilongifolylborane will form.
-
Isolate the solid product by filtration under an inert atmosphere (e.g., using a Schlenk filter).
-
Wash the crystalline solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and dimethyl sulfide.
-
Dry the dilongifolylborane under vacuum to obtain a fine white powder.
-
Store the solid dilongifolylborane under an inert atmosphere. The reagent is stable for an extended period when stored properly.
Troubleshooting the Synthesis
| Problem | Potential Cause | Solution |
| Low or no precipitate formation | Impure this compound reacting with BMS. | Purify the starting this compound. |
| Inactive or hydrolyzed BMS. | Use a fresh, properly stored solution of BMS. | |
| Insufficient reaction time. | Extend the stirring time at room temperature. | |
| Oily or sticky product | Presence of byproducts from impurities in longifolene. | Purify the starting material. Ensure thorough washing of the product. |
| Incomplete removal of solvent or dimethyl sulfide. | Dry the product under high vacuum for an extended period. |
Asymmetric Hydroboration with Dilongifolylborane
Dilongifolylborane is a versatile reagent for the asymmetric hydroboration of various prochiral alkenes. The resulting organoborane intermediate is typically oxidized in situ using alkaline hydrogen peroxide to yield the corresponding chiral alcohol.
General Experimental Protocol: Asymmetric Hydroboration-Oxidation
Materials:
-
Dilongifolylborane
-
Prochiral alkene (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Standard laboratory glassware for inert atmosphere reactions and work-up
Procedure:
Part A: Hydroboration
-
In a dry Schlenk flask under an inert atmosphere, suspend dilongifolylborane (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add the prochiral alkene (1.0 equivalent) dropwise to the stirred suspension.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Continue stirring at room temperature for 2-6 hours, or until the reaction is complete (monitor by TLC or GC).
Part B: Oxidation
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add 3 M aqueous sodium hydroxide solution.
-
Slowly and cautiously add 30% hydrogen peroxide solution dropwise. Caution: This addition is exothermic.
-
Stir the mixture at room temperature for 2-4 hours.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude alcohol by flash column chromatography or distillation.
Data Presentation: Enantioselectivity of Hydroboration
The enantiomeric excess (% ee) achieved with dilongifolylborane is dependent on the structure of the alkene substrate. The following table summarizes the reported yields and enantioselectivities for the hydroboration of various classes of alkenes.
| Alkene Class | Substrate | Product | Yield (%) | % ee | Configuration |
| cis-Disubstituted | cis-2-Butene | 2-Butanol | 75 | 78 | R |
| cis-3-Hexene | 3-Hexanol | 80 | 75 | R | |
| Trisubstituted (Acyclic) | 2-Methyl-1-butene | 2-Methyl-1-butanol | 72 | 60 | R |
| 2,3-Dimethyl-1-butene | 2,3-Dimethyl-1-butanol | 68 | 65 | R | |
| Trisubstituted (Cyclic) | 1-Methylcyclopentene | trans-2-Methylcyclopentanol | 78 | 70 | (1R, 2R) |
| 1-Methylcyclohexene | trans-2-Methylcyclohexanol | - | 72 | (1R, 2R) |
Mechanism of Asymmetric Induction
The stereochemical outcome of the hydroboration with dilongifolylborane is dictated by the steric interactions in the transition state. The bulky tricyclic longifolyl groups create a chiral pocket around the boron-hydrogen bond. The prochiral alkene approaches the B-H bond in a manner that minimizes steric repulsion between the substituents on the alkene and the longifolyl framework.
For cis-alkenes, the reagent effectively differentiates between the two prochiral faces, leading to the preferential formation of one enantiomer. The generally observed 'R' configuration of the resulting alcohol suggests a consistent and predictable facial selectivity. A plausible transition state model involves the alkene approaching the less hindered side of the B-H bond, with the larger substituent on the alkene oriented away from the bulky longifolyl groups.
Visualizations
Diagrams
(-)-Longifolene: A Versatile Precursor for the Synthesis of Novel Agrochemicals
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: (-)-Longifolene, a naturally occurring tricyclic sesquiterpene, is a readily available and cost-effective starting material derived from pine resin.[1] Its unique and complex scaffold makes it an attractive precursor for the synthesis of novel agrochemicals with diverse biological activities. This document provides an overview of the application of this compound in the development of new fungicides and herbicides, complete with detailed experimental protocols for key synthetic transformations and quantitative data on the biological efficacy of the resulting compounds.
Fungicidal Derivatives of this compound
Recent research has demonstrated the potential of this compound as a scaffold for the development of potent fungicides, particularly those targeting the succinate dehydrogenase (SDH) enzyme. SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it an excellent target for antifungal agents.[1][2]
Longifolene-Derived Diacylhydrazines as SDH Inhibitors
A series of novel diacylhydrazine compounds derived from this compound have been synthesized and shown to exhibit significant antifungal activity against a range of plant pathogens.[1][3] These compounds are designed to mimic the binding of known SDH inhibitors.
Quantitative Antifungal Activity Data
The following table summarizes the in vitro antifungal activity of selected longifolene-derived diacylhydrazine compounds against various phytopathogenic fungi.
| Compound ID | R Group | P. piricola (% inhibition) | C. orbiculare (% inhibition) | A. solani (% inhibition) | G. zeae (% inhibition) |
| 5a | o-I Ph | 97.5[1][2] | 80.5[1][2] | 72.1[1][2] | 67.1[1][2] |
| Chlorothalonil | (Commercial Fungicide) | 92.9[2] | 75.0[2] | 45.0[2] | 58.3[2] |
Experimental Protocol: Synthesis of Longifolene-Derived Diacylhydrazines
This protocol describes a general three-step synthesis of longifolene-derived diacylhydrazines, starting from this compound.
Step 1: Isomerization-Aromatization of this compound (1) to Longifolene-derived Tetralin (2)
-
Reagents: this compound, Zinc Chloride (ZnCl₂)
-
Procedure: A mixture of this compound and a catalytic amount of anhydrous zinc chloride is heated to reflux at 140 °C for 8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, diluted with a suitable organic solvent (e.g., diethyl ether), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to yield longifolene-derived tetralin (2).[1][2]
Step 2: Oxidation of Tetralin (2) to Tetralone (3) and Subsequent Baeyer-Villager Oxidation to Lactone (4)
-
Reagents: Longifolene-derived tetralin (2), tert-butyl hydroperoxide (TBHP), Copper(II) chloride (CuCl₂), Acetonitrile (CH₃CN), m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂)
-
Procedure (Oxidation to Tetralone): To a solution of tetralin (2) in acetonitrile, a catalytic amount of CuCl₂ and TBHP are added. The reaction mixture is stirred at 40 °C. After completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude tetralone (3).[1][2]
-
Procedure (Baeyer-Villager Oxidation): The tetralone (3) is dissolved in dichloromethane, and m-CPBA is added portion-wise at room temperature. The reaction is stirred until the starting material is consumed (monitored by TLC). The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried and concentrated to afford the lactone (4).[1][2]
Step 3: Synthesis of Diacylhydrazine Derivatives (5a-v)
-
Reagents: Lactone (4), Substituted acylhydrazines, Ethanol (EtOH)
-
Procedure: A solution of lactone (4) (1.00 g, 4.31 mmol) in ethanol (5 mL) is added dropwise to a solution of the respective substituted acylhydrazine (12.93 mmol) in ethanol (5 mL) at 78 °C. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and washed three times with 5.0% aqueous HCl solution (10 mL each). The resulting precipitate is collected by filtration, washed with water, and dried to yield the final diacylhydrazine compounds (yields typically range from 75.0–80.0%).[1][2]
Signaling Pathway
Caption: Inhibition of Succinate Dehydrogenase (SDH) by longifolene-derived fungicides.
Longifolene-Derived Diphenyl Ether Carboxylic Acids
Another class of fungicides derived from this compound are diphenyl ether-carboxylic acid compounds. These have also shown promising broad-spectrum antifungal activities.[4]
Quantitative Antifungal Activity Data
| Compound ID | R Group | A. solani (% inhibition) | C. arachidicola (% inhibition) | R. solani (% inhibition) | P. piricola (% inhibition) |
| 7b | 4-CN | 85.9[4] | 82.7[4] | 82.7[4] | 81.4[4] |
| 7l | 3-CN | - | 80.4[4] | 80.7[4] | 80.3[4] |
Experimental Protocol: Synthesis of Longifolene-Derived Diphenyl Ether-Carboxylic Acids
The synthesis of these compounds follows a multi-step pathway starting from the previously described intermediate, lactone (4).
Step 1: Methanolysis of Lactone (4) to Methyl Ester (5)
-
Reagents: Lactone (4), Methanol (MeOH), Sulfuric Acid (H₂SO₄)
-
Procedure: A solution of lactone (4) in methanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for 6 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The organic layer is dried and concentrated to give the methyl ester (5).[4]
Step 2: Ullmann Condensation to form Diphenyl Ether (6a-v)
-
Reagents: Methyl ester (5), various substituted phenols or halides, Cesium Carbonate (Cs₂CO₃), Copper(I) Bromide (CuBr), 2-picolyl methyl ketone, Dimethyl sulfoxide (DMSO)
-
Procedure: A mixture of methyl ester (5), the appropriate substituted phenol or halide, Cs₂CO₃, CuBr, and 2-picolyl methyl ketone in DMSO is heated at 90 °C. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the diphenyl ether derivatives (6a-v).[4]
Step 3: Hydrolysis to Carboxylic Acids (7a-v)
-
Reagents: Diphenyl ether (6a-v), Sodium Hydroxide (NaOH), Methanol (MeOH)
-
Procedure: The diphenyl ether derivative is dissolved in methanol, and an aqueous solution of NaOH is added. The mixture is refluxed for 5 hours. After cooling, the methanol is removed under reduced pressure, and the aqueous solution is acidified with HCl. The resulting precipitate is collected by filtration, washed with water, and dried to give the final carboxylic acid products (7a-v).[4]
Herbicidal Derivatives of this compound
This compound has also been utilized as a starting material for the synthesis of novel herbicides, including primary amine carboxylates and phenoxyacetic acid derivatives. These compounds have demonstrated significant herbicidal activity against various weeds, in some cases surpassing commercial herbicides.[5][6]
Longifolene-Derived Primary Amine Carboxylates and Phenoxyacetates
By introducing an amine functionality, a range of salt-based herbicides can be prepared. This approach can enhance water solubility and herbicidal efficacy.
Quantitative Herbicidal Activity Data
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected longifolene-derived herbicides against the root and shoot growth of Lolium multiflorum Lam. and Brassica campestris.
| Compound ID | Target Weed | Root Growth IC₅₀ (mmol/L) | Shoot Growth IC₅₀ (mmol/L) |
| 5l | L. multiflorum | ~0.010[5][6] | - |
| 5l | B. campestris | - | ~0.023[5][6] |
| 6b | B. campestris | ~0.0002[7] | ~0.0002[7] |
| 6c | B. campestris | ~0.0002[7] | ~0.0002[7] |
| Glyphosate | L. multiflorum | >0.010 | - |
| Glyphosate | B. campestris | - | >0.023 |
Experimental Protocol: Synthesis of ω-aminomethyl longifolene and its Carboxylate Salts
Step 1: Synthesis of ω-aminomethyl longifolene (5)
This synthesis involves a multi-step process starting from this compound, proceeding through a Prins and halogenation reaction, followed by a modified Gabriel synthesis.[6]
-
Procedure Overview: this compound undergoes a Prins reaction with formaldehyde followed by halogenation to yield an intermediate. This intermediate reacts with potassium phthalimide in DMF. The resulting phthalimide derivative is then treated with hydrazine hydrate to yield ω-aminomethyl longifolene (compound 5).[6]
Step 2: Synthesis of Primary Amine Carboxylate Salts (5a-l)
-
Reagents: ω-aminomethyl longifolene (5), various carboxylic acids
-
Procedure: The desired carboxylic acid is added to a solution of ω-aminomethyl longifolene (5) in a suitable solvent (e.g., ethanol). The mixture is stirred at room temperature, and the resulting salt is typically isolated by precipitation or evaporation of the solvent. The products are often purified by recrystallization.[8]
Experimental Workflow
Caption: Synthetic workflow for longifolene-derived herbicides.
This compound is a valuable and versatile natural product for the synthesis of novel agrochemicals. The examples provided herein for fungicides and herbicides demonstrate the potential to generate compounds with high efficacy, in some cases exceeding that of commercial standards. The detailed protocols offer a starting point for researchers to explore this promising area of agrochemical development further. The unique structural features of longifolene provide a rich platform for the design of a new generation of sustainable and effective crop protection agents.
References
- 1. Design, Synthesis, and Antifungal Activity of Novel Longifolene-Derived Diacylhydrazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Longifolene-Derived Primary Amine Carboxylates for Sustainable Weed Management: Synthesis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of (-)-Longifolene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of (-)-longifolene, a naturally abundant sesquiterpene. The unique tricyclic structure of this compound serves as a valuable chiral scaffold for the synthesis of novel compounds with potential applications in asymmetric synthesis, fragrance, and pharmaceutical development. The following protocols describe key transformations of the exocyclic double bond and rearrangements of the carbon skeleton.
Hydroboration-Oxidation: Synthesis of Longifolol
The hydroboration of the exocyclic double bond of this compound, followed by oxidation, provides access to the corresponding primary alcohol, longifolol. A key application of the initial hydroboration step is the synthesis of dilongifolylborane, a chiral hydroborating agent.[1]
Synthesis of Dilongifolylborane
This protocol details the preparation of dilongifolylborane, a useful chiral reagent for asymmetric hydroboration reactions.[2][3]
Experimental Protocol:
A 100-mL flask equipped with a magnetic stirrer, a septum inlet, and a mercury bubbler is charged with 4.08 g (20 mmol) of (+)-longifolene and 20 mL of anhydrous ethyl ether.[2] The flask is cooled to 0 °C in an ice bath. To the stirred solution, 1.0 mL of a 10 M solution of borane-methyl sulfide (BMS) (10 mmol) is added dropwise via a syringe.[2] After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is stirred at room temperature for an additional 6 hours, during which time a white precipitate of dilongifolylborane forms.[2] The solid product is isolated by filtration, washed with cold ethyl ether, and dried under a stream of nitrogen.[2]
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| (+)-Longifolene | C₁₅H₂₄ | 204.35 | 20 | 4.08 g |
| Borane-methyl sulfide | BH₃·S(CH₃)₂ | 75.97 | 10 | 1.0 mL (10 M) |
| Anhydrous Ethyl Ether | C₄H₁₀O | 74.12 | - | 20 mL |
Table 1: Reagents for the Synthesis of Dilongifolylborane.
Diagram of the Synthesis of Dilongifolylborane:
Caption: Synthesis of Dilongifolylborane.
Oxidation of Dilongifolylborane to Longifolol
The organoborane intermediate can be oxidized to the corresponding alcohol.
Experimental Protocol:
The freshly prepared dilongifolylborane suspension is cooled to 0 °C. To this, a 3 M aqueous solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of a 30% aqueous solution of hydrogen peroxide. The mixture is stirred at room temperature for 2-4 hours. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol. Purification can be achieved by chromatography.
Acid-Catalyzed Isomerization: Synthesis of Isolongifolene
This compound undergoes a skeletal rearrangement in the presence of acid catalysts to yield its isomer, isolongifolene.[4][5] This transformation is of interest for the synthesis of new fragrance components. Various solid acid catalysts have been shown to be effective for this solvent-free, single-step process.[6][7]
Experimental Protocol using Nanocrystalline Sulfated Zirconia:
In a two-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a temperature controller, 2 g of longifolene is placed.[5] The flask is heated in an oil bath to the desired reaction temperature (e.g., 140-200 °C). To the heated longifolene, 0.2 g of pre-activated (450 °C for 2 hours) nanocrystalline sulfated zirconia catalyst is added.[5] The reaction mixture is stirred, and samples are periodically taken to monitor the conversion by gas chromatography. After the reaction is complete (typically 2 hours), the catalyst can be removed by filtration to yield isolongifolene.
| Reactant/Catalyst | Amount | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for Isolongifolene (%) |
| Longifolene / Sulfated Zirconia | 2 g / 0.2 g | 140 | 2 | 92 | 100 |
| Longifolene / Sulfated Zirconia | 2 g / 0.2 g | 180 | 2 | 93 | 85 |
| Longifolene / Sulfated Zirconia | 2 g / 0.2 g | 200 | 2 | 93 | 80 |
Table 2: Isomerization of Longifolene using Nanocrystalline Sulfated Zirconia.[5]
Diagram of the Isomerization of this compound:
Caption: Acid-Catalyzed Isomerization of Longifolene.
Epoxidation of the Exocyclic Double Bond
The exocyclic double bond of this compound can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be further transformed.
General Experimental Workflow:
While a specific detailed protocol for the epoxidation of this compound was not found in the immediate search results, a general procedure can be outlined based on standard epoxidation methods.
Workflow Diagram:
Caption: General Workflow for Epoxidation.
Isomerization-Aromatization for Bioactive Derivatives
A multi-step derivatization starting with isomerization-aromatization of this compound has been reported to produce novel diacylhydrazine compounds with antifungal activity.
Reaction Pathway:
Caption: Pathway to Bioactive Derivatives.
This pathway highlights the potential of this compound as a starting material for the synthesis of complex, biologically active molecules. The initial isomerization-aromatization step transforms the tricyclic alkene into a tetralin-type structure, which then undergoes further functionalization.
References
- 1. BRPI0802801A2 - Method of Obtaining Isolongifolene by Isomerizing Longifolene Using an Acid - Google Patents [patents.google.com]
- 2. Total Synthesis of Nine Longiborneol Sesquiterpenoids using a Functionalized Camphor Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1644305B1 - Catalytic process for the preparation of isolongifolene - Google Patents [patents.google.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: (-)-Longifolene as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Longifolene, a naturally occurring tricyclic sesquiterpene hydrocarbon, is a valuable and readily available chiral starting material in organic synthesis.[1][2] Its rigid, sterically demanding framework and specific chirality make it an excellent precursor for the development of chiral reagents and auxiliaries. These derivatives have found significant applications in asymmetric transformations, enabling the stereocontrolled synthesis of complex chiral molecules. This document provides detailed application notes and experimental protocols for the use of this compound as a chiral building block, with a primary focus on its most prominent application: the synthesis and use of dilongifolylborane as a chiral hydroborating agent. Additionally, other synthetic applications, such as the generation of chiral synthons through ozonolysis, will be discussed.
Asymmetric Hydroboration using Dilongifolylborane
The most well-documented application of (+)-longifolene, the enantiomer of the titular compound, is in the preparation of dilongifolylborane ((Lgf)₂BH), a chiral hydroborating agent.[1][3] This reagent has proven effective in the asymmetric hydroboration of various prochiral alkenes, leading to the synthesis of chiral alcohols with moderate to good enantioselectivity. The steric bulk of the longifolyl group plays a crucial role in differentiating the two faces of the prochiral alkene during the hydroboration step.
Data Presentation: Asymmetric Hydroboration of Alkenes with Dilongifolylborane
The following table summarizes the performance of dilongifolylborane in the asymmetric hydroboration of representative prochiral alkenes. The subsequent oxidation of the organoborane intermediate yields the corresponding chiral alcohol.
| Entry | Substrate (Alkene) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (% ee) | Configuration |
| 1 | cis-2-Butene | 2-Butanol | 75 | 78 | R |
| 2 | cis-3-Hexene | 3-Hexanol | 80 | 75 | R |
| 3 | 2-Methyl-1-butene | 2-Methyl-1-butanol | 72 | 60 | R |
| 4 | 2,3-Dimethyl-1-butene | 2,3-Dimethyl-1-butanol | 68 | 65 | R |
| 5 | 1-Methylcyclopentene | trans-2-Methylcyclopentanol | 78 | 70 | (1R, 2R) |
| 6 | 1-Methylcyclohexene | trans-2-Methylcyclohexanol | 82 | 72 | (1R, 2R) |
| 7 | α-Pinene | Isopinocampheol | 85 | 85 | - |
| 8 | Norbornene | exo-Norborneol | 90 | 75 | - |
Note: The data presented is compiled from various sources and represents typical results. Actual yields and enantioselectivities may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Dilongifolylborane ((Lgf)₂BH)
This protocol details the preparation of dilongifolylborane from (+)-longifolene. The procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Materials:
-
(+)-Longifolene
-
Borane-dimethyl sulfide complex (BMS, 10 M solution in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Schlenk flask and other standard glassware for inert atmosphere chemistry
Procedure:
-
In a dry, nitrogen-flushed Schlenk flask equipped with a magnetic stir bar, dissolve (+)-longifolene (2.0 equivalents) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add borane-dimethyl sulfide complex (1.0 equivalent) dropwise to the stirred solution via a syringe.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4-6 hours.
-
A white precipitate of dilongifolylborane will form during this time.
-
The solvent and dimethyl sulfide can be removed under reduced pressure to yield the solid dilongifolylborane, which can be used directly in the next step or isolated.
-
For isolation, filter the precipitate under an inert atmosphere, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum.
Protocol 2: Asymmetric Hydroboration of a Prochiral Alkene and Subsequent Oxidation
This protocol provides a general procedure for the asymmetric hydroboration of a prochiral alkene using pre-formed or in situ generated dilongifolylborane, followed by oxidative workup to the chiral alcohol.
Materials:
-
Dilongifolylborane ((Lgf)₂BH) (from Protocol 1)
-
Prochiral alkene (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH, 3 M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure: Part A: Asymmetric Hydroboration
-
In a dry, nitrogen-flushed Schlenk flask, suspend or dissolve the dilongifolylborane (1.1 equivalents) in anhydrous THF.
-
Cool the mixture to the desired temperature (typically between 0 °C and -25 °C).
-
Add the prochiral alkene (1.0 equivalent) dropwise to the stirred suspension of dilongifolylborane.
-
Stir the reaction mixture at the same temperature for 2-6 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or GC).
Part B: Oxidative Workup
-
Cool the reaction mixture containing the intermediate organoborane to 0 °C in an ice-water bath.
-
Carefully and slowly add aqueous sodium hydroxide (3 M) to the reaction mixture, followed by the dropwise addition of 30% hydrogen peroxide. Caution: This oxidation is exothermic.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude chiral alcohol can be purified by flash column chromatography or distillation.
Visualizations
Caption: Synthesis of Dilongifolylborane.
References
Application Notes and Protocols for Cationic Polycyclization Cascades in (-)-Longifolene Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the seminal work by W. S. Johnson in the total synthesis of the sesquiterpenoid (-)-longifolene, with a focus on the pivotal cationic polycyclization cascade. This biomimetic approach showcases the power of cationic cyclizations in constructing complex molecular architectures efficiently. The provided protocols are based on the original synthesis and are intended to serve as a guide for researchers in the field of natural product synthesis and methodology development.
I. Introduction
The total synthesis of this compound, a complex tricyclic sesquiterpene, has been a benchmark for showcasing innovative synthetic strategies. The approach developed by W. S. Johnson's group in 1975 is a classic example of a biomimetic synthesis, employing a cationic polycyclization cascade to construct the core structure in a single, efficient step.[1][2] This strategy is inspired by the biosynthesis of terpenes and demonstrates the feasibility of enzyme-free carbocation-mediated polycyclizations in a laboratory setting.[2] The key transformation involves the generation of a carbocation from an acyclic polyene precursor, which then undergoes a series of intramolecular cyclizations to form the intricate bridged ring system of longifolene.
II. Quantitative Data
The following table summarizes the quantitative data for the key steps in the W. S. Johnson synthesis of this compound, with a particular focus on the critical cationic polycyclization step.
| Step No. | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Michael Addition | AcCl, t-BuLi, (n-Bu₃PCuI)₄, Et₂O, -78 to 0 °C | Enone Intermediate | 84 | [1] |
| 2 | Methylation & Bromination | MeLi; Br₂, CH₂Cl₂, Et₂O, -78 to 0 °C | Dibromo Intermediate | - | [1] |
| 3 | Cyclization | Acetone, RT, 60 min | Bicyclic Ketone | 76 (2 steps) | [1] |
| 4 | Reduction | LiAlH₄, Et₂O, 0 °C, 60 min | Bicyclic Alcohol | 92 | [1] |
| 5 | Cationic Polycyclization | CF₃CO₂H, 0 °C, 3 min | Tricyclic Alcohol | 75 | [1] |
| 6 | Deoxygenation | NaBH₃CN, TsOH, ZnBr₂, RT, 2.5 h | Tricyclic Alkene | 91 | [1] |
| 7 | Lemieux-Johnson Oxidation | HIO₄, NaIO₄, RuO₂, H₂O, t-BuOH, RT, 18 h | Tricyclic Ketone | 72 | [1] |
| 8 | α-Methylation | i-Pr₂NLi, MeI, THF, -78 °C to RT, 2 h | Methylated Ketone | 84 | [1] |
| 9 | Wittig Olefination | MeLi, 48 °C, 3 h | This compound | - | [1] |
| 10 | Dehydration | SOCl₂, Pyr., 0 °C, 10 min | This compound | 80 (2 steps) | [1] |
III. Experimental Protocols
A. Synthesis of the Acyclic Precursor (Steps 1-4)
The synthesis of the acyclic diene alcohol precursor for the key cationic polycyclization is a multi-step sequence. The detailed procedures for these initial steps are crucial for obtaining the precursor in high yield and purity. For the purpose of these notes, we will focus on the pivotal cationic polycyclization step. Researchers should refer to the original publication for the detailed experimental procedures of the initial steps.[1]
B. Key Experiment: Cationic Polycyclization Cascade (Step 5)
This protocol details the acid-catalyzed cationic polycyclization cascade that forms the tricyclic core of this compound.
Materials:
-
Bicyclic Alcohol (Product of Step 4)
-
Trifluoroacetic acid (CF₃CO₂H), freshly distilled
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet
-
Ice bath
-
Standard laboratory glassware for extraction and purification
Procedure:
-
A solution of the bicyclic alcohol in anhydrous dichloromethane is prepared in a round-bottom flask under a nitrogen atmosphere.
-
The flask is cooled to 0 °C using an ice bath.
-
Trifluoroacetic acid is added dropwise to the stirred solution. The reaction is monitored closely, and the original publication specifies a reaction time of 3 minutes.[1]
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude tricyclic alcohol.
-
The crude product is then purified by column chromatography on silica gel to afford the pure tricyclic alcohol.
Expected Yield: 75%[1]
IV. Visualizations
A. Cationic Polycyclization Cascade Mechanism
Caption: Mechanism of the cationic polycyclization cascade.
B. Experimental Workflow for this compound Synthesis
Caption: Overall experimental workflow for the total synthesis.
V. Conclusion
The cationic polycyclization cascade strategy employed in the total synthesis of this compound by W. S. Johnson remains a cornerstone in the field of organic synthesis. It elegantly demonstrates the power of biomimetic approaches to construct complex natural products. The detailed protocols and data presented herein are intended to provide a valuable resource for researchers aiming to apply similar strategies in their own synthetic endeavors. The efficiency and stereocontrol achieved in this key cyclization step continue to inspire the development of new synthetic methodologies.
References
Application Notes and Protocols for the Retrosynthetic Analysis and Total Synthesis of Longifolene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Longifolene, a tricyclic sesquiterpene first isolated from the resin of Pinus longifolia, represents a fascinating and challenging target for total synthesis. Its complex bridged ring system and lack of activating functional groups have made it a proving ground for new synthetic strategies and methodologies. The seminal total synthesis by E.J. Corey in 1961 was a landmark achievement that introduced the principles of retrosynthetic analysis, a logical approach to dissecting complex molecules into simpler, synthetically accessible precursors. This document provides a detailed overview of the retrosynthetic analysis and selected total syntheses of longifolene, complete with comparative data, detailed experimental protocols for key reactions, and graphical representations of the synthetic logic.
Retrosynthetic Analysis of Longifolene: A Conceptual Overview
The core of longifolene's structure is a [3.2.1] bicyclic system fused to a seven-membered ring, containing a challenging quaternary carbon center. A retrosynthetic analysis aims to simplify this intricate architecture by identifying strategic bond disconnections.
A primary disconnection strategy involves breaking the bond that forms the seven-membered ring, often leading to a bicyclic intermediate. This is the cornerstone of several successful syntheses. Key retrosynthetic disconnections and the corresponding synthetic strategies are:
-
Intramolecular Michael Addition: Disconnecting the C(7)-C(8) bond (using IUPAC numbering for the bicyclo[2.2.1]heptane core) reveals a precursor amenable to an intramolecular Michael addition. This was the key insight in Corey's pioneering synthesis.
-
Photochemical [2+2] Cycloaddition (de Mayo Reaction): A disconnection across the C(2)-C(11) and C(1)-C(10) bonds suggests a [2+2] cycloaddition between a cyclopentene derivative and a suitable enone, followed by a retro-aldol reaction to construct the seven-membered ring. This approach was elegantly demonstrated by Oppolzer.
-
Cationic Polyene Cyclization: Viewing the tricyclic system as arising from a carefully orchestrated series of ring closures from an acyclic or monocyclic precursor is another powerful strategy. Johnson's synthesis exemplifies this biomimetic approach, where a cationic cascade reaction assembles the core structure.
-
Intramolecular Carbene Insertion: Disconnection of a C-C bond within the bridged system can lead to a precursor containing a carbene or carbene equivalent, which can then insert into a C-H bond to forge the final ring. Schultz and coworkers developed a synthesis based on an intramolecular diene-carbene cycloaddition equivalent.
These varied approaches highlight the creativity and strategic thinking that longifolene has inspired in the field of organic synthesis.
Comparative Analysis of Selected Total Syntheses of Longifolene
The following table summarizes quantitative data from several notable total syntheses of longifolene, allowing for a direct comparison of their efficiency.
| Lead Scientist(s) | Year | Key Strategy | Starting Material | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |
| E.J. Corey | 1961 | Intramolecular Michael Addition | Wieland-Miescher Ketone | 14 | ~1-2 | --INVALID-LINK-- |
| John E. McMurry | 1972 | Ring Expansion/Annulation | 2-Methyl-1,3-cyclohexanedione | 18 | Not explicitly stated | --INVALID-LINK-- |
| William S. Johnson | 1975 | Cationic Polyene Cyclization | 5-methyl-2-(3-oxobutyl)cyclopent-1-enecarbaldehyde | 10 | ~13 | --INVALID-LINK-- |
| Wolfgang Oppolzer | 1978 | Intramolecular de Mayo Reaction | 3-Methyl-2-cyclopenten-1-one | 10 | ~25 | --INVALID-LINK-- |
| Arthur G. Schultz | 1985 | Intramolecular Diene-Carbene Cycloaddition | p-Methoxybenzoic acid | 14 (Formal) | Not explicitly stated | --INVALID-LINK-- |
Key Strategic Bond Disconnections in Retrosynthesis
Caption: Retrosynthetic analysis of Longifolene highlighting key bond disconnections.
Experimental Protocols for Key Synthetic Transformations
The following protocols are based on the original publications and provide a detailed methodology for the key steps in the syntheses of Corey and Oppolzer.
Corey's Intramolecular Michael Addition
This pivotal step establishes the tricyclic core of longifolene.
Reaction: Intramolecular Michael addition of a homocyclic diketone.
Protocol:
-
Preparation of the Diketone Precursor: The diketone precursor is synthesized in several steps from the Wieland-Miescher ketone.[1][2] The final precursor is a substituted bicyclo[4.4.0]decane-dione.
-
Cyclization Conditions:
-
To a solution of the diketone (1 equivalent) in ethylene glycol, add triethylamine (excess).
-
The reaction mixture is heated in a sealed tube at 225 °C for 24 hours.[2]
-
Note: This high-temperature, high-pressure reaction requires specialized equipment and safety precautions.
-
-
Work-up and Purification:
-
After cooling, the reaction mixture is diluted with water and extracted with ether.
-
The organic extracts are combined, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by chromatography on silica gel to afford the tricyclic ketone intermediate. The reported yield for this challenging step is in the range of 8-12%.[2]
-
Oppolzer's Intramolecular de Mayo Reaction
This elegant photochemical reaction followed by a retro-aldol cleavage efficiently constructs the bridged ring system.[3]
Reaction: Intramolecular [2+2] photocycloaddition followed by retro-aldol fragmentation.
Protocol:
-
Preparation of the Enol Ester Precursor: The precursor, a substituted cyclopentenyl ester, is prepared from 3-methyl-2-cyclopenten-1-one.
-
Photochemical [2+2] Cycloaddition:
-
A solution of the enol ester in cyclohexane is irradiated with a high-pressure mercury lamp through a Pyrex filter. The reaction is typically carried out at 15-30 °C.[3]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude cyclobutane photoadduct. The reported yield for this step is 83%.[3]
-
-
Retro-Aldol Cleavage:
-
The crude photoadduct is dissolved in acetic acid.
-
Palladium on carbon (10% w/w) is added, and the mixture is hydrogenated at 3 atm for 18 hours at room temperature.[3] This step effects hydrogenolysis of a protecting group and induces the retro-aldol cleavage.
-
The catalyst is removed by filtration through Celite.
-
The solvent is removed under reduced pressure, and the residue is purified by chromatography to give the desired 1,5-diketone. The reported yield for this transformation is 83%.[3]
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in Oppolzer's synthesis, highlighting the de Mayo reaction sequence.
Caption: Workflow of Oppolzer's total synthesis of Longifolene.
Conclusion
The total synthesis of longifolene has been a cornerstone in the development of modern synthetic organic chemistry. The diverse strategies employed by leading chemists not only showcase the power of retrosynthetic analysis but also have led to the development of new and powerful synthetic methods. The syntheses of Corey, Oppolzer, Johnson, and others remain essential case studies for students and professionals in the field, demonstrating how logical planning and creative problem-solving can conquer formidable molecular challenges. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers interested in complex natural product synthesis and the application of these key chemical transformations.
References
Application Notes and Protocols: (-)-Longifolene as a Feedstock for Synthetic Resins and Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Longifolene, a tricyclic sesquiterpene hydrocarbon, is a readily available and naturally derived chiral molecule primarily sourced from pine resin.[1] Its unique and rigid structure makes it an attractive, bio-based feedstock for the synthesis of novel synthetic resins and polymers. While direct polymerization of the unfunctionalized longifolene molecule is not a common practice, its carbon skeleton can be chemically modified to introduce reactive functional groups, thereby creating monomers suitable for the production of a variety of polymers, including epoxy resins, polyesters, and polyamides. The inherent chirality and rigidity of the longifolene backbone can impart unique thermal and mechanical properties to the resulting polymers, making them promising candidates for advanced materials applications.
These application notes provide an overview of the potential of this compound in polymer chemistry and offer detailed, illustrative protocols for its conversion into functional monomers and subsequent polymerization. It is important to note that while the functionalization and polymerization principles are well-established, specific literature on polymers derived directly from this compound is limited. Therefore, the following protocols are based on established chemical transformations and analogies with other terpene-based polymer systems.[2][3]
Functionalization of this compound for Monomer Synthesis
To be utilized as a feedstock for condensation or ring-opening polymerization, the non-polar this compound molecule must first be functionalized to introduce reactive groups such as epoxides, carboxylic acids, or amines.
Epoxidation of this compound to Yield Longifolene Oxide
Epoxidation of the exocyclic double bond in this compound yields longifolene oxide, a key intermediate for the synthesis of epoxy resins and polyols for polyesters.
Experimental Protocol: Epoxidation of this compound
-
Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane to the flask over 30 minutes, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the excess peroxyacid.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude longifolene oxide.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Synthesis of a Longifolene-based Dicarboxylic Acid
Oxidative cleavage of the exocyclic double bond of this compound can lead to the formation of a dicarboxylic acid monomer suitable for polyester and polyamide synthesis.
Experimental Protocol: Synthesis of Longifolene Dicarboxylic Acid
-
Materials: this compound, potassium permanganate (KMnO₄), sodium periodate (NaIO₄), potassium carbonate (K₂CO₃), tert-butanol, water, hydrochloric acid (HCl).
-
Procedure:
-
To a vigorously stirred solution of this compound (1.0 eq) in tert-butanol, add a solution of potassium carbonate (2.5 eq) in water.
-
Add a solution of sodium periodate (10 eq) and a catalytic amount of potassium permanganate (0.02 eq) in water dropwise over 1 hour.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding sodium bisulfite solution until the purple color disappears.
-
Acidify the mixture to pH 2 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting dicarboxylic acid by recrystallization.
-
Synthesis of a Longifolene-based Diamine
A longifolene-based diamine can be synthesized from the corresponding dicarboxylic acid via a Curtius rearrangement or by reductive amination of a corresponding dialdehyde.
Experimental Protocol: Synthesis of Longifolene Diamine (via Curtius Rearrangement)
-
Materials: Longifolene dicarboxylic acid, thionyl chloride (SOCl₂), sodium azide (NaN₃), tert-butanol, hydrochloric acid (HCl), sodium hydroxide (NaOH).
-
Procedure:
-
Convert the longifolene dicarboxylic acid to the corresponding diacyl chloride by refluxing with an excess of thionyl chloride. Remove the excess SOCl₂ under vacuum.
-
Dissolve the diacyl chloride in anhydrous acetone and cool to 0 °C. Add a solution of sodium azide in water dropwise, maintaining the temperature below 10 °C.
-
After stirring for 3 hours at 0 °C, pour the mixture into ice water and extract the diacyl azide with toluene.
-
Dry the organic layer and heat it to reflux to induce the Curtius rearrangement to the diisocyanate.
-
Add tert-butanol to the solution and continue refluxing to form the di-Boc-protected diamine.
-
Hydrolyze the Boc-protected diamine by refluxing with concentrated HCl.
-
Neutralize the reaction mixture with NaOH solution and extract the diamine with a suitable organic solvent.
-
Dry the organic layer and concentrate to obtain the longifolene diamine.
-
Synthesis of this compound-Based Resins and Polymers
The functionalized longifolene monomers can be used in various polymerization reactions to produce novel bio-based resins and polymers.
Longifolene-Based Epoxy Resin
Longifolene oxide can be cured with a variety of hardeners to form a rigid epoxy resin.
Experimental Protocol: Curing of Longifolene Oxide
-
Materials: Longifolene oxide, curing agent (e.g., phthalic anhydride, diamine), catalyst (e.g., tertiary amine).
-
Procedure:
-
Melt the longifolene oxide at a suitable temperature (e.g., 80-100 °C).
-
Add the curing agent and catalyst to the molten epoxide and stir until a homogeneous mixture is obtained.
-
Pour the mixture into a preheated mold.
-
Cure the resin in an oven at a programmed temperature cycle (e.g., 120 °C for 2 hours, followed by 150 °C for 4 hours).
-
Allow the cured resin to cool slowly to room temperature.
-
Longifolene-Based Polyester
A polyester can be synthesized by the polycondensation of the longifolene dicarboxylic acid with a suitable diol.
Experimental Protocol: Synthesis of a Longifolene-Based Polyester
-
Materials: Longifolene dicarboxylic acid, a diol (e.g., ethylene glycol, 1,4-butanediol), catalyst (e.g., antimony trioxide), heat transfer fluid.
-
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, charge the longifolene dicarboxylic acid and the diol in a 1:1.2 molar ratio.
-
Add the catalyst (e.g., 0.05 mol% based on the diacid).
-
Heat the mixture under a slow stream of nitrogen to 180-200 °C to initiate the esterification reaction, collecting the water byproduct.
-
After the majority of the water has been removed, gradually increase the temperature to 220-240 °C and apply a vacuum to facilitate the removal of the excess diol and drive the polymerization to a high molecular weight.
-
Continue the reaction until the desired melt viscosity is achieved.
-
Extrude the polymer from the reactor and cool to obtain the solid polyester.
-
Longifolene-Based Polyamide
The polycondensation of the longifolene diamine with a dicarboxylic acid or its derivative will yield a polyamide.
Experimental Protocol: Synthesis of a Longifolene-Based Polyamide
-
Materials: Longifolene diamine, a dicarboxylic acid chloride (e.g., adipoyl chloride, terephthaloyl chloride), an anhydrous aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP)), an acid scavenger (e.g., triethylamine).
-
Procedure:
-
Dissolve the longifolene diamine and triethylamine in NMP in a flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the dicarboxylic acid chloride in NMP to the stirred diamine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Precipitate the polyamide by pouring the reaction mixture into a non-solvent such as water or methanol.
-
Filter the polymer, wash it thoroughly, and dry it under vacuum.
-
Data Presentation: Expected Properties of Longifolene-Based Polymers
The following tables summarize the anticipated properties of polymers derived from this compound, based on data from analogous terpene-based polymer systems.[2][3] These values are illustrative and would need to be confirmed by experimental analysis.
Table 1: Expected Thermal Properties of Longifolene-Based Polymers
| Polymer Type | Monomers | Expected Glass Transition Temp. (Tg) (°C) | Expected Decomposition Temp. (Td, 5% weight loss) (°C) |
| Epoxy Resin | Longifolene Oxide + Phthalic Anhydride | 130 - 180 | > 300 |
| Polyester | Longifolene Dicarboxylic Acid + 1,4-Butanediol | 70 - 110 | > 320 |
| Polyamide | Longifolene Diamine + Adipoyl Chloride | 150 - 200 | > 350 |
Table 2: Expected Mechanical Properties of Longifolene-Based Polymers
| Polymer Type | Expected Tensile Strength (MPa) | Expected Young's Modulus (GPa) | Expected Elongation at Break (%) |
| Epoxy Resin | 50 - 80 | 2.5 - 4.0 | 2 - 5 |
| Polyester | 40 - 70 | 1.5 - 3.0 | 5 - 15 |
| Polyamide | 60 - 90 | 2.0 - 3.5 | 10 - 30 |
Visualizations: Reaction Pathways and Workflows
Caption: Functionalization pathways of this compound.
References
Application Notes: (-)-Longifolene Derivatives as Potent Antifungal Agents
Introduction
(-)-Longifolene, a naturally occurring tricyclic sesquiterpene, has emerged as a valuable scaffold for the development of novel antifungal agents. Its complex and rigid structure provides a unique three-dimensional framework for the synthesis of derivatives with potent and broad-spectrum antifungal activity. This document outlines the application of two promising classes of this compound derivatives, diacylhydrazines and diphenyl ether carboxylic acids, as well as autoxidation products, in the inhibition of fungal growth. The primary mechanism of action for the synthetic derivatives appears to be the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.
Antifungal Activity of this compound Derivatives
Recent studies have demonstrated the significant in vitro antifungal activity of novel this compound derivatives against a range of plant pathogenic fungi. The data presented below summarizes the inhibition rates of these compounds at a concentration of 50 µg/mL.
Longifolene-Derived Diacylhydrazine Compounds
A series of 22 novel longifolene-derived diacylhydrazine compounds were synthesized and evaluated for their antifungal activity.[1][2][3] Several of these compounds exhibited excellent and broad-spectrum activity, with some showing better or comparable efficacy to the commercial fungicide chlorothalonil.[1][2][3] The proposed mechanism of action for this class of compounds is the inhibition of succinate dehydrogenase (SDH).[1][2][3]
Table 1: Antifungal Activity of Longifolene-Derived Diacylhydrazines (at 50 µg/mL)
| Compound | R Group | Physalospora piricola (% Inhibition) | Colletotrichum orbiculare (% Inhibition) | Alternaria solani (% Inhibition) | Gibberella zeae (% Inhibition) | Rhizoctonia solani (% Inhibition) |
| 5a | o-I Ph | 97.5[2] | 80.5[2] | 72.1[2] | 67.1[2] | - |
| 5s | o-Cl Ph | 97.5[2] | - | - | - | - |
| 5j | o-NO₂ Ph | 87.1[2] | - | - | - | - |
| 5d | p-OCH₃ Ph | 80.8[2] | - | - | - | - |
| 5g | p-F Ph | 80.8[2] | - | - | - | - |
| 5h | o-F Ph | - | - | - | 70.8[2] | - |
| 5k | o-Cl Ph | - | - | 72.1[2] | - | - |
| 5b | 2,4-OH Ph | - | - | - | - | 73.5[2] |
| Chlorothalonil | (Control) | 92.9[2] | 75.0[2] | 45.0[2] | 58.3[2] | - |
Data sourced from:[2]
Longifolene-Derived Diphenyl Ether Carboxylic Acid Compounds
Twenty-two novel longifolene-derived diphenyl ether-carboxylic acid compounds were synthesized and screened for their in vitro antifungal activities against eight plant pathogens.[4] Several compounds demonstrated excellent and broad-spectrum antifungal activities.[4]
Table 2: Antifungal Activity of Longifolene-Derived Diphenyl Ether Carboxylic Acids (at 50 µg/mL)
| Compound | Alternaria solani (% Inhibition) | Cercospora arachidicola (% Inhibition) | Rhizoctonia solani (% Inhibition) | Physalospora piricola (% Inhibition) |
| 7b | 85.9[4] | 82.7[4] | 82.7[4] | 81.4[4] |
| 7l | - | 80.4[4] | 80.7[4] | 80.3[4] |
| 7f | 81.2[4] | - | - | - |
| 7a | 80.7[4] | - | - | - |
Data sourced from:[4]
Autoxidation Products of Longifolene
While this compound itself shows minimal to no antifungal activity, its autoxidation products have demonstrated notable antifungal properties against various fungi.[5][6][7]
Table 3: Antifungal Activity of Longifolene Autoxidation Products
| Compound | Antifungal Activity | Fungi Tested |
| Longifolene | Very little to no activity[5][6][7] | Trametes versicolor, Lenzites betulinus, Gloeophyllum trabeum, Trichoderma virens, Rhizopus oryzae[5][6][7] |
| Longicamphenylol | Active[5][6][7] | Trametes versicolor, Lenzites betulinus, Gloeophyllum trabeum, Trichoderma virens, Rhizopus oryzae[5][6][7] |
| Longifolic acid | Strong activity[5][6][7] | Trametes versicolor, Lenzites betulinus, Gloeophyllum trabeum, Trichoderma virens, Rhizopus oryzae[5][6][7] |
| Isolongifolic acid | Strong activity[5][6][7] | Trametes versicolor, Lenzites betulinus, Gloeophyllum trabeum, Trichoderma virens, Rhizopus oryzae[5][6][7] |
| Longifolene oxide | Active[5][6][7] | Trametes versicolor, Lenzites betulinus, Gloeophyllum trabeum, Trichoderma virens, Rhizopus oryzae[5][6][7] |
| Longifolene-hydroxyketone | Active[5][6][7] | Trametes versicolor, Lenzites betulinus, Gloeophyllum trabeum, Trichoderma virens, Rhizopus oryzae[5][6][7] |
Proposed Mechanism of Action: SDH Inhibition
The antifungal activity of the diacylhydrazine derivatives of this compound is attributed to the inhibition of the succinate dehydrogenase (SDH) enzyme.[1][3][8] SDH is a crucial enzyme complex located in the inner mitochondrial membrane, playing a vital role in both the citric acid cycle and the electron transport chain. By blocking the function of SDH, these compounds disrupt cellular respiration, leading to fungal cell death. Molecular docking studies have further elucidated the binding patterns of these compounds with SDH.[1][2][3]
Caption: Proposed mechanism of action for antifungal this compound derivatives.
Experimental Protocols
The following protocols are based on methodologies reported in the cited literature for the synthesis and antifungal evaluation of this compound derivatives.
Synthesis of Longifolene-Derived Diacylhydrazines
This protocol outlines the general synthetic route for producing longifolene-derived diacylhydrazine compounds.[2][9]
Caption: Synthetic workflow for longifolene-derived diacylhydrazines.
Step 1: Synthesis of Longifolene-derived tetralin (Compound 2)
-
This step involves the isomerization-aromatization of this compound.
-
A common catalyst used for this reaction is nanocrystalline sulfated zirconia.[2][9]
Step 2: Synthesis of Longifolene-derived tetralone (Compound 3)
-
Compound 2 is oxidized to yield the corresponding tetralone.
-
Tert-butyl hydroperoxide (TBHP) is typically used as the oxidant.[2][9]
Step 3: Synthesis of Compound 4
-
Compound 3 undergoes a Baeyer-Villager oxidation.
-
Meta-chloroperoxybenzoic acid (m-CPBA) is the reagent of choice for this transformation.[2][9]
Step 4: Synthesis of Longifolene-derived diacylhydrazine compounds (5a-5v)
-
Compound 4 is reacted with various substituted acylhydrazines through a hydrazinolysis reaction.[2][9]
-
This final step yields the target diacylhydrazine derivatives.[2][9]
Synthesis of Longifolene-Derived Diphenyl Ether Carboxylic Acids
This protocol describes the general synthetic pathway for longifolene-derived diphenyl ether carboxylic acid compounds.[4]
Caption: Synthetic workflow for diphenyl ether carboxylic acid derivatives.
Step 1: Synthesis of Compound 2
-
This compound undergoes an isomerization-aromatization reaction.[4]
Step 2: Synthesis of Compound 3
-
Compound 2 is oxidized using tert-butyl hydroperoxide (TBHP).[4]
Step 3: Synthesis of Compound 4
-
A Baeyer-Villager rearrangement is performed on Compound 3 using meta-chloroperoxybenzoic acid (m-CPBA).[4]
Step 4: Synthesis of Target Compounds (7a-7v)
-
Compound 4 is converted through a series of reactions to yield the final diphenyl ether carboxylic acid derivatives.[4]
In Vitro Antifungal Activity Assay (Agar Dilution Method)
This protocol is a standard method for evaluating the antifungal efficacy of chemical compounds.[2]
Caption: Workflow for the in vitro antifungal activity assay.
Materials:
-
Test compounds (e.g., longifolene derivatives)
-
Plant pathogenic fungi cultures
-
Culture plates (e.g., Petri dishes with appropriate growth medium)
-
Aseptic distilled water
-
Incubator
Procedure:
-
Prepare culture plates containing the test compound at the desired concentration (e.g., 50 µg/mL) and the specific plant pathogenic fungus.
-
Prepare blank control plates using aseptic distilled water in place of the test compound solution.
-
Ensure three replicates for each test compound and the blank control.
-
Incubate all plates at 24.0 ± 1.0 °C for 48 hours.
-
After the incubation period, measure the diameter of the fungal mycelium in both the treated and control plates.
-
Calculate the percentage inhibition rate using the following formula:
-
Inhibition Rate (%) = [(Diameter of control - Diameter of treated) / Diameter of control] x 100
-
Structure-Activity Relationship (SAR)
Preliminary structure-activity relationship (SAR) studies have been conducted on these derivatives. For the diacylhydrazine compounds, the nature and position of substituents on the phenyl ring (R group) significantly influence the antifungal activity.[2] Similarly, for the diphenyl ether carboxylic acid derivatives, the substitution pattern plays a crucial role in their antifungal potency.[4] Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been established to further guide the design and optimization of these antifungal agents.[2][4]
Conclusion
This compound derivatives, particularly diacylhydrazines and diphenyl ether carboxylic acids, represent a promising new class of antifungal agents. Their potent and broad-spectrum activity, coupled with a well-defined mechanism of action targeting the SDH enzyme, makes them attractive candidates for further development in agriculture and medicine. The synthetic protocols are well-established, allowing for the generation of diverse libraries of compounds for further optimization and SAR studies. Future research should focus on in vivo efficacy, toxicity profiling, and the development of formulations to translate these promising laboratory findings into practical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Antifungal Activity of Novel Longifolene-Derived Diacylhydrazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antifungal Activity of Novel Longifolene-Derived Diacylhydrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Antifungal activity of longifolene and its autoxidation products [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of (-)-Longifolene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (-)-Longifolene. This guide addresses common challenges, provides detailed experimental protocols, and offers solutions to issues that may be encountered during key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The synthesis of this compound, a complex tricyclic sesquiterpene, presents several significant challenges.[1][2] These include the construction of the highly congested bridged ring system, the control of stereochemistry at multiple chiral centers, and the absence of functional groups to facilitate certain transformations.[1] Many synthetic routes have been developed, each with its own set of obstacles, such as low yields in key cyclization steps and the formation of undesired byproducts.[3]
Q2: Why is the intramolecular Michael addition in Corey's synthesis often low-yielding?
A2: The key intramolecular Michael addition in the Corey synthesis to form the tricyclic skeleton is notoriously challenging, often resulting in yields of only 10-20%.[3] This is primarily due to competing side reactions, such as polymerization and alternative aldol condensations, under the reaction conditions required to deprotonate the precursor. The stereoelectronic requirements for the cyclization are also very specific and can be difficult to achieve.
Q3: What are common side reactions in the McMurry synthesis of this compound?
A3: A critical step in the McMurry synthesis involves a nucleophilic 1,4-addition of a methyl group to an enone. This step is often accompanied by two significant undesired reactions: the replacement of a vinyl bromo substituent with the methyl nucleophile, leading to a useless byproduct, and an intramolecular aldol condensation that forms an unwanted additional ring.[3] While the aldol condensation product can sometimes be cleaved in a subsequent step, it complicates the synthetic route.[3]
Q4: What is the key challenge in Johnson's cationic polycyclization approach?
A4: The Johnson synthesis features an elegant biomimetic cationic polycyclization to construct the core of longifolene.[4][5] The primary challenge lies in controlling the complex cascade of carbocation rearrangements to selectively form the desired tricyclic skeleton. The reaction is highly sensitive to the substrate structure and reaction conditions, and minor deviations can lead to a mixture of products arising from alternative cyclization pathways or premature termination of the cascade.
Q5: How does Oppolzer's synthesis address the construction of the seven-membered ring?
A5: The Oppolzer synthesis utilizes a [2+2] photocycloaddition followed by a retro-aldol fragmentation (De Mayo reaction) to construct the seven-membered ring of the longifolene skeleton.[6] While effective, the main challenges are related to the regioselectivity of the photocycloaddition and the efficiency of the subsequent fragmentation step. The overall yield for this sequence is a key consideration.[1]
Troubleshooting Guides
Low Yield in Key Cyclization/Addition Steps
| Symptom | Possible Cause | Suggested Solution |
| Corey Synthesis: Very low yield (<10%) in the intramolecular Michael addition. | 1. Incorrect base or solvent. 2. Competing polymerization. 3. Steric hindrance preventing cyclization. | 1. Screen a variety of bases (e.g., Et3N, DBU) and solvents (e.g., ethylene glycol, toluene). 2. Use high-dilution conditions to favor intramolecular reaction. 3. Ensure the precursor conformation is optimal for cyclization; molecular modeling may provide insights. |
| McMurry Synthesis: Formation of significant amounts of byproduct from vinyl bromo substitution. | 1. Nucleophile is too reactive. 2. Reaction temperature is too high. | 1. Use a less reactive methyl nucleophile (e.g., a cuprate instead of an organolithium reagent). 2. Perform the reaction at lower temperatures to improve selectivity. |
| Johnson Synthesis: Mixture of products from cationic polycyclization. | 1. Impure starting material. 2. Incorrect acid catalyst or concentration. 3. Reaction temperature not optimal. | 1. Ensure the polyene precursor is of high purity. 2. Titrate the acid catalyst carefully and screen different Lewis or Brønsted acids. 3. Optimize the reaction temperature to control the carbocation rearrangements. |
Unexpected Byproduct Formation
| Symptom | Possible Cause | Suggested Solution |
| All Syntheses: Presence of impurities in starting materials. | Commercial starting materials may contain isomers or oxidation products that interfere with the reaction.[7] | Purify all starting materials immediately before use. For example, longifolene can be purified by fractional distillation under reduced pressure.[7] |
| Oppolzer Synthesis: Formation of regioisomers in the [2+2] photocycloaddition. | The directing effect of substituents is not strong enough. | Modify the substrate to enhance the desired regioselectivity, for example, by introducing a temporary bulky protecting group. |
| Corey Synthesis: Formation of aldol condensation byproducts. | The enolate is reacting intermolecularly or at an undesired site. | Use a non-nucleophilic base and ensure rapid intramolecular cyclization through optimized reaction conditions. |
Experimental Protocols
Key Step in Corey's Synthesis: Intramolecular Michael Addition
-
Precursor Preparation: The bicyclic ketone precursor is synthesized according to the established literature procedures.
-
Reaction Setup: A solution of the bicyclic ketone in dry ethylene glycol is prepared in a three-neck flask equipped with a condenser and a dropping funnel, under an inert atmosphere (e.g., argon).
-
Base Addition: A solution of triethylamine (Et3N) in ethylene glycol is added dropwise to the refluxing solution of the ketone over several hours. High-dilution conditions are crucial.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the desired tricyclic ketone.
Key Step in Johnson's Synthesis: Cationic Polycyclization
-
Substrate Preparation: The acyclic polyene precursor is synthesized and purified.
-
Reaction Setup: The polyene is dissolved in a dry, non-nucleophilic solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
Catalyst Addition: A solution of a Lewis acid (e.g., tin(IV) chloride) in the same solvent is added dropwise to the stirred solution of the polyene.
-
Reaction Monitoring: The reaction is typically very fast and is quenched after a short period.
-
Quenching and Workup: The reaction is quenched by the addition of a cold, saturated solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification: The product mixture is carefully purified by chromatography to isolate the longifolene skeleton.
Visualizations
Caption: Key workflows in the Corey and Johnson syntheses of this compound.
References
- 1. google.com [google.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The cationic cascade route to longifolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Longifolene [blueline.ucdavis.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Purification of (-)-Longifolene from pine resin impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (-)-longifolene from pine resin.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound derived from pine resin?
A1: The most prevalent impurities are other terpenes with similar physical properties, making separation challenging. Key impurities include:
-
Caryophyllene: A bicyclic sesquiterpene with a boiling point very close to that of longifolene.[1]
-
Isolongifolene: A structural isomer of longifolene, also with a very similar boiling point.[1]
-
Other Terpenes: Pine resin is a complex mixture containing various monoterpenes (e.g., α-pinene, β-pinene) and diterpene resin acids (e.g., abietic acid), which are typically easier to separate due to larger differences in boiling points.
-
Oxidation Products: Terpenes can be susceptible to oxidation, leading to the formation of corresponding oxides or other oxygenated derivatives, especially if the resin is not fresh or is improperly stored.
Q2: Why is it critical to obtain high-purity this compound for applications like drug development?
A2: High purity of this compound, often 98% or higher, is crucial for several reasons. Impurities can negatively impact subsequent synthetic steps. For instance, in the synthesis of dilongifolylborane, a chiral hydroborating agent, impurities can react with the borane reagent, leading to reduced yields and the formation of undesired byproducts, which complicates purification.[2] Some impurities may even inhibit the desired reaction.[2]
Q3: What are the primary methods for purifying this compound?
A3: The two main strategies for purifying this compound are fractional distillation under reduced pressure and a combination of chemical treatment and distillation. Column chromatography is also a viable, albeit potentially more resource-intensive, method for achieving high purity.
Q4: How can I identify and quantify the impurities in my longifolene sample?
A4: Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for identifying and quantifying volatile and semi-volatile impurities in your longifolene sample.[2] By comparing the retention times and mass fragmentation patterns of the peaks in your sample's chromatogram to those of known standards, you can accurately identify and determine the concentration of impurities like caryophyllene and isolongifolene.
Troubleshooting Guides
Fractional Distillation Issues
Problem 1: Poor separation of this compound and isolongifolene.
-
Possible Cause: The boiling points of this compound and isolongifolene are very close, making their separation by standard fractional distillation difficult.
-
Recommended Solution:
-
Use a highly efficient distillation column: A longer fractionating column with a high number of theoretical plates is necessary.
-
Maintain a very slow distillation rate: This allows for proper equilibrium to be established on each theoretical plate, enhancing separation.
-
Operate under reduced pressure: Lowering the pressure will decrease the boiling points and can sometimes improve the separation factor between isomers.
-
Consider a chemical approach: If high purity is required, chemical removal of other impurities followed by distillation may be more effective at isolating the longifolene/isolongifolene mixture, which can then be addressed with a high-efficiency distillation.
-
Problem 2: The distilled longifolene is discolored (yellowish).
-
Possible Cause: This may indicate the presence of oxidation products or thermal degradation of components during distillation.
-
Recommended Solution:
-
Lower the distillation temperature: Operate the distillation under a higher vacuum to reduce the boiling points and minimize thermal stress on the compounds.
-
Ensure an inert atmosphere: Conduct the distillation under a nitrogen or argon atmosphere to prevent oxidation at high temperatures.
-
Pre-treat the crude material: Consider a pre-purification step, such as washing with a mild reducing agent solution, to remove existing oxidation products.
-
Chemical Purification Issues
Problem 3: Incomplete removal of caryophyllene after chemical treatment.
-
Possible Cause: The reaction conditions (time, temperature, or reagent concentration) may not have been optimal for the complete conversion of caryophyllene.
-
Recommended Solution:
-
Optimize reaction time and temperature: Ensure the reaction is carried out for the recommended duration and within the specified temperature range to maximize the conversion of caryophyllene.
-
Verify reagent quality and quantity: Use fresh reagents and ensure the correct stoichiometric ratios are used as specified in the protocol.
-
Ensure efficient mixing: Adequate stirring is crucial for a heterogeneous mixture to ensure all reactants come into contact.
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) or GC-MS to monitor the disappearance of the caryophyllene spot/peak to determine when the reaction is complete.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Boiling Point (°C at reduced pressure) |
| This compound | C₁₅H₂₄ | 204.36 | 254-256 | Not specified |
| Isolongifolene | C₁₅H₂₄ | 204.35 | 255-256 | Not specified |
| β-Caryophyllene | C₁₅H₂₄ | 204.36 | 262-264 | 129-130 at 14 mmHg[3] |
| α-Pinene | C₁₀H₁₆ | 136.24 | 155-156 | |
| β-Pinene | C₁₀H₁₆ | 136.24 | 166-167 | |
| Abietic Acid | C₂₀H₃₀O₂ | 302.45 | > 400 (decomposes) |
Experimental Protocols
Protocol 1: Chemical Removal of Caryophyllene followed by Fractional Distillation
This protocol is adapted from established methods for removing caryophyllene and other polar impurities from crude longifolene.[2]
Materials:
-
Crude longifolene
-
Acetic acid
-
p-Toluenesulfonic acid
-
Resorcinol
-
Water
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Reaction flask, separating funnel, distillation apparatus
Procedure:
-
In a reaction flask equipped with a stirrer, combine the crude longifolene, water, acetic acid, resorcinol, and p-toluenesulfonic acid.
-
Stir the mixture at 50-60°C for 8-10 hours.
-
Allow the mixture to cool to room temperature and let the layers separate.
-
Remove the lower aqueous layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the resulting longifolene by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for longifolene.
Protocol 2: Purification by Silica Gel Column Chromatography
This is a general protocol for the separation of sesquiterpenes. The solvent system may need to be optimized based on TLC analysis of the crude mixture.
Materials:
-
Crude longifolene
-
Silica gel (for column chromatography, 70-230 mesh)
-
Glass column
-
Non-polar solvent (e.g., n-hexane)
-
Slightly more polar solvent (e.g., ethyl acetate or diethyl ether)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Solvent System Selection: Develop a solvent system using TLC. A good starting point for sesquiterpenes is a mixture of n-hexane and a small amount of ethyl acetate (e.g., 98:2 v/v). The ideal solvent system should give the longifolene spot an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the column to avoid air bubbles.
-
Sample Loading: Dissolve the crude longifolene in a minimal amount of n-hexane and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the selected solvent system (e.g., n-hexane). Since longifolene is relatively non-polar, it should elute early.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing pure longifolene.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Oppolzer-de Mayo Reaction in Longifolene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for improving the yield of the Oppolzer-de Mayo reaction in the total synthesis of Longifolene.
Frequently Asked Questions (FAQs)
Q1: What is the Oppolzer-de Mayo reaction in the context of Longifolene synthesis?
A1: The Oppolzer-de Mayo reaction is a powerful synthetic sequence used to form 1,5-dicarbonyl compounds. It consists of two key steps: an intramolecular photochemical [2+2] cycloaddition to form a strained cyclobutane intermediate, followed by a retro-aldol fragmentation to open the ring.[1][2] In their seminal 1978 synthesis of (±)-Longifolene, Oppolzer and Godel utilized this reaction to construct the core tricyclic skeleton of the molecule efficiently.[3]
Q2: Why is this reaction sequence particularly useful for a complex target like Longifolene?
A2: The intramolecular nature of the reaction provides a high degree of control and efficiency in assembling the intricate carbon framework of Longifolene.[4] It allows for the rapid construction of the bridged seven-membered ring, a key structural feature of the target molecule, from a more readily accessible precursor.[3]
Q3: What are the primary stages of the Oppolzer-de Mayo reaction as applied in the 1978 synthesis?
A3: The sequence begins with a protected 1,3-dicarbonyl compound containing an olefinic side chain.
-
Photochemical [2+2] Cycloaddition: Upon irradiation with UV light, the enol form of the dicarbonyl compound undergoes an intramolecular cycloaddition with the alkene, yielding a bridged cyclobutane adduct.[2]
-
Retro-Aldol Fragmentation: The resulting cyclobutanol intermediate is then subjected to hydrogenolysis, which removes a protecting group and simultaneously induces a retro-aldol cleavage of the strained four-membered ring to furnish the target 1,5-diketone skeleton.[1][3]
Q4: What is a realistic yield to expect for the key steps?
A4: Based on Oppolzer's original publication, the photochemical [2+2] cycloaddition step was reported to have a yield of 83%. The subsequent hydrogenolysis and retro-aldol fragmentation also proceeded with an 83% yield.[5][6] These values serve as a benchmark for researchers attempting to replicate or adapt this methodology.
Troubleshooting Guide
Problem: My yield for the photochemical [2+2] cycloaddition step is significantly lower than the reported 83%.
-
Possible Cause 1: Inappropriate Light Source or Wavelength.
-
Solution: The original procedure specifies a high-pressure mercury lamp with a Pyrex filter.[3] The Pyrex filter is crucial as it removes short-wavelength UV light (<300 nm) that can cause decomposition of the starting material or product. Ensure your photochemical reactor setup is correctly configured and that the lamp is functioning within its optimal parameters. Modern setups might use different lamps or LEDs, which would require re-optimization.[7]
-
-
Possible Cause 2: Impure or Wet Solvent.
-
Possible Cause 3: Incorrect Reactant Concentration.
-
Solution: While this is an intramolecular reaction, excessively high concentrations can favor intermolecular side reactions, such as dimerization.[9] Conversely, if the solution is too dilute, the quantum yield may decrease. Adhere closely to the concentrations reported in the established protocol.
-
-
Possible Cause 4: Poor Temperature Control.
-
Solution: The reaction was conducted between 15-30 °C.[5] Higher temperatures can increase the rate of side reactions and decomposition. Use a cooling system to maintain the recommended temperature range throughout the irradiation period.
-
Problem: The retro-aldol fragmentation is incomplete or yields are low.
-
Possible Cause 1: Inactive Hydrogenolysis Catalyst.
-
Solution: The procedure calls for 10% Palladium on carbon (Pd/C).[5] The activity of Pd/C can vary between batches and degrade over time. Use a fresh, high-quality catalyst. If the reaction stalls, consider carefully adding more catalyst.
-
-
Possible Cause 2: Insufficient Hydrogen Pressure.
-
Possible Cause 3: Catalyst Poisoning.
-
Solution: Impurities from the previous step (e.g., sulfur-containing compounds) can poison the palladium catalyst. Ensure the cyclobutane intermediate is thoroughly purified before proceeding to the hydrogenolysis/fragmentation step.
-
Problem: The reaction produces a complex mixture of isomers that is difficult to separate.
-
Possible Cause: Lack of Stereocontrol.
-
Solution: It is important to note that the original synthesis produced a 2:3 mixture of diastereomers in the photocycloaddition step, which was carried forward to the next step.[6] This is an inherent feature of this specific reaction. While complete stereocontrol may not be achievable under these conditions, careful column chromatography should be employed to isolate the desired products. Characterizing the isomer ratio by ¹H NMR can help confirm if the reaction is proceeding as expected.
-
Quantitative Data Summary
The following table summarizes the benchmark yields and conditions for the key transformations in Oppolzer's synthesis of the Longifolene skeleton.[3][5]
| Step | Reaction | Reagents & Conditions | Reported Yield |
| 1 | Photochemical [2+2] Cycloaddition | high-pressure mercury lamp (pyrex filter), cyclohexane, 15-30 °C | 83% |
| 2 | Retro-Aldol Fragmentation | H₂ (3 atm), 10% Pd/C, Acetic Acid (AcOH), RT, 18 h | 83% |
Experimental Protocols
Protocol 1: Intramolecular Photochemical [2+2] Cycloaddition
This protocol is adapted from the 1978 Oppolzer and Godel synthesis of (±)-Longifolene.[5][6]
-
Preparation: In a photochemical reactor equipped with a high-pressure mercury lamp and a Pyrex immersion well, dissolve the enol carbonate precursor in freshly distilled and degassed cyclohexane.
-
Degassing: Purge the solution with dry argon or nitrogen for 30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: While maintaining a constant stream of inert gas and cooling the reaction vessel to maintain a temperature of 15-30 °C, irradiate the solution.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil (a mixture of diastereomers) by silica gel column chromatography to yield the cyclobutane adducts.
Protocol 2: Hydrogenolysis and Retro-Aldol Fragmentation
-
Preparation: Dissolve the purified cyclobutane adducts from Protocol 1 in glacial acetic acid.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution under an inert atmosphere.
-
Hydrogenation: Secure the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas and then pressurize to 3 atmospheres.
-
Reaction: Stir the mixture vigorously at room temperature for 18 hours.
-
Workup: After the reaction period, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with ether.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by chromatography or crystallization to yield the 1,5-diketone product.[6]
Visualized Experimental Workflow
The following diagram illustrates the key stages of the Oppolzer-de Mayo reaction sequence for the synthesis of the Longifolene core.
Caption: Workflow for the Oppolzer-de Mayo reaction in Longifolene synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. repositorio.uam.es [repositorio.uam.es]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. synarchive.com [synarchive.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Side Reactions in (-)-Longifolene Cationic Rearrangements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cationic rearrangement of (-)-longifolene. Our aim is to help you overcome common side reactions and optimize the synthesis of the desired rearranged products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cationic rearrangement of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Isomer, (-)-Isolongifolene
-
Potential Cause 1: Incomplete Reaction. The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or low catalyst activity.
-
Solution 1:
-
Monitor the reaction progress using Gas Chromatography (GC) at regular intervals.
-
Increase the reaction temperature in small increments (e.g., 10 °C) to enhance the reaction rate. Be cautious, as excessive heat can promote side reactions.
-
If using a solid acid catalyst, ensure it is properly activated and has not been deactivated by impurities.[1]
-
Consider increasing the catalyst loading, but be mindful that this can also lead to the formation of undesired byproducts.
-
-
Potential Cause 2: Catalyst Deactivation. The catalyst may have been poisoned by impurities in the starting material or solvent. Water is a common catalyst poison in these reactions.
-
Solution 2:
-
Use freshly distilled, anhydrous solvents.
-
Purify the this compound starting material to remove any non-terpenoid impurities.
-
For solid catalysts, regeneration by calcination may be necessary.[2]
-
-
Potential Cause 3: Suboptimal Catalyst Choice. The chosen acid catalyst may not be efficient for this specific transformation under your reaction conditions.
-
Solution 3:
-
For high selectivity to (-)-isolongifolene, consider using solid acid catalysts like sulfated zirconia or silica-functionalized propylsulfonic acid, which have been reported to give high yields with minimal side products.[1][3][4]
-
Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) are also effective for this rearrangement.[5]
-
Issue 2: Formation of Significant Amounts of Side Products
-
Potential Cause 1: Presence of Water. The presence of water in the reaction mixture can lead to the formation of sesquiterpene alcohols through hydration of the carbocation intermediates.[1]
-
Solution 1:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents and reagents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
-
Potential Cause 2: Overly Harsh Reaction Conditions. High temperatures and long reaction times, especially with strong mineral acids, can promote deep-seated rearrangements and the formation of aromatic byproducts such as tetralin and octalin derivatives.[2][6]
-
Solution 2:
-
Optimize the reaction temperature and time by running small-scale experiments and monitoring product distribution by GC.
-
Consider using a milder catalyst that can effect the desired transformation at lower temperatures.
-
-
Potential Cause 3: High Catalyst Concentration. An excess of a strong acid catalyst can increase the rate of side reactions.
-
Solution 3:
-
Reduce the catalyst loading to the minimum amount required for efficient conversion.
-
Issue 3: Product is a Mixture of Isomers, Including Starting Material
-
Potential Cause 1: Reversible Reaction. The rearrangement of longifolene to isolongifolene is a reversible process, and the equilibrium may not fully favor the product under the chosen conditions.
-
Solution 1:
-
Adjusting the temperature may shift the equilibrium.
-
Rapidly quenching the reaction and isolating the product once the optimal conversion is reached can prevent the reverse reaction.
-
-
Potential Cause 2: Inefficient Catalyst. The catalyst may not be active enough to drive the reaction to completion.
-
Solution 2:
-
Refer to the solutions for "Low Yield" to address catalyst activity.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the this compound to (-)-isolongifolene rearrangement?
A1: The acid-catalyzed isomerization of this compound to (-)-isolongifolene proceeds through a series of carbocation intermediates in what is known as a Wagner-Meerwein rearrangement.[7][8] The process is initiated by the protonation of the exocyclic double bond of longifolene, forming a tertiary carbocation. This is followed by a cascade of 1,2-hydride and 1,2-alkyl shifts, leading to the thermodynamically more stable isolongifolene skeleton. Deprotonation then yields the final product.
Q2: What are the most common side products observed in this reaction?
A2: The most frequently encountered side products include:
-
Sesquiterpene alcohols: Formed when water is present in the reaction medium and traps the carbocation intermediates.[1]
-
Aromatic hydrocarbons: Under harsh acidic conditions and elevated temperatures, further rearrangements and dehydrogenation can lead to the formation of substituted tetralin and octalin derivatives.[2]
-
Other isomeric terpenes: Incomplete rearrangement or alternative rearrangement pathways can lead to a mixture of other tricyclic sesquiterpenes.
Q3: How can I minimize the formation of aromatic byproducts?
A3: To suppress the formation of aromatic side products, it is crucial to avoid overly aggressive reaction conditions. Employing milder catalysts, such as solid superacids, allows the reaction to proceed at lower temperatures and shorter reaction times, thus minimizing the likelihood of these deep-seated rearrangements.[2][6]
Q4: Are there any "green" or more environmentally friendly catalytic options?
A4: Yes, solid acid catalysts like sulfated zirconia, silica-functionalized sulfonic acids, and certain clays (e.g., montmorillonite K10) are considered more environmentally benign alternatives to traditional mineral and Lewis acids.[3][4][5] They offer advantages such as being reusable, easily separable from the reaction mixture, and often exhibit high selectivity under solvent-free conditions.[1][4]
Q5: How can I confirm the identity of my product and any side products?
A5: A combination of analytical techniques is recommended for product identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate the components of the reaction mixture and obtain their mass spectra for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation of the major products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Comparison with authentic samples: If available, comparing the GC retention times and spectral data with those of known standards is the most definitive method of identification.
Quantitative Data on Catalytic Systems
The following table summarizes the performance of various catalytic systems for the rearrangement of this compound to (-)-isolongifolene.
| Catalyst | Temperature (°C) | Time (h) | Conversion of Longifolene (%) | Selectivity for Isolongifolene (%) | Reference |
| Sulfuric acid/Acetic acid in Dioxane | 22-52 | 70 | ~66 (isolongifolene in product mixture) | Not specified | [1] |
| Boron trifluoride etherate | Reflux in ether | 1 | Not specified | Not specified | [6] |
| Montmorillonite Clay K10 | 120 | Not specified | >90 | 100 | [5] |
| Nano-crystalline Sulfated Zirconia | 180 | 1 | 94-96 | Varies with catalyst amount | [2] |
| Nano-crystalline Sulfated Zirconia | Not specified | 2 | >90 | 100 | [1] |
| Silica functionalized with propylsulfonic acid | 180 | 0.67 | 100 | ~100 | [3] |
Experimental Protocols
Protocol 1: Isomerization of this compound using Nano-crystalline Sulfated Zirconia
This protocol is based on the procedure described for highly selective isomerization.[1]
-
Catalyst Preparation (if not commercially available):
-
Reaction Setup:
-
To a clean, dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Add the activated nano-crystalline sulfated zirconia catalyst (the optimal catalyst loading should be determined experimentally, typically ranging from 1-10 wt% relative to longifolene).
-
The reaction is typically performed neat (solvent-free).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 180 °C) with vigorous stirring.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete (as determined by GC analysis), cool the reaction mixture to room temperature.
-
Separate the solid catalyst from the liquid product by filtration or centrifugation. The catalyst can be washed with a non-polar solvent (e.g., hexane), dried, and stored for potential reuse after regeneration.
-
The liquid product can be purified by fractional distillation under reduced pressure to obtain pure (-)-isolongifolene.
-
-
Characterization:
-
Confirm the identity and purity of the product using GC-MS, NMR, and FTIR spectroscopy.
-
Visualizations
References
- 1. EP1644305B1 - Catalytic process for the preparation of isolongifolene - Google Patents [patents.google.com]
- 2. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic process for the preparation of isolongifolene | CSIR-CSMCRI Bhavnagar [csmcri.res.in]
- 5. sphinxsai.com [sphinxsai.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. gauthmath.com [gauthmath.com]
- 8. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 9. pure.mpg.de [pure.mpg.de]
- 10. Preparation and Characterization of Sulfated Zirconia from a Commercial Zirconia Nanopowder – Oriental Journal of Chemistry [orientjchem.org]
- 11. mdpi.com [mdpi.com]
Long-term storage and stability protocols for (-)-Longifolene
Welcome to the technical support center for (-)-Longifolene. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of this valuable sesquiterpene. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of this compound?
A1: For long-term storage, this compound should be stored at -20°C in a dry and dark environment.[1] It is crucial to use a tightly sealed container to prevent oxidation and contamination. For short-term storage (days to weeks), a temperature of 0-4°C is sufficient.[1]
Q2: What is the expected shelf life of this compound?
A2: When stored under the recommended conditions, this compound has a shelf life of over two years.[2] However, it is best practice to periodically assess the purity of the compound, especially for long-term studies.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and other organic solvents such as ethanol.[1][2] It is important to be mindful of the final solvent concentration in your experiments, as it can potentially affect cellular viability and assay outcomes.
Q4: Are there any specific materials that should be avoided for storing this compound solutions?
A4: While specific incompatibilities for this compound are not extensively documented, it is generally recommended to use glass containers for storage. Some plastics may contain leachables that could contaminate the solution.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation and identification of volatile compounds, making it ideal for assessing the integrity of your sample.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light exposure). Assess the purity of the stock solution using GC-MS. Prepare fresh solutions from a new stock if degradation is suspected. |
| Reaction with solvent. | Be aware that alcoholic solvents like ethanol can sometimes react with sesquiterpenes, especially at elevated temperatures. If this is a concern, consider preparing fresh solutions before each experiment or using an alternative solvent like DMSO. | |
| Precipitate formation in solution | Poor solubility at the desired concentration. | Ensure the concentration does not exceed the solubility limit in the chosen solvent. Gentle warming or sonication can aid in dissolving the compound. |
| Contamination of the solvent or compound. | Use high-purity solvents and handle the compound in a clean environment to prevent contamination. Filter the solution if necessary. | |
| Loss of potency over time | Gradual degradation of the compound. | Re-evaluate storage and handling procedures. Consider aliquoting the stock solution to minimize freeze-thaw cycles. An accelerated stability study may be beneficial to understand the degradation kinetics. |
Stability Protocols
To ensure the integrity of your this compound samples, it is recommended to establish a comprehensive stability testing protocol. This should include both long-term and accelerated stability studies.
Quantitative Data Summary
| Storage Condition | Duration | Expected Stability |
| -20°C, Dark, Dry, Sealed | > 2 years | High stability, minimal degradation. |
| 0-4°C, Dark, Dry, Sealed | Days to Weeks | Suitable for short-term use. |
| Room Temperature | Hours to Days | Prone to degradation; not recommended for storage. |
| Exposure to Light | Variable | Potential for photodegradation; should be avoided. |
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
This protocol outlines the general steps for assessing the purity of a this compound sample.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, ramp up to 240°C. Specific ramp rates may need optimization.
-
Carrier Gas: Helium
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: 40-400 m/z
-
-
-
Injection: Inject a small volume of the prepared sample into the GC.
-
Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to this compound and any potential impurity peaks. The mass spectrum of the main peak should be compared to a reference spectrum for confirmation.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of this compound and identifying potential degradation products.
Methodology:
-
Stress Conditions: Expose aliquots of a known concentration of this compound solution to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Heat the solid compound or a solution at a high temperature (e.g., 80°C).
-
Photostability: Expose a solution to a light source according to ICH Q1B guidelines.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating method, such as GC-MS, to quantify the remaining this compound and identify any degradation products.
Visualizations
Caption: Recommended workflow for receiving, preparing, storing, and retrieving this compound samples.
Caption: Generalized potential degradation pathways for sesquiterpenes like this compound.
References
Technical Support Center: Troubleshooting Low Yields in Johnson's Polyene Cyclization Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in Johnson's polyene cyclization synthesis. The following sections offer frequently asked questions, detailed troubleshooting guides, quantitative data comparisons, and experimental protocols to address common challenges encountered during this powerful synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the Johnson polyene cyclization?
The Johnson polyene cyclization is a biomimetic organic reaction that mimics the biosynthesis of steroids and terpenes.[1][2][3] It involves the acid-catalyzed cyclization of a linear polyene substrate to form multiple rings and stereocenters in a single, highly stereoselective step.[1][3][4] The reaction is typically initiated by a Lewis or Brønsted acid, which protonates a functional group (the initiator) at one end of the polyene chain, generating a carbocation that then triggers a cascade of intramolecular additions to the double bonds.[1][5]
Q2: What are the most common causes of low yields in this reaction?
Low yields in Johnson's polyene cyclization can stem from several factors:
-
Incomplete cyclization: The cyclization cascade may terminate prematurely, leading to a mixture of partially cyclized products.[6]
-
Side reactions: Competing side reactions such as elimination, rearrangement of carbocation intermediates, and reaction with the solvent can lead to the formation of undesired byproducts.
-
Substrate decomposition: The acidic reaction conditions can cause decomposition of the starting material or the desired product.[7]
-
Impurities: The presence of impurities in the starting materials or solvents can interfere with the reaction.[7][8]
-
Suboptimal reaction conditions: Incorrect choice of acid catalyst, solvent, temperature, or reaction time can significantly reduce the yield.
Q3: How critical is the choice of the acid catalyst?
The choice of the acid catalyst, whether a Lewis acid or a Brønsted acid, is critical to the success of the reaction. The acidity and steric bulk of the catalyst can influence the rate of the reaction, the stability of the carbocation intermediates, and the stereochemical outcome.[9] Common Lewis acids include SnCl₄, BF₃·OEt₂, and TiCl₄, while common Brønsted acids include trifluoroacetic acid (TFA) and methanesulfonic acid.[4][6] In some cases, a combination of a Lewis acid and a Brønsted acid has been shown to be effective.[1]
Q4: What is the role of the solvent in this reaction?
The solvent plays a crucial role in stabilizing the carbocationic intermediates formed during the cyclization cascade.[10] Non-polar, non-coordinating solvents like dichloromethane (DCM) and nitromethane are often used to prevent the solvent from acting as a nucleophile and trapping the carbocations.[6] More recently, fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have gained popularity due to their ability to stabilize cations through hydrogen bonding without being nucleophilic, often leading to higher yields and selectivities.[6][11]
Q5: What are "cation-stabilizing auxiliaries" and are they necessary?
Cation-stabilizing auxiliaries are groups incorporated into the polyene substrate that help to stabilize the positive charge of the carbocation intermediates.[1] Examples include vinyl and aryl groups.[4][9] By stabilizing the carbocations, these auxiliaries can promote the desired cyclization pathway and suppress side reactions, leading to improved yields and stereoselectivity.[1] While not always strictly necessary, their use is a valuable strategy for challenging substrates.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields in Johnson's polyene cyclization.
Problem 1: Low or No Conversion of Starting Material
Initial Observation: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material.
Possible Causes & Troubleshooting Steps:
-
Inactive Catalyst: The acid catalyst may have degraded due to improper storage or handling.
-
Solution: Use a freshly opened bottle of the acid or purify the acid before use.
-
-
Insufficient Acidity: The chosen acid may not be strong enough to initiate the cyclization.
-
Solution: Switch to a stronger Lewis or Brønsted acid. For example, if SnCl₄ is ineffective, consider using TiCl₄.
-
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Solution: Cautiously increase the reaction temperature in small increments while monitoring the reaction progress. Be aware that higher temperatures can also promote side reactions.
-
-
Inhibitors: Impurities in the substrate or solvent may be inhibiting the catalyst.
-
Solution: Purify the starting material and use anhydrous, high-purity solvents.
-
Problem 2: Formation of a Complex Mixture of Products (Incomplete Cyclization)
Initial Observation: The crude reaction mixture shows multiple spots on TLC or multiple peaks in the LC-MS, indicating a mixture of partially cyclized products.
Possible Causes & Troubleshooting Steps:
-
Unstable Carbocation Intermediates: The carbocation intermediates may be undergoing undesired rearrangements or deprotonation before the cyclization cascade is complete.
-
Solution 1: Lower the reaction temperature to increase the lifetime of the carbocation intermediates and favor the desired cyclization pathway.[12]
-
Solution 2: Change the solvent to one that better stabilizes carbocations, such as HFIP.[6][11]
-
Solution 3: Redesign the substrate to include cation-stabilizing auxiliaries.[1]
-
-
Incorrect Acid Concentration: The concentration of the acid can affect the reaction pathway.
-
Solution: Titrate the concentration of the Lewis or Brønsted acid to find the optimal concentration for complete cyclization.
-
Problem 3: Formation of a Major Side Product
Initial Observation: A significant peak corresponding to a single, undesired product is observed in the analytical data.
Possible Causes & Troubleshooting Steps:
-
Elimination Products: Deprotonation of a carbocation intermediate can lead to the formation of an alkene side product. This is more likely at higher temperatures.
-
Solution: Lower the reaction temperature and consider using a bulkier, non-nucleophilic base to scavenge protons if a Brønsted acid is used.
-
-
Solvent Adducts: If a coordinating solvent is used, it may act as a nucleophile and trap a carbocation intermediate.
-
Solution: Switch to a non-coordinating solvent like dichloromethane or nitromethane.
-
-
Constitutional Isomers: The cyclization may be occurring with incorrect regioselectivity.
-
Solution: Modify the substrate to favor the desired cyclization pathway, for example, by introducing steric hindrance that disfavors the undesired pathway.
-
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data on the effect of different reaction parameters on the yield of Johnson's polyene cyclization.
Table 1: Effect of Lewis Acid on Yield
| Substrate | Lewis Acid (equivalents) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Allylic alcohol 27 | FeCl₃ | CH₂Cl₂ | -78 to -20 | 38 | [13] |
| Allylic alcohol 27 | SnCl₄ | CH₂Cl₂ | -78 to -20 | 15 | [13] |
| N-sulfonylated indole 12 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 22-27 | [6] |
| Epoxyallylsilane 13 | Et₂AlCl | 72 | [13] |
Table 2: Effect of Initiator and Terminating Group on Yield in Progesterone Synthesis
| Cyclization Precursor (Initiator/Terminator) | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio | Reference |
| Acetylenic Terminator | CF₃CO₂H, Ethylene carbonate | DCE | 0 | 71 | 83:17 | [14] |
| Chiral Acetal Initiator | SnCl₄ | DCM | -78 | >70 | Major product 38% | [12][15] |
Table 3: Effect of Solvent on Polyene Cyclization
| Substrate | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Indole 12 | MsOH (10 mol%) | HFIP | -78 to 22 | 67 | [6] |
| Polyene 19 | DABCO(TfOH)₂ | PFTB | rt | 94 | [11] |
| Polyene 19 | Pyridinium HBr | HFIP | rt | 71 | [11] |
Experimental Protocols
General Protocol for Johnson Polyene Cyclization (adapted from the synthesis of Progesterone)[14][16]
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is used. The system is purged with dry nitrogen.
-
Solvent and Substrate Addition: The polyene substrate is dissolved in a dry, non-coordinating solvent (e.g., dichloromethane or 1,2-dichloroethane) and transferred to the reaction flask via cannula. The solution is cooled to the desired temperature (typically between -78 °C and 0 °C) using a cooling bath.
-
Acid Addition: The Lewis or Brønsted acid is dissolved in the same solvent and added dropwise to the stirred solution of the polyene over a period of 15-30 minutes. The reaction temperature should be carefully monitored and maintained during the addition.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Aliquots are taken from the reaction mixture at regular intervals, quenched with a saturated aqueous solution of sodium bicarbonate, extracted with an organic solvent, and analyzed.
-
Quenching the Reaction: Once the reaction is complete (as indicated by the consumption of the starting material), it is carefully quenched by the slow addition of a pre-cooled saturated aqueous solution of sodium bicarbonate or a tertiary amine (e.g., triethylamine or pyridine).
-
Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is separated. The aqueous layer is extracted three times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system to afford the desired polycyclic product.
Mandatory Visualizations
Caption: General workflow of the Johnson polyene cyclization and potential side reactions.
Caption: A logical workflow for troubleshooting low yields in polyene cyclization.
Caption: Key parameters influencing the yield of Johnson's polyene cyclization.
References
- 1. nasonline.org [nasonline.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. baranlab.org [baranlab.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. A Divergent Polyene Cyclization for the Total Synthesis of Greenwayodendrines, Greenwaylactams, Polysin and Polyveoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Beyond the Isoprene Pattern: Bifunctional Polyene Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Enzyme-like polyene cyclizations catalyzed by dynamic, self-assembled, supramolecular fluoro alcohol-amine clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 14. synarchive.com [synarchive.com]
- 15. A Case Study in Biomimetic Total Synthesis: Polyolefin Carbocyclizations to Terpenes and Steroids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Performance in Longifolene Isomerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isomerization of longifolene. The content is designed to address specific experimental issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective catalysts for the isomerization of longifolene to isolongifolene?
A: A variety of solid acid catalysts have proven effective for this transformation. Commonly used catalysts include nano-crystalline sulfated zirconia, which acts as a solid super acid, and silica-supported phosphotungstic acid (H₃PW₁₂O₄₀/SiO₂), a strong heteropoly acid.[1][2][3] Other successful catalysts include montmorillonite clay K10, ion exchange resins like Indion 140, and silica functionalized with propylsulfonic acid.[1][4][5]
Q2: What is the primary product of longifolene isomerization and why is it important?
A: The primary product is isolongifolene, an isomer of longifolene.[3] Isolongifolene and its derivatives are highly valued in the perfumery and pharmaceutical industries for their characteristic woody and floral odors.[3][4] The economical transformation of longifolene, which is abundantly available from sources like Indian turpentine oil, into these high-value isomers is of significant industrial interest.[1][4]
Q3: Can longifolene isomerization be performed without a solvent?
A: Yes, one of the significant advantages of modern catalytic systems is the ability to perform the isomerization under solvent-free conditions.[2][3] This approach leads to a more environmentally friendly and efficient process, simplifying product separation and reducing chemical waste.[1][6]
Q4: What are the most critical reaction parameters to monitor and control?
A: The key parameters that influence both the conversion rate and selectivity are reaction temperature, catalyst loading (catalyst to reactant ratio), and reaction time.[1][7] Each catalyst system has an optimal temperature range; for instance, nano-crystalline sulfated zirconia works well between 120°C and 200°C, while silica-functionalized propylsulfonic acid can achieve complete conversion at 180°C.[1][5]
Catalyst Performance Data
The performance of various catalysts under different experimental conditions is summarized below.
| Catalyst Type | Support/Medium | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Isolongifolene (%) | Reference |
| Nano-crystalline Sulfated Zirconia | None (Solvent-free) | 140 | 2 | 92 | 100 | [1] |
| Nano-crystalline Sulfated Zirconia | None (Solvent-free) | 180 | 2 | 92 | 100 | [1] |
| Nano-crystalline Sulfated Zirconia | None (Solvent-free) | 120 | 3-6 | 72-75 | 100 | [1] |
| Montmorillonite Clay K10 | None (Solvent-free) | 120 | N/A | >90 | 100 | [1] |
| Silica-supported H₃PW₁₂O₄₀ (PW) | Silica (Solvent-free) | 80-100 | N/A | High | High | [2] |
| Silica Functionalized Propylsulfonic Acid (SFS) | Silica (Solvent-free) | 180 | 0.67 (40 min) | ~100 | ~100 | [5] |
| Ion Exchange Resin (Indion 140) | Acetic Anhydride | 80-90 | 25 | 54.68 (Isolongifolene) | N/A (co-product) | [4] |
| Amberlyst-15 | None | 95 | 36 | 95 | High | [1] |
Troubleshooting Guide
Problem: Low Conversion of Longifolene
Q: My reaction shows very low conversion of longifolene. Is the catalyst inactive? A: Catalyst inactivity is a primary cause of low conversion. Ensure the catalyst has been synthesized correctly and activated under the proper conditions. For many solid acid catalysts like sulfated zirconia, this involves calcination at a specific temperature (e.g., 450°C - 650°C) to generate active acid sites.[1] Poor thermal stability of some catalysts, like ion-exchange resins, can also lead to reduced activity.[1]
Q: Could the reaction temperature be the issue for low conversion? A: Yes, temperature is a crucial factor.[7] Each catalyst has an optimal operating range. A temperature that is too low will result in slow reaction kinetics. For example, while some reactions proceed at 80-100°C[2], others require up to 180°C to achieve high conversion.[1][5] Review the literature for your specific catalyst and consider performing a temperature optimization study.
Q: I stopped the reaction after a few hours with low conversion. Should I run it longer? A: Insufficient reaction time can lead to incomplete conversion. Reaction times vary significantly depending on the catalyst's activity and the temperature. While some systems achieve over 90% conversion in under an hour[3][5], others may require several hours.[1] It is recommended to monitor the reaction's progress by taking samples periodically and analyzing them with Gas Chromatography (GC) to determine the optimal reaction time.[1]
Problem: Poor Selectivity towards Isolongifolene
Q: My product mixture contains several byproducts. Is this related to the catalyst? A: Yes, the choice of catalyst is critical for achieving high selectivity. Catalysts like nano-crystalline sulfated zirconia and silica-supported H₃PW₁₂O₄₀ are known to provide 100% selectivity for isolongifolene under optimized conditions.[1][2][3] Catalysts with uncontrolled acidity or pore structures may promote side reactions.
Q: I am observing byproduct formation. Could the reaction temperature be too high? A: Excessively high temperatures can reduce selectivity by promoting side reactions, such as cracking or the formation of other, less desirable isomers.[8] While higher temperatures generally increase the reaction rate, an optimal temperature must be found that balances high conversion with high selectivity.
Q: How does catalyst acidity affect selectivity? A: The nature, strength, and density of the acid sites on the catalyst surface are fundamental to its performance.[9][10] Strong Brønsted acid sites are generally responsible for the isomerization.[3][5] However, excessively strong acidity or an improper balance of Brønsted and Lewis acid sites can lead to oligomerization and other side reactions, which reduces selectivity.[9]
Problem: Catalyst Deactivation and Reusability
Q: The catalyst's performance degrades after each use. What is causing this deactivation? A: Catalyst deactivation is often caused by the deposition of carbonaceous materials, or "coke," on the active sites.[11][12] This occurs when reactants or products oligomerize on the catalyst surface, blocking pores and active sites.[9][11] The presence of impurities in the longifolene feed can also poison the catalyst.
Q: How can I regenerate and reuse my catalyst? A: Regeneration is often possible for solid acid catalysts. A typical procedure involves filtering the catalyst from the reaction mixture, washing it with a solvent like ethyl acetate to remove any adhered organic material, and then drying it.[1] Following the wash, a calcination step (heating in air at high temperatures, e.g., 550°C) is often performed to burn off any coke deposits and restore the catalyst's activity.[1][13] The reusability of the catalyst without loss of activity or selectivity is a key advantage of heterogeneous systems.[2]
Experimental Protocols & Visualizations
General Experimental Protocol for Isomerization
This protocol is a generalized procedure based on common laboratory practices for longifolene isomerization using a solid acid catalyst.
-
Catalyst Activation: Activate the solid acid catalyst by calcining it in a muffle furnace. A typical procedure for sulfated zirconia is to heat at 450°C for 2-4 hours.[1]
-
Reactor Setup: Place a measured amount of longifolene (e.g., 2 g) into a two- or three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer.[1] The flask should be placed in an oil bath on a magnetic stirrer hotplate to ensure uniform heating.
-
Reaction Initiation: Slowly raise the temperature of the oil bath to the desired reaction temperature (e.g., 140°C - 180°C).[1]
-
Catalyst Addition: Once the desired temperature is reached and stable, add the pre-weighed, activated catalyst to the flask (e.g., 0.2 g, for a 10:1 substrate-to-catalyst ratio).[1]
-
Reaction Monitoring: Maintain constant stirring and temperature throughout the reaction. Periodically (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a syringe.[1]
-
Sample Analysis: Prepare the sample for analysis. This may involve washing with a sodium bicarbonate solution and neutralizing.[4] Analyze the sample using Gas Chromatography (GC) with an appropriate column (e.g., HP-5) to determine the percent conversion of longifolene and the selectivity to isolongifolene.[1]
-
Reaction Completion & Workup: Once the desired conversion is achieved, cool the reaction flask to room temperature. Separate the solid catalyst from the liquid product via filtration.[1] The catalyst can be washed, dried, and stored for regeneration and reuse.
Visualized Experimental Workflow
Caption: General experimental workflow for longifolene isomerization.
Simplified Reaction Pathway
The isomerization of longifolene to isolongifolene is an acid-catalyzed process involving a carbocation rearrangement.
Caption: Acid-catalyzed rearrangement of longifolene to isolongifolene.
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing common experimental problems.
References
- 1. EP1644305B1 - Catalytic process for the preparation of isolongifolene - Google Patents [patents.google.com]
- 2. repositorio.ufop.br [repositorio.ufop.br]
- 3. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. BRPI0802801A2 - Method of Obtaining Isolongifolene by Isomerizing Longifolene Using an Acid - Google Patents [patents.google.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Highly-selective solvent-free catalytic isomerization of α-pinene to camphene over reusable titanate nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.lsu.edu [repository.lsu.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. US2968631A - Regeneration of isomerization catalysts - Google Patents [patents.google.com]
Preventing byproduct formation in dilongifolylborane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of dilongifolylborane.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometric ratio of (+)-longifolene to borane-dimethyl sulfide complex (BMS)?
A1: The recommended stoichiometry is 2 equivalents of (+)-longifolene to 1 equivalent of borane-dimethyl sulfide (BMS).[1][2] This ratio ensures the formation of the desired dialkylborane, (Lgf)₂BH. Using an excess of BMS can lead to the formation of undesired over-hydroborated products, while an excess of (+)-longifolene will remain as an impurity in the final product.
Q2: My dilongifolylborane precipitate is not forming. What are the possible causes?
A2: The lack of precipitation can be due to several factors:
-
Insufficient reaction time: Ensure the reaction has been stirred for the recommended duration (typically 1 hour at 0°C followed by 4-6 hours at room temperature) to allow for complete formation and precipitation of the product.[1]
-
Low concentration: If the reaction is too dilute, the product may remain soluble. Ensure the concentration of reagents is appropriate as per the recommended protocols.
-
Presence of impurities: Impurities in the starting materials or solvent can interfere with the reaction and subsequent precipitation.
-
Temperature: The reaction is typically initiated at 0°C and then allowed to warm to room temperature.[1] Deviations from this temperature profile could affect the reaction rate and product formation.
Q3: What is the white precipitate that forms during the reaction?
A3: The white precipitate is the desired product, dilongifolylborane.[1][2] It is a crystalline solid that is sparingly soluble in common organic solvents like diethyl ether, which facilitates its isolation by filtration.[1]
Q4: How should I handle and store dilongifolylborane?
A4: Dilongifolylborane is an organoborane and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition due to air and moisture. It should be stored as a dry, crystalline solid in a sealed container under an inert atmosphere. For subsequent reactions, it can be used directly after isolation or dissolved in an anhydrous solvent.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Dilongifolylborane | Incorrect stoichiometry of reactants. | Ensure a precise 2:1 molar ratio of (+)-longifolene to borane-dimethyl sulfide (BMS).[1][2] |
| Incomplete reaction. | Increase the reaction time at room temperature to ensure the reaction goes to completion. Monitor the reaction progress if possible. The original protocol suggests stirring for an additional 6 hours at room temperature.[1] | |
| Loss of product during isolation. | Wash the filtered solid with a minimal amount of cold, anhydrous diethyl ether to avoid dissolving the product.[1][2] | |
| Product is an oil or fails to solidify | Presence of unreacted (+)-longifolene. | This may indicate an incomplete reaction or incorrect stoichiometry. Ensure the reaction has run for the full duration and that the correct amount of BMS was added. |
| Solvent contamination with water. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Moisture will quench the borane reagent. | |
| Low Enantioselectivity in Subsequent Asymmetric Hydroboration | Impure dilongifolylborane. | Ensure the dilongifolylborane is a pure, crystalline solid. Wash the precipitate thoroughly with cold, anhydrous diethyl ether to remove any soluble impurities.[1][2] |
| Racemization of the reagent. | While unlikely under standard conditions, ensure the storage and handling of (+)-longifolene and the final reagent are under appropriate conditions to prevent any potential isomerization. |
Experimental Protocols
Synthesis of Dilongifolylborane
This protocol is adapted from the established procedure by Jadhav and Brown (1981).[1]
Materials:
-
(+)-Longifolene (20 mmol, 4.08 g)
-
Borane-dimethyl sulfide (BMS, 10 M solution, 10 mmol, 1.0 mL)
-
Anhydrous diethyl ether (20 mL)
-
Schlenk flask (100 mL) equipped with a magnetic stirrer and septum inlet
-
Nitrogen or argon gas supply
Procedure:
-
Charge a 100-mL Schlenk flask with (+)-longifolene and anhydrous diethyl ether under an inert atmosphere.
-
Cool the stirred solution to 0°C in an ice bath.
-
Add the borane-dimethyl sulfide solution dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for an additional 6 hours, during which a white precipitate of dilongifolylborane will form.
-
Isolate the solid product by filtration under an inert atmosphere.
-
Wash the crystalline solid with cold, anhydrous diethyl ether.
-
Dry the product under a stream of nitrogen.
Visualizations
Caption: Experimental workflow for the synthesis of dilongifolylborane.
Caption: Potential pathways for byproduct formation in dilongifolylborane synthesis.
Caption: Troubleshooting workflow for dilongifolylborane synthesis.
References
Technical Support Center: Scaling Up the Total Synthesis of (-)-Longifolene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the large-scale synthesis of the complex natural product, (-)-Longifolene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges in synthesizing this compound stem from its complex, bridged tricyclic structure. Key difficulties include:
-
Construction of the [7.2.1.01,5]dodecane core: This strained ring system is synthetically challenging to assemble efficiently.
-
Creation of two quaternary carbon centers: Stereoselective formation of these centers is crucial and often difficult to control.[1]
-
Lack of functional groups: The hydrocarbon nature of longifolene limits the number of strategic disconnections and functional group interconversions available during retrosynthetic analysis.[1]
-
Volatility: As a hydrocarbon, this compound can be volatile, which can lead to handling and isolation challenges, especially during purification steps involving heating.[1]
Q2: Which synthetic routes to this compound are most amenable to scale-up?
A2: Several total syntheses of this compound have been reported, with varying degrees of efficiency and scalability. The syntheses by Oppolzer and Johnson are particularly noteworthy for their efficiency.[1]
-
Oppolzer's Synthesis: This route utilizes a photochemical [2+2] cycloaddition and a Grob fragmentation as key steps. It is concise, with a reported overall yield of 23% over 11 steps.[1]
-
Johnson's Synthesis: This approach features a key cationic polycyclization reaction, achieving the tricyclic core in a single step. This synthesis is also highly efficient, with an overall yield of 26.6% in 11 steps.[1]
The choice of the most scalable route will depend on the specific capabilities of the production facility, including access to photochemical reactors and expertise in handling highly reactive intermediates.
Q3: What are the common impurities found in synthetic this compound, and how can they be removed?
A3: Common impurities can include diastereomers, incompletely reacted intermediates, and byproducts from side reactions. In syntheses starting from commercially available longifolene for other purposes, common impurities are other terpenes like caryophyllene and isolongifolene.[2] For a total synthesis, the impurity profile will be highly dependent on the specific route taken. Purification is typically achieved through fractional distillation under reduced pressure and/or column chromatography.[2][3] Careful monitoring of each step by GC-MS is crucial to identify and eliminate impurities as they form.
Troubleshooting Guide
General Scale-Up Issues
Q: We are observing a significant drop in yield for a key reaction upon moving from a 1L to a 20L reactor. What are the likely causes?
A: This is a common issue in process scale-up. Several factors could be at play:
-
Inefficient Mixing: The power input per unit volume often decreases on scale-up, leading to poor mixing. This can result in localized "hot spots" or areas of high reagent concentration, promoting side reactions.
-
Solution: Re-evaluate the reactor's agitation system. Consider using a different impeller design, increasing the agitation speed (while monitoring for shear-sensitive compounds), or installing baffles to improve turbulence.
-
-
Poor Heat Transfer: The surface area-to-volume ratio decreases as the reactor size increases. This can make it difficult to control the temperature of exothermic or endothermic reactions.
-
Solution: For exothermic reactions, ensure the reactor's cooling system is adequate. Consider slowing the rate of reagent addition to manage heat evolution. For endothermic reactions, ensure the heating system can maintain the desired temperature uniformly.
-
-
Extended Reaction Times: If reagent addition or work-up procedures take significantly longer at a larger scale, sensitive intermediates or products may have more time to decompose.
-
Solution: Optimize addition and work-up protocols for speed and efficiency at the larger scale. This may involve using larger bore transfer lines or more efficient extraction techniques.
-
Specific Issues in Key Synthetic Steps (Based on Published Routes)
Q: In a Johnson-type cationic polycyclization, we are seeing the formation of multiple isomers and a low yield of the desired tricyclic core. Why is this happening?
A: The success of the cationic polycyclization is highly dependent on precise control of the reaction conditions.
-
Potential Causes:
-
Acid Catalyst Choice and Concentration: The strength and concentration of the Lewis or Brønsted acid are critical. An inappropriate acid can lead to undesired rearrangement pathways.
-
Solvent Effects: The polarity of the solvent can influence the stability of the cationic intermediates and the outcome of the cyclization.
-
Substrate Purity: Impurities in the acyclic precursor can interfere with the desired cyclization cascade.
-
Temperature Control: These reactions are often run at low temperatures to control reactivity. Poor temperature control can lead to a loss of selectivity.
-
-
Solutions:
-
Screen Catalysts and Solvents: Systematically screen a range of Lewis acids (e.g., SnCl4, TiCl4) and solvents of varying polarity.
-
Ensure High Purity of Starting Material: Rigorously purify the acyclic diene precursor before the cyclization step.
-
Precise Temperature Management: Utilize a cryostat for accurate and consistent temperature control throughout the reaction.
-
Q: During an Oppolzer-type photochemical [2+2] cycloaddition, the reaction is slow and incomplete, and we observe polymer formation. What can we do?
A: Photochemical reactions present unique scale-up challenges.
-
Potential Causes:
-
Insufficient Light Penetration: As the reactor volume increases, the path length for light increases, leading to inefficient irradiation of the reaction mixture. This is often the primary cause of slow or incomplete reactions on scale-up.
-
Inappropriate Wavelength: The wavelength of the UV lamp must be appropriate for the chromophore in the starting material.
-
Concentration Effects: If the concentration is too high, the light may be absorbed only at the surface of the reaction mixture. If it is too low, the reaction rate will be slow.
-
Oxygen Contamination: Oxygen can quench the excited state of the reactants, inhibiting the desired cycloaddition.
-
-
Solutions:
-
Reactor Design: For large-scale photochemical reactions, consider using a falling film reactor or a reactor with multiple internal lamps to maximize the irradiated surface area.
-
Optimize Concentration: Determine the optimal concentration in small-scale experiments before moving to the larger reactor.
-
Degas the Solvent: Thoroughly degas the solvent and reactants before and during the reaction by sparging with an inert gas like nitrogen or argon.
-
Quantitative Data Summary
The following tables summarize key quantitative data for selected steps in prominent syntheses of this compound. This data is extracted from published literature and should be used as a starting point for optimization.
Table 1: Key Step in Corey's Synthesis - Intramolecular Michael Addition [4]
| Parameter | Value |
| Reactants | Diketone precursor, Triethylamine |
| Solvent | Ethylene Glycol |
| Temperature | 225 °C |
| Reaction Time | 24 hours |
| Yield | 8-12% |
Table 2: Key Steps in Oppolzer's Synthesis [1][5]
| Step | Reagents & Conditions | Yield |
| Photochemical [2+2] Cycloaddition | Enol acetate, UV light | 83% (mixture of stereoisomers) |
| Retro-Aldol Cleavage | H2, Pd/C, HOAc | Not specified |
| Wittig Methylenation | Ph3P=CH2 | 88% |
| Simmons-Smith Cyclopropanation | Zn(Ag), CH2I2 | 78% |
| Hydrogenolysis | H2, PtO2, HOAc | 96% |
| α-Methylation | LDA, MeI | 83% |
| Final Conversion to this compound | MeLi, then SOCl2/Pyridine | 80% |
Experimental Protocols
Protocol: Simmons-Smith Cyclopropanation (Oppolzer Route) [5]
This protocol is adapted from the literature for the cyclopropanation of the exocyclic methylene intermediate in Oppolzer's synthesis of this compound.
-
Reagent Preparation:
-
Prepare a zinc-silver couple by adding zinc dust to a solution of silver nitrate in water, followed by washing with acid, water, acetone, and ether, and drying under vacuum.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the zinc-silver couple (6 equivalents).
-
Add anhydrous diethyl ether to cover the couple.
-
In the dropping funnel, prepare a solution of the methylene intermediate (1 equivalent) and diiodomethane (3 equivalents) in anhydrous diethyl ether.
-
-
Reaction Execution:
-
Heat the ether and zinc-silver couple to a gentle reflux.
-
Add the solution of the methylene intermediate and diiodomethane dropwise to the refluxing mixture over 1-2 hours.
-
After the addition is complete, continue to reflux the reaction mixture for 60 hours. Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the excess zinc couple.
-
Wash the filtrate sequentially with a saturated aqueous solution of ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the cyclopropyl intermediate.
-
Visualizations
Experimental Workflow: Oppolzer Synthesis of this compound
Caption: A simplified workflow of the Oppolzer total synthesis of this compound.
Logical Relationship: Troubleshooting Low Yield in a Key Step
References
Technical Support Center: Resolving Enantiomers of Synthetic (±)-Longifolene
Welcome to the technical support center for the resolution of synthetic (±)-longifolene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to resolve the enantiomers of (±)-longifolene?
The primary challenge in resolving (±)-longifolene lies in its chemical structure. As a hydrocarbon sesquiterpene, it lacks functional groups (e.g., carboxylic acids, amines, alcohols) that are typically used for derivatization in classical resolution methods. This makes the formation of diastereomeric salts, a common and efficient resolution technique, difficult to apply directly.
Q2: What are the most viable methods for resolving (±)-longifolene?
Given the non-functionalized nature of longifolene, the most promising resolution strategies are:
-
Chiral Chromatography (HPLC or GC): This is a powerful technique for separating enantiomers without the need for derivatization.
-
Kinetic Resolution: This method involves the use of a chiral catalyst or enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.
-
Diastereomeric Crystallization of a Derivative: While direct salt formation is not feasible, it may be possible to introduce a functional group onto the longifolene skeleton through a chemical modification, perform the resolution, and then remove the functional group to obtain the pure enantiomer.
Q3: Can I use diastereomeric crystallization with a chiral acid like tartaric acid to resolve (±)-longifolene?
Directly, no. Diastereomeric salt formation requires an acidic or basic functional group on the target molecule to react with a chiral base or acid, respectively. Since longifolene is a hydrocarbon, it will not form a salt with tartaric acid or other common resolving agents.
Troubleshooting Guides
Chiral Chromatography (HPLC/GC)
Problem: Poor or no separation of enantiomers on a chiral column.
| Potential Cause | Troubleshooting Steps |
| Incorrect Chiral Stationary Phase (CSP) | Longifolene is a non-polar compound. Select a CSP designed for the separation of hydrocarbons. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point. |
| Inappropriate Mobile Phase | For normal-phase HPLC, start with a non-polar mobile phase like hexane or heptane and gradually add a polar modifier like isopropanol or ethanol. For GC, optimize the temperature ramp and carrier gas flow rate. |
| Low Resolution | Optimize the flow rate (HPLC) or temperature program (GC). A slower flow rate or a shallower temperature gradient can improve resolution. Consider using a longer column or a column with a smaller particle size. |
| Peak Tailing or Broadening | Ensure the sample is fully dissolved in the mobile phase before injection. Check for column contamination or degradation. |
Problem: Difficulty in detecting the separated enantiomers.
| Potential Cause | Troubleshooting Steps |
| Lack of a Chromophore | Longifolene does not have a strong UV chromophore. A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) may be more suitable for HPLC. For GC, a Flame Ionization Detector (FID) is appropriate. |
Kinetic Resolution
Problem: Low enantiomeric excess (ee) of the resolved longifolene.
| Potential Cause | Troubleshooting Steps |
| Ineffective Chiral Catalyst/Enzyme | Screen a variety of lipases or chiral metal catalysts. The choice of catalyst is critical and often substrate-specific. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature, time, and solvent. Enzymatic resolutions are often sensitive to pH and temperature. |
| Low Conversion | A low conversion can lead to a low ee of the remaining starting material. Allow the reaction to proceed to approximately 50% conversion for optimal resolution. |
Problem: Difficulty in separating the product from the unreacted enantiomer.
| Potential Cause | Troubleshooting Steps |
| Similar Physical Properties | The product of the kinetic resolution may have similar physical properties to the unreacted longifolene enantiomer. Use column chromatography or distillation to separate the components. |
Experimental Protocols
Illustrative Protocol 1: Chiral HPLC Separation
This protocol provides a general procedure for the analytical-scale separation of (±)-longifolene enantiomers.
| Parameter | Condition |
| HPLC System | Standard HPLC system with a pump, injector, and suitable detector. |
| Chiral Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (99:1, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | Refractive Index (RI) Detector |
| Injection Volume | 10 µL of a 1 mg/mL solution of (±)-longifolene in n-hexane |
Expected Outcome: Baseline separation of the two enantiomers. The enantiomeric excess (ee) can be determined by integrating the peak areas.
Illustrative Protocol 2: Enzymatic Kinetic Resolution
This protocol describes a hypothetical kinetic resolution of (±)-longifolene using a lipase to selectively acetylate one enantiomer.
| Parameter | Procedure |
| Reactants | (±)-Longifolene (1.0 g, 4.9 mmol), Vinyl acetate (0.84 g, 9.8 mmol), Lipase (e.g., Candida antarctica Lipase B, 100 mg) |
| Solvent | Toluene (20 mL) |
| Reaction Conditions | Stir the mixture at 40 °C. Monitor the reaction progress by chiral GC or HPLC. |
| Workup | Once approximately 50% conversion is reached, filter off the enzyme. Remove the solvent under reduced pressure. |
| Purification | Separate the unreacted longifolene enantiomer from the acetylated product by column chromatography on silica gel (eluent: n-hexane). |
Expected Outcome: The unreacted longifolene will be enriched in one enantiomer. The enantiomeric excess should be determined by chiral GC or HPLC.
Data Presentation
The following tables summarize hypothetical quantitative data for the resolution of (±)-longifolene.
Table 1: Chiral HPLC Separation Data (Illustrative)
| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (%) |
| (+)-Longifolene | 12.5 | 50 | 0 (for racemate) |
| (-)-Longifolene | 14.2 | 50 | 0 (for racemate) |
Table 2: Enzymatic Kinetic Resolution Results (Illustrative)
| Parameter | Value |
| Initial (±)-Longifolene | 1.0 g |
| Reaction Time | 24 h |
| Conversion | 48% |
| Recovered Unreacted Longifolene | 0.51 g |
| Enantiomeric Excess of Recovered Longifolene | 92% |
| Isolated Acetylated Product | 0.45 g |
Mandatory Visualizations
Caption: General experimental workflows for resolving (±)-longifolene.
Caption: Troubleshooting logic for poor enantiomeric separation.
Validation & Comparative
A Comparative Analysis of (-)-Longifolene and (+)-Longifolene: Unraveling Enantiomer-Specific Biological Activities
A notable gap exists in the scientific literature regarding a direct comparative analysis of the biological activities of (-)-Longifolene and (+)-Longifolene. The majority of available research refers to the compound as "longifolene" without specifying the particular enantiomer used. Given that (+)-Longifolene is the more abundant natural isomer, predominantly isolated from higher plants, it is presumed that most studies have investigated this enantiomer.[1] This guide, therefore, summarizes the known biological activities of what is likely (+)-Longifolene and highlights the current lack of data for its (-) counterpart.
Presumed (+)-Longifolene: A Profile of Biological Activity
The most extensively documented biological activities of longifolene are its cytotoxic and anti-inflammatory effects.
Cytotoxic Activity
Longifolene has demonstrated cytotoxic potential against various cancer cell lines. A summary of the reported 50% inhibitory concentration (IC₅₀) values is presented below.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ of Reference (µg/mL) |
| DU-145 | Prostate Cancer | 78.64 | Doxorubicin | Not specified in study |
| SCC-29B | Oral Cancer | 88.92 | Doxorubicin | Not specified in study |
| Vero (Normal Kidney Cells) | Non-cancerous | 246.3 | Doxorubicin | Not specified in study |
Table 1: Cytotoxic activity of Longifolene against various cell lines.[2][3][4]
The data indicates a degree of selectivity, with longifolene exhibiting greater toxicity towards cancer cells compared to the healthy Vero cell line.[2][3][4]
The cytotoxic potential of longifolene is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]
Anti-inflammatory Activity
Longifolene has been identified as an active anti-inflammatory constituent in the essential oil of various pine species.[5] Studies have shown that it can downregulate the production of pro-inflammatory cytokines.
In lipopolysaccharide (LPS)-stimulated RBL-2H3 cells, longifolene has been observed to decrease the expression of inflammatory-related genes such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), and also reduce the secretion of β-hexosaminidase.[5]
This compound: An Unexplored Frontier
Despite the characterization of (+)-Longifolene's biological activities, there is a conspicuous absence of research on the specific biological effects of this compound. This enantiomer is less common in nature, being found in some fungi and liverworts.[1] The lack of available data prevents a direct comparison with its positive counterpart.
Conclusion
The available scientific evidence suggests that (+)-Longifolene possesses noteworthy cytotoxic and anti-inflammatory properties. However, the biological activity profile of this compound remains largely unknown. This significant knowledge gap underscores the need for further research to isolate or synthesize this compound and conduct comprehensive biological evaluations. Such studies are crucial to fully understand the therapeutic potential of longifolene and to determine if its biological activities are enantiomer-specific, a common phenomenon in pharmacology. A direct comparative study would provide invaluable insights for researchers, scientists, and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of Cytotoxic Potential of Longifolene/Junipene Isolated from Chrysopogon zizanioides [ouci.dntb.gov.ua]
- 3. Exploration of Cytotoxic Potential of Longifolene/Junipene Isolated from Chrysopogon zizanioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Total Syntheses of Longifolene by Corey, Oppolzer, and Johnson
The total synthesis of complex natural products is a significant measure of the advancement of organic chemistry. Longifolene, a tricyclic sesquiterpene hydrocarbon isolated from pine resin, has been a classic target for synthetic chemists, inspiring the development of novel synthetic strategies.[1][2] This guide provides a detailed comparison of three seminal total syntheses of (±)-longifolene, accomplished by the research groups of E.J. Corey, W. Oppolzer, and W.S. Johnson. These approaches are distinguished by their unique key strategies for constructing the intricate carbon skeleton of the molecule.
Quantitative Comparison of the Syntheses
The efficiency of a total synthesis is often evaluated by metrics such as the number of steps and the overall yield. The following table summarizes these quantitative aspects for the Corey, Oppolzer, and Johnson syntheses of longifolene.
| Parameter | Corey Synthesis (1961/1964) | Oppolzer Synthesis (1978) | Johnson Synthesis (1975) |
| Publication Year | 1961 (preliminary), 1964 (full paper)[3][4] | 1978[5][6] | 1975[7][8] |
| Key Strategy | Intramolecular Michael Addition & Diol Rearrangement[1][9] | Intramolecular de Mayo Reaction[1][10][11] | Cationic Polycyclization[1][12][13] |
| Number of Linear Steps | 14-15[1][14] | 10-11[1][5] | 10-11[1][7] |
| Overall Yield | ~2.8%[1] | ~23-25%[1][15] | ~26.6%[1] |
| Starting Material | Wieland-Miescher Ketone[16] | Cyclopentadiene-1-carboxylic acid derivative[1] | 2-Isopropenylcyclopentanone derivative[1] |
Synthetic Strategies and Key Methodologies
The Corey Synthesis: A Landmark in Retrosynthetic Analysis
E.J. Corey's synthesis of longifolene is historically significant as it was a foundational example of the power of retrosynthetic analysis.[9][17] The synthesis commenced from the well-known Wieland-Miescher ketone and featured a crucial intramolecular Michael-type alkylation to construct the bridged ring system.[1][9] Another key transformation was a pinacol-type rearrangement of a 1,2-diol to form the seven-membered ring.[1]
References
- 1. youtube.com [youtube.com]
- 2. Synthesis of Longifolene through retrosynthestic analysis. | PPTX [slideshare.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Total Synthesis of Longifolene | Semantic Scholar [semanticscholar.org]
- 5. synarchive.com [synarchive.com]
- 6. UNIGE - Wolfgang Oppolzer - Publications [unige.ch]
- 7. synarchive.com [synarchive.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. lkouniv.ac.in [lkouniv.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. The cationic cascade route to longifolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blueline.ucdavis.edu [blueline.ucdavis.edu]
- 14. synarchive.com [synarchive.com]
- 15. www1.udel.edu [www1.udel.edu]
- 16. chem.iitb.ac.in [chem.iitb.ac.in]
- 17. Longifolene | Benchchem [benchchem.com]
Unveiling the Antifungal Potential of (-)-Longifolene Derivatives: A Comparative Analysis with Commercial Fungicides
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals.
In the relentless pursuit of novel and effective antifungal agents, natural products and their semi-synthetic derivatives have emerged as a promising frontier. This guide provides an in-depth comparison of the antifungal activity of (-)-Longifolene derivatives against established commercial fungicides, supported by experimental data and detailed methodologies. This compound, a naturally abundant tricyclic sesquiterpene, serves as a versatile scaffold for the synthesis of a new generation of potential antifungal compounds.
Performance Snapshot: this compound Derivatives vs. Commercial Fungicides
Recent studies have highlighted the significant in vitro antifungal efficacy of various this compound derivatives, particularly against a range of phytopathogenic fungi. Notably, certain diacylhydrazine and diphenyl ether carboxylic acid derivatives have demonstrated inhibitory activities comparable to, and in some cases exceeding, that of the widely used commercial fungicide, chlorothalonil.
Quantitative Antifungal Activity Data
The following tables summarize the percentage inhibition of mycelial growth of various fungal strains by select this compound derivatives and commercial fungicides.
Table 1: Antifungal Activity of this compound Diacylhydrazine Derivatives
| Compound | Target Fungus | Concentration (µg/mL) | Inhibition Rate (%) |
| Derivative 5a | Physalospora piricola | 50 | 97.5[1][2] |
| Colletotrichum orbiculare | 50 | 80.5[1][2] | |
| Alternaria solani | 50 | 72.1[1][2] | |
| Gibberella zeae | 50 | 67.1[1][2] | |
| Rhizoctonia solani | 50 | 73.5[2] | |
| Derivative 5s | Physalospora piricola | 50 | 97.5[2] |
| Derivative 5j | Physalospora piricola | 50 | 87.1[2] |
| Chlorothalonil | Physalospora piricola | 50 | 92.9[2] |
| Colletotrichum orbiculare | 50 | 75.0[2] | |
| Alternaria solani | 50 | 45.0[2] | |
| Gibberella zeae | 50 | 58.3[2] |
Table 2: Antifungal Activity of this compound Diphenyl Ether Carboxylic Acid Derivatives
| Compound | Target Fungus | Concentration (µg/mL) | Inhibition Rate (%) |
| Derivative 7b | Alternaria solani | 50 | 85.9[3] |
| Cercospora arachidicola | 50 | 82.7[3] | |
| Rhizoctonia solani | 50 | 82.7[3] | |
| Physalospora piricola | 50 | 81.4[3] | |
| Derivative 7l | Rhizoctonia solani | 50 | 80.7[3] |
| Cercospora arachidicola | 50 | 80.4[3] | |
| Physalospora piricola | 50 | 80.3[3] | |
| Chlorothalonil | Alternaria solani | 50 | 70.2 |
| Cercospora arachidicola | 50 | 72.5 | |
| Rhizoctonia solani | 50 | 75.8 | |
| Physalospora piricola | 50 | 78.3 |
Unraveling the Mechanisms of Action
A key differentiator in antifungal agents lies in their mode of action. While many commercial fungicides operate on a single, specific target, increasing the risk of resistance, some this compound derivatives and certain commercial fungicides exhibit multi-site activity or target different cellular pathways.
This compound Diacylhydrazine Derivatives: Targeting Fungal Respiration
The diacylhydrazine derivatives of this compound have been specifically designed to inhibit the enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial electron transport chain (respiratory complex II) and the tricarboxylic acid (TCA) cycle.[1][2] By blocking SDH, these derivatives effectively disrupt cellular respiration and energy production, leading to fungal cell death.
Caption: Mechanism of this compound Diacylhydrazine Derivatives.
Commercial Fungicides: A Tale of Two Mechanisms
Chlorothalonil: A Multi-Site Inhibitor
Chlorothalonil is a broad-spectrum, non-systemic fungicide with a multi-site mode of action.[4] Its primary mechanism involves the depletion of intracellular glutathione (GSH), a vital antioxidant.[5] Chlorothalonil reacts with GSH, leading to the inactivation of essential sulfhydryl-containing enzymes, thereby disrupting various metabolic processes and ultimately causing fungal cell death.[5][6] This multi-site action makes the development of resistance less likely.
Caption: Mechanism of Chlorothalonil.
Succinate Dehydrogenase Inhibitors (SDHIs): Single-Site Respiration Blockers
Commercial SDHI fungicides, like some of the novel this compound derivatives, target complex II of the mitochondrial electron transport chain.[7] They bind to the ubiquinone-binding site of the SDH enzyme, preventing the transfer of electrons from succinate to the rest of the respiratory chain.[8] This targeted inhibition halts ATP production, starving the fungus of energy.
Caption: Mechanism of Commercial SDHI Fungicides.
Experimental Protocols
The in vitro antifungal activity of the compounds is typically evaluated using the poisoned food technique. This method provides a reliable and reproducible assessment of a compound's ability to inhibit fungal mycelial growth.
Poisoned Food Technique: A Step-by-Step Guide
This protocol outlines the standard procedure for the poisoned food technique used to determine the antifungal activity of test compounds.
Caption: Workflow for the Poisoned Food Technique.
Conclusion and Future Directions
This compound and its derivatives represent a promising new class of antifungal agents. Their efficacy against a range of plant pathogens, coupled with a potentially distinct mode of action for some derivatives, warrants further investigation. The ability to synthesize a diverse library of these compounds from a readily available natural source offers a significant advantage in the development of novel fungicides. Future research should focus on in vivo studies to validate the in vitro findings, elucidation of the precise molecular interactions with their targets, and assessment of their toxicological profiles to ensure environmental and consumer safety. The continued exploration of natural product-based scaffolds like this compound holds the key to overcoming the challenges of fungicide resistance and developing more sustainable solutions for crop protection.
References
- 1. Design, Synthesis, and Antifungal Activity of Novel Longifolene-Derived Diacylhydrazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Chlorothalonil - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of action and fate of the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) in biological systems. 2. In vitro reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Electron Transport Chain [moodle2.units.it]
A Comparative Analysis of the Herbicidal Efficacy of Longifolene-Derived Amines and Glyphosate
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel, effective, and environmentally benign herbicides is a cornerstone of modern agricultural research. While glyphosate has long been a stalwart in weed management, the emergence of resistance and environmental concerns necessitate the exploration of alternative herbicidal agents. This guide provides a detailed comparison of the herbicidal efficacy of a promising new class of bio-herbicides, longifolene-derived amines, against the widely used synthetic herbicide, glyphosate. This analysis is based on recent experimental data, offering a quantitative and methodological overview for researchers in the field.
Modes of Action: A Tale of Two Herbicides
The herbicidal activity of any compound is intrinsically linked to its mode of action at the molecular level. Glyphosate and longifolene-derived amines exhibit fundamentally different mechanisms of plant growth inhibition.
Glyphosate: A Specific Enzyme Inhibitor
Glyphosate's mechanism is well-established; it is a potent inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[1] This enzyme plays a critical role in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) in plants. By blocking this pathway, glyphosate deprives the plant of essential building blocks for protein synthesis and other vital secondary metabolites, leading to a slow, systemic death.
References
A Comparative GC-MS Analysis of Sesquiterpenes in the Pinaceae Family
For Researchers, Scientists, and Drug Development Professionals
The Pinaceae family, a cornerstone of boreal and montane ecosystems, is a rich source of bioactive volatile organic compounds (VOCs), including a diverse array of sesquiterpenes. These C15 isoprenoids contribute significantly to the characteristic aroma of pines, firs, and spruces and are under investigation for their potential pharmacological activities. This guide provides a comparative analysis of sesquiterpene profiles across different genera of the Pinaceae family, supported by experimental data from Gas Chromatography-Mass Spectrometry (GC-MS) studies.
Quantitative Comparison of Sesquiterpenes
The chemical composition of essential oils, particularly the sesquiterpene fraction, exhibits considerable variation among different genera and species within the Pinaceae family. GC-MS analysis reveals distinct profiles that can be utilized for chemotaxonomic classification and for identifying species with high yields of specific sesquiterpenes of interest. The following table summarizes the relative abundance of key sesquiterpenes identified in the essential oils of various Pinaceae species.
| Genus | Species | β-Caryophyllene (%) | δ-Cadinene (%) | Germacrene D (%) | Longifolene (%) | Other Notable Sesquiterpenes (%) | Reference |
| Abies | Abies alba | 9.6 | - | - | - | - | [1] |
| Abies grandis | - | - | - | - | High in β-pinene (30.8%) | [2] | |
| Picea | Picea abies | 3.7 | - | - | - | High in β-myrcene (11.3%) | [1] |
| Picea rubens | - | 8.25 | 9.86 | - | - | [3] | |
| Pinus | Pinus cembra | - | 2.4 | - | - | High in α-pinene (36.2%) | [1] |
| Pinus mugo | 2.0 | - | - | - | High in limonene (78.5%) | [1] | |
| Pinus ponderosa | Present | - | - | - | β-farnesene also abundant | [4] | |
| Cedrus | Cedrus atlantica | - | - | - | - | High in β-myrcene (7.3%) | [2] |
| Pseudotsuga | Pseudotsuga menziesii | - | - | - | Present | High in β-pinene (9.7%) | [2] |
Note: The data presented are mean percentages from the cited studies. "-" indicates that the compound was not reported as a major constituent in the cited study. The composition can vary based on geographic location, season, and specific plant part analyzed.
Experimental Protocols
The accurate quantification and identification of sesquiterpenes are highly dependent on the extraction and analytical methods employed. Below are detailed methodologies commonly used in the GC-MS analysis of sesquiterpenes from Pinaceae species.
Essential Oil Extraction: Hydrodistillation
Hydrodistillation is a conventional method for extracting volatile compounds from plant material.
-
Sample Preparation: Fresh or dried plant material (needles, twigs, cones, or resin) is collected. For instance, 100 g of fresh pine needles can be used.[5]
-
Extraction: The plant material is placed in a distillation apparatus with a specified volume of water (e.g., 850 mL).[5] A salt, such as NaCl (e.g., at a 2.50% concentration), can be added to increase the boiling point of the water and improve extraction efficiency.[5]
-
Distillation: The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is passed through a condenser.
-
Collection: The condensed mixture of water and essential oil is collected in a receiving vessel, where the oil, being less dense, separates from the water.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate and stored in a sealed, dark vial at a low temperature (e.g., 4°C) until analysis.
GC-MS Analysis
Gas Chromatography-Mass Spectrometry is the cornerstone technique for separating and identifying the individual components of the extracted essential oil.
-
Injection: A small volume of the essential oil (typically 1 µL), often diluted in a solvent like hexane, is injected into the GC.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms). The separation is based on the different boiling points and affinities of the compounds for the stationary phase of the column. The oven temperature is programmed to ramp up gradually (e.g., from 60°C to 240°C) to elute compounds with a wide range of boiling points.
-
Detection and Identification: As the separated compounds exit the column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments are detected. The mass spectrum of each compound is a unique "fingerprint" that can be compared to a library of known compounds (e.g., NIST, Wiley) for identification. The retention time of each compound is also used for identification by comparing it to that of known standards.
-
Quantification: The relative percentage of each compound is typically calculated from the peak area in the total ion chromatogram. For more accurate quantification, internal or external standards can be used.
Visualizing the Workflow and Comparative Logic
To better illustrate the processes involved in this comparative analysis, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the comparative GC-MS analysis of sesquiterpenes.
Caption: Logical relationship for comparing sesquiterpene profiles among Pinaceae genera.
This guide highlights the significant diversity in sesquiterpene composition within the Pinaceae family. The presented data and methodologies provide a foundation for researchers to identify promising species for the targeted isolation of specific sesquiterpenes and to further explore their biological activities. The distinct chemical fingerprints also underscore the potential of chemotaxonomy as a valuable tool in the systematic classification of this important conifer family.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemometric analysis of monoterpenes and sesquiterpenes of conifers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. davidpublisher.com [davidpublisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of extraction process of pine needle essential oil by response surface methodology and its chemical composition analysis :: BioResources [bioresources.cnr.ncsu.edu]
Unambiguous Structure Verification: A Comparative Analysis of (-)-Longifolene Characterization by X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the definitive structural elucidation of complex molecules like the sesquiterpene (-)-longifolene is paramount. While X-ray crystallography stands as the gold standard for absolute configuration determination, a comprehensive understanding of its performance in comparison to other widely used analytical techniques is crucial for informed methodological selection. This guide provides an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) for the structural validation of this compound, supported by available experimental data.
Executive Summary
Single-crystal X-ray crystallography provides an unparalleled, three-dimensional molecular structure of this compound, offering unequivocal proof of its complex bridged-ring system and absolute stereochemistry. Spectroscopic methods, while powerful for structural inference and routine analysis, present inherent limitations in providing the same level of definitive spatial arrangement information. This guide will delve into the experimental protocols and comparative data to highlight the strengths and weaknesses of each technique in the context of validating the intricate structure of this compound.
Method Performance Comparison
The following tables summarize the quantitative data obtained from various analytical techniques for the structural characterization of this compound.
Table 1: X-ray Crystallography Data for a Heavy-Atom Derivative of Longifolene
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1] |
| Space Group | P2₁2₁2₁ | [1] |
| a (Å) | Value from original publication | [1] |
| b (Å) | Value from original publication | [1] |
| c (Å) | Value from original publication | [1] |
| Volume (ų) | Value from original publication | [1] |
| Z | Value from original publication | [1] |
| R-factor | Value from original publication | [1] |
Note: Specific unit cell dimensions and the final R-factor are pending access to the full 1969 publication by Thierry and Weiss. These values are critical for a complete assessment of the crystallographic data quality.
Table 2: NMR Spectroscopic Data for this compound
| ¹³C NMR | ¹H NMR |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| Specific chemical shifts for each of the 15 carbon atoms would be listed here, as available in databases like SpectraBase. | Specific chemical shifts, multiplicities, and coupling constants for each proton would be detailed here, based on available spectral data. |
Data compiled from various spectroscopic databases. The complete assignment requires 2D NMR experiments like COSY, HSQC, and HMBC for unambiguous correlation.[2]
Table 3: Mass Spectrometry Data for Longifolene
| Ionization Method | Key Fragment Ions (m/z) | Relative Abundance |
| Electron Ionization (EI) | 204 (M⁺), 189, 161, 133, 105, 91 | Relative abundances would be listed here. |
Fragmentation patterns provide insights into the molecular weight and structural motifs but do not reveal stereochemistry.
Table 4: Gas Chromatography Data for this compound
| Column Type | Stationary Phase | Retention Time (min) | Enantiomeric Resolution |
| Chiral Capillary Column | Cyclodextrin-based | Specific retention time would be provided based on experimental conditions. | Baseline separation of (+) and (-) enantiomers can be achieved.[3] |
Chiral GC is effective for separating enantiomers and is valuable for quality control but does not provide detailed structural information.[3]
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for appreciating the data presented.
X-ray Crystallography of a Heavy-Atom Derivative of Longifolene
The seminal work on the absolute configuration of longifolene involved the preparation of a heavy-atom derivative to overcome the phase problem in X-ray diffraction.
-
Derivative Preparation: this compound is reacted with a reagent containing a heavy atom (e.g., a bromine-containing reagent) to form a crystalline derivative.
-
Crystallization: Single crystals of the heavy-atom derivative are grown from a suitable solvent by slow evaporation.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The positions of the heavy atoms are determined from the diffraction data, which then allows for the determination of the phases of the structure factors. An electron density map is calculated, from which the positions of all other atoms are deduced. The structural model is then refined to best fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer.
-
Spectral Analysis: The chemical shifts, coupling constants, and through-bond/through-space correlations are analyzed to deduce the connectivity and relative stereochemistry of the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or coupled with a gas chromatograph.
-
Ionization: The molecules are ionized, commonly using electron ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Fragmentation Analysis: The fragmentation pattern is analyzed to infer the molecular weight and identify characteristic structural fragments.
Chiral Gas Chromatography (GC)
-
Column Selection: A capillary column with a chiral stationary phase (e.g., a cyclodextrin derivative) is installed in the gas chromatograph.
-
Sample Injection: A solution of the longifolene enantiomeric mixture is injected into the heated inlet of the GC.
-
Separation: The enantiomers are separated based on their differential interactions with the chiral stationary phase as they are carried through the column by an inert gas.
-
Detection: The separated enantiomers are detected as they elute from the column, typically by a flame ionization detector (FID) or a mass spectrometer.
Visualizing the Workflow
To illustrate the logical flow of the primary validation technique, the following diagram outlines the key stages of X-ray crystallography.
Caption: Workflow for the validation of this compound structure by X-ray crystallography.
Conclusion
The structural validation of this compound through single-crystal X-ray crystallography of a heavy-atom derivative provides the most definitive and unambiguous evidence of its molecular structure and absolute configuration.[1] While NMR spectroscopy is indispensable for determining the carbon-hydrogen framework and relative stereochemistry in solution, and MS and GC are powerful tools for determining molecular weight and for chiral separation and quantification, respectively, they lack the ability to provide the precise and complete three-dimensional atomic coordinates that X-ray crystallography delivers. For researchers in drug development and natural product chemistry, where absolute certainty of molecular structure is non-negotiable, X-ray crystallography remains the ultimate arbiter. The complementary use of these techniques, however, provides a comprehensive analytical toolkit for the thorough characterization of complex chiral molecules like this compound.
References
A Comparative Guide to Chiral Auxiliaries: (-)-Longifolene vs. Camphor
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of stereochemically pure compounds, particularly in the pharmaceutical industry, the use of chiral auxiliaries is a foundational strategy in asymmetric synthesis.[1] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high stereoselectivity, after which it can be removed and ideally recovered.[1] This guide provides a detailed comparison of two terpene-derived molecules, (-)-longifolene and camphor, as potential chiral auxiliaries. While camphor and its derivatives are well-established and widely utilized in this role, the application of this compound as a chiral auxiliary is not documented in the scientific literature. This comparison will, therefore, focus on the extensive data available for camphor and highlight the absence of corresponding data for this compound.
Camphor: A Workhorse in Asymmetric Synthesis
Camphor, a bicyclic monoterpene, is a readily available and inexpensive chiral starting material for the synthesis of various effective chiral auxiliaries.[2] Its rigid structure provides a well-defined steric environment, which is crucial for inducing high levels of diastereoselectivity in a range of chemical reactions.[3] One of the most successful and widely used camphor derivatives is camphorsultam, also known as Oppolzer's sultam.[1][4]
Performance Data of Camphor-Derived Auxiliaries
Camphor-based chiral auxiliaries have demonstrated excellent performance in a variety of asymmetric transformations, consistently affording high diastereomeric excess (de%) and good to excellent yields. Below is a summary of representative data from key asymmetric reactions.
| Reaction Type | Chiral Auxiliary | Substrate/Electrophile | Diastereomeric Excess (de%) | Yield (%) | Reference |
| Diels-Alder Reaction | N-acryloyl-camphorsultam | Cyclopentadiene | >98% | >90% | [5] |
| Aldol Reaction | N-propionyl-camphorsultam | Benzaldehyde | >99% | 85% | [6] |
| Alkylation | N-acyl-camphorsultam | Benzyl bromide | >99% | 88% | [7] |
| Michael Addition | N-methacryloyl-camphorsultam | Thiophenol | High | Not Specified | [2] |
| Reduction of α-Keto Esters | exo-10,10-diphenyl-2,10-camphanediol | Various α-keto esters | up to 99% | Good | [5] |
| Darzens Reaction | Camphor-derived glycidic ester auxiliary | Various aldehydes | Almost complete | High | [6] |
Experimental Protocols for Camphor-Derived Auxiliaries
To illustrate the practical application of camphor-derived auxiliaries, a general protocol for an asymmetric aldol reaction using an N-acyloxazolidinone derived from a camphor backbone is provided below. While the specific auxiliary may vary, the principles remain consistent.
Experimental Protocol: Asymmetric Aldol Reaction
-
Enolate Formation: To a solution of the N-acyl-camphor-derived auxiliary (1.0 equivalent) in a suitable anhydrous solvent (e.g., CH₂Cl₂) at 0 °C, add a Lewis acid such as di-n-butylboron triflate (1.1 equivalents) followed by the dropwise addition of a tertiary amine base like triethylamine (1.2 equivalents). The mixture is stirred for approximately 30 minutes to facilitate the formation of the boron enolate.
-
Aldehyde Addition: The reaction mixture is then cooled to -78 °C, and the aldehyde (1.2 equivalents) is added dropwise. The reaction is stirred at this temperature for several hours (typically 2 hours) and then allowed to warm to 0 °C for an additional hour.
-
Work-up and Purification: The reaction is quenched by the addition of a pH 7 buffer. The product is extracted with an organic solvent (e.g., CH₂Cl₂), and the combined organic layers are dried over a drying agent like MgSO₄, filtered, and concentrated under reduced pressure.
-
Analysis and Cleavage: The diastereomeric excess of the product is determined by ¹H NMR or HPLC analysis. The crude product is then purified by flash chromatography. The chiral auxiliary can be subsequently cleaved from the aldol product through methods such as hydrolysis or reduction to yield the desired enantiomerically enriched β-hydroxy carboxylic acid or amino alcohol, respectively.
This compound: An Unexplored Potential
This compound is a naturally occurring tricyclic sesquiterpene.[8] Despite its chiral nature and rigid structure, a thorough review of the scientific literature reveals no significant reports of its use as a chiral auxiliary that is temporarily attached to a substrate to direct an asymmetric reaction. The primary focus of research concerning this compound has been on its total synthesis, a challenging endeavor that has attracted the attention of many synthetic chemists.[9][10][11][12]
While this compound itself is not used as a traditional chiral auxiliary, a derivative, dilongifolylborane, has been reported as a chiral hydroborating agent.[8] This reagent is used in stoichiometric amounts to effect the asymmetric hydroboration of olefins, which is a different mechanistic class of asymmetric transformation compared to the substrate-bound control exerted by a chiral auxiliary.
Due to the lack of available data, a direct comparison of this compound's performance with camphor in terms of diastereoselectivity, enantioselectivity, or reaction yields in auxiliary-controlled reactions is not possible.
Broader Context: Other Terpene-Based Chiral Auxiliaries
The use of terpenes as precursors for chiral auxiliaries is a well-established strategy in asymmetric synthesis.[2] Besides camphor, other readily available terpenes such as α-pinene and menthol have been successfully converted into effective chiral auxiliaries for various asymmetric transformations.[2][13] For instance, 8-phenylmenthol, a derivative of pulegone which is related to menthol, has been used effectively in Diels-Alder reactions.[13]
Visualizing the Workflow and Logic
To better understand the role of chiral auxiliaries, the following diagrams illustrate the general workflow of asymmetric synthesis using a chiral auxiliary and the logical relationship of how these molecules direct stereochemical outcomes.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Longifolene - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. www1.udel.edu [www1.udel.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Spectroscopic comparison of synthetic vs natural (-)-Longifolene
A Comparative Analysis for Researchers and Drug Development Professionals
(-)-Longifolene, a tricyclic sesquiterpene hydrocarbon, is a valuable chiral building block in organic synthesis and a noted component in various natural products. Its complex, bridged ring system has made it a classic target for total synthesis. This guide provides a detailed spectroscopic comparison of synthetically produced this compound with its naturally occurring counterpart. The identity of a synthetic compound is unequivocally confirmed when its spectroscopic data is superimposable with that of the natural product. This analysis is critical for validating synthetic routes and ensuring the purity and structural integrity of the molecule for research and development applications.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for natural and synthetic this compound. The data presented for the natural product corresponds to the (+)-enantiomer, which is more commonly isolated and characterized. The spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for the (-)-enantiomer are identical to the (+)-enantiomer, with the exception of the sign of the specific optical rotation. Synthetic (±)-longifolene has been reported to have ¹H NMR and IR spectra that are superimposable on those of the natural product[1].
Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)
| Proton Assignment | Natural (+)-Longifolene (δ, ppm) | Synthetic (±)-Longifolene (δ, ppm) |
| H-vinyl | 4.65 (s, 1H), 4.35 (s, 1H) | Not explicitly detailed in available literature, but reported as superimposable. |
| H-bridgehead | 2.45 (m, 1H) | Not explicitly detailed in available literature, but reported as superimposable. |
| CH₂ | 1.00-2.00 (m) | Not explicitly detailed in available literature, but reported as superimposable. |
| CH₃ | 1.01 (s, 3H), 0.94 (s, 3H), 0.88 (s, 3H) | Not explicitly detailed in available literature, but reported as superimposable. |
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon Assignment | Natural (+)-Longifolene (δ, ppm in CDCl₃)[2] | Natural (+)-Longifolene (δ, ppm in Benzene-D6)[3] | Synthetic this compound |
| C-vinyl | 162.4 | 163.0 | Not explicitly detailed in available literature, but expected to be identical to natural. |
| C-vinyl | 107.4 | 107.0 | Not explicitly detailed in available literature, but expected to be identical to natural. |
| C-quaternary | 48.5 | 48.9 | Not explicitly detailed in available literature, but expected to be identical to natural. |
| C-quaternary | 44.5 | 44.9 | Not explicitly detailed in available literature, but expected to be identical to natural. |
| C-bridgehead | 54.4 | 54.9 | Not explicitly detailed in available literature, but expected to be identical to natural. |
| C-bridgehead | 43.1 | 43.5 | Not explicitly detailed in available literature, but expected to be identical to natural. |
| CH₂ | 44.9 | 45.3 | Not explicitly detailed in available literature, but expected to be identical to natural. |
| CH₂ | 37.3 | 37.7 | Not explicitly detailed in available literature, but expected to be identical to natural. |
| CH₂ | 25.5 | 25.8 | Not explicitly detailed in available literature, but expected to be identical to natural. |
| CH₂ | 21.0 | 21.3 | Not explicitly detailed in available literature, but expected to be identical to natural. |
| CH₂ | 19.4 | 19.7 | Not explicitly detailed in available literature, but expected to be identical to natural. |
| CH₃ | 29.9 | 30.2 | Not explicitly detailed in available literature, but expected to be identical to natural. |
| CH₃ | 25.1 | 25.4 | Not explicitly detailed in available literature, but expected to be identical to natural. |
| CH₃ | 23.2 | 23.5 | Not explicitly detailed in available literature, but expected to be identical to natural. |
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data Comparison
| Spectroscopic Technique | Natural (+)-Longifolene[4][5] | Synthetic this compound |
| IR (cm⁻¹) (Condensed Phase) | 3070, 2950, 2870, 1655, 1460, 1380, 1365, 880 | Reported as superimposable with natural product spectra[1]. |
| MS (EI, 70 eV) m/z (%) | 204 (M⁺, 45), 189 (40), 161 (100), 133 (55), 119 (60), 105 (70), 91 (65) | Expected to be identical to natural product. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific parameters may vary based on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound (natural or synthetic longifolene) is dissolved in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆, containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Data Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Data Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples like longifolene, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a small drop of the sample directly on the ATR crystal.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like longifolene, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.
-
Instrumentation: A mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer, coupled with a gas chromatograph.
-
Data Acquisition: Electron Ionization (EI) at a standard energy of 70 eV is used to generate fragments. The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 40-300 amu.
Visualizing the Comparison
The following diagrams illustrate the general workflow for comparing the spectroscopic data of synthetic and natural compounds and the logical relationship between the key structural features of longifolene and the spectroscopic techniques used for their elucidation.
Caption: Workflow for the spectroscopic comparison of synthetic versus natural compounds.
Caption: Correlation of spectroscopic data with structural features of this compound.
References
A Comparative Guide to the Bioactivity of Longifolene and its Autoxidation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Longifolene, a tricyclic sesquiterpene hydrocarbon, is a readily available natural product primarily sourced from pine resin. While its applications in the fragrance and chemical synthesis industries are well-established, recent research has focused on the biological activities of both the parent compound and its derivatives. Autoxidation of longifolene yields a variety of oxygenated products, some of which have demonstrated significantly different bioactivities compared to the parent compound. This guide provides a comparative analysis of the bioactivity of longifolene and its autoxidation products, supported by available experimental data, to inform future research and drug development efforts.
Data Presentation
Antifungal Activity
A direct comparison of the antifungal activity of longifolene and its autoxidation products has revealed a significant increase in potency upon oxidation. While longifolene itself exhibits minimal to no antifungal properties, several of its autoxidation products have shown considerable activity against a range of fungi.[1][2][3] In particular, longifolic acid and isolongifolic acid have been identified as having strong antifungal activity.[1][2][3]
| Compound | Antifungal Activity |
| Longifolene | Very little to no activity |
| Longicamphenylol | Active |
| Longifolic Acid | Strong activity |
| Isolongifolic Acid | Strong activity |
| Longifolene Oxide | Active |
| Longifolene-hydroxyketone | Active |
Table 1: Qualitative Comparison of Antifungal Activity. Data compiled from studies on various fungi, including Trametes versicolor, Lenzites betulinus, Gloeophyllum trabeum, Trichoderma virens, and Rhizopus oryzae.[1][2][3]
Semi-quantitative data from a paper disk diffusion assay further illustrates this difference in activity at varying concentrations:
| Compound | Antifungal Activity at 5 µg/cm² | Antifungal Activity at 1 µg/cm² | Antifungal Activity at 0.2 µg/cm² |
| Longifolene | - | - | - |
| Longicamphenylone | ++ | + | - |
| Norlongilactone | + | - | - |
| Longicamphenylol | ++ | + | - |
| Longifolic Acid | +++ | ++ | + |
| Isolongifolic Acid | +++ | ++ | + |
| Longifolene Oxide | ++ | + | - |
| Longifolene-hydroxyketone | ++ | + | - |
Table 2: Semi-Quantitative Comparison of Antifungal Activity. Key: (+++) Strong Activity, (++) Moderate Activity, (+) Weak Activity, (-) No Activity. Data interpreted from a graphical representation of a paper disk diffusion assay.[3]
Cytotoxic Activity
Studies have evaluated the cytotoxic potential of longifolene against various cancer cell lines. The available data indicates moderate cytotoxic activity with a notable selectivity towards cancer cells over normal cells.
| Compound | Cell Line | IC50 (µg/mL) |
| Longifolene | DU-145 (Prostate Cancer) | 78.64 |
| SCC-29B (Oral Cancer) | 88.92 | |
| Vero (Normal Kidney Cells) | 246.3 |
Table 3: Cytotoxicity of Longifolene. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
Note: At the time of this publication, no direct comparative studies on the cytotoxic activity of longifolene's autoxidation products were available in the public domain. Further research is required to elucidate the cytotoxic potential of these derivatives.
Experimental Protocols
Preparation of Longifolene Autoxidation Products
A mixture of longifolene autoxidation products can be prepared through a straightforward process:
-
A sample of pure longifolene is placed in a suitable reaction vessel.
-
The sample is heated to a temperature of 120°C.
-
The heated sample is exposed to air, allowing for autoxidation to occur over a specified period.
-
Alternatively, autoxidation can be carried out at room temperature over a more extended period.
-
The resulting product mixture, containing compounds such as longicamphenylone, norlongilactone, isolongifolic acid, longifolic acid, and longifolene-hydroxyketone, is then analyzed and purified using gas chromatography (GC) and other chromatographic techniques.[1]
Antifungal Bioassay: Paper Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
-
Culture Preparation: A suspension of the target fungus is prepared in a suitable broth and its concentration is adjusted to a standard (e.g., 0.5 McFarland standard).
-
Inoculation: A sterile cotton swab is dipped into the fungal suspension and used to evenly inoculate the entire surface of an agar plate (e.g., Potato Dextrose Agar).
-
Disk Application: Sterile paper disks (typically 6 mm in diameter) are impregnated with known concentrations of the test compounds (longifolene and its autoxidation products) dissolved in a suitable solvent. A disk impregnated with the solvent alone serves as a negative control.
-
Incubation: The disks are placed on the inoculated agar surface. The plates are then incubated at an appropriate temperature (e.g., 28°C) for a period suitable for fungal growth (typically 24-72 hours).
-
Zone of Inhibition Measurement: The antifungal activity is determined by measuring the diameter of the clear zone around each disk where fungal growth has been inhibited. A larger zone of inhibition indicates greater antifungal activity.
Cytotoxicity Bioassay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receives medium with the vehicle (solvent) only.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the test compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Mandatory Visualizations
Logical Relationship of Bioactivity
References
The Tale of Two Terpenes: A Comparative Guide to (-)-Longifolene and β-Caryophyllene as Chemical Intermediates
For researchers, scientists, and drug development professionals, the selection of a suitable chemical scaffold is a critical starting point for the synthesis of novel bioactive molecules. Among the vast array of natural products, sesquiterpenes have emerged as privileged starting materials due to their complex, three-dimensional structures and inherent biological activities. This guide provides an in-depth comparison of two prominent bicyclic sesquiterpenes, (-)-Longifolene and β-caryophyllene, evaluating their efficacy as chemical intermediates for the development of new therapeutic agents and other valuable compounds.
This comparison delves into their inherent reactivity, the synthetic routes to their derivatives, and the biological activities of the resulting compounds, supported by experimental data from the scientific literature.
At a Glance: Structural and Reactivity Differences
This compound is a tricyclic sesquiterpene characterized by a bridged ring system and a sterically hindered exocyclic double bond. In contrast, β-caryophyllene possesses a more flexible bicyclic structure with a strained endocyclic double bond and a more accessible exocyclic double bond. This fundamental difference in their molecular architecture dictates their reactivity and potential for chemical modification.
A key experimental finding highlights this difference in reactivity. In a process for the selective epoxidation of β-caryophyllene within a mixture containing this compound, β-caryophyllene exhibited high conversion rates (98.1% to 100%) to its epoxide with yields of 95.8% to 96.8%.[1] Conversely, this compound remained largely unreacted under the same conditions, demonstrating the significantly higher reactivity of the endocyclic double bond of β-caryophyllene towards electrophilic attack compared to the sterically hindered exocyclic double bond of this compound.[1]
Synthetic Utility and Derivatization
Both sesquiterpenes have been successfully utilized as starting materials for the synthesis of a variety of derivatives. The following tables summarize representative synthetic transformations and their reported yields.
Table 1: Synthesis of Bioactive Derivatives from this compound
| Derivative Type | Reagents and Conditions | Yield (%) | Biological Activity | Reference |
| Tetralone Bearing 1,2,4-Triazole | Multi-step synthesis involving isomerization, oxidation, and cyclization | Not explicitly stated for all steps | Anticancer | [2] |
| Tetraline Pyrimidine | Multi-step synthesis | Not explicitly stated for all steps | Anticancer | [3] |
| Diacylhydrazine | Isomerization-aromatization, oxidation, Baeyer-Villager oxidation, hydrazinolysis | 75.0 - 80.0 | Antifungal | [4][5] |
Table 2: Synthesis of Bioactive Derivatives from β-Caryophyllene
| Derivative Type | Reagents and Conditions | Yield (%) | Biological Activity | Reference |
| β-Caryolanol Ether | Trifluoroacetic acid, dichloromethane, 0-10 °C | 43 - 98 | Anticancer | [6] |
| Epoxy Caryophyllene | Hydrogen peroxide, catalyst Q3PW4O24, ethyl acetate, 30 °C, 1h | 95.8 | Intermediate | [1] |
| β-Caryophyllene Alcohol | Isomerization with sulfuric acid, separation, and purification | Not explicitly stated | Intermediate | [7] |
Comparative Efficacy in Drug Discovery
The true measure of a chemical intermediate's efficacy lies in the biological activity of its derivatives. Both this compound and β-caryophyllene have served as scaffolds for compounds with significant therapeutic potential, albeit in different areas.
Anticancer Activity
Derivatives of both sesquiterpenes have demonstrated promising anticancer properties.
This compound Derivatives: Novel tetralone derivatives of this compound bearing a 1,2,4-triazole moiety have been synthesized and evaluated for their in vitro cytotoxicity against five human cancer cell lines.[2] Several of these compounds exhibited broad-spectrum anticancer activity, with some showing better or comparable activity to the positive control, 5-fluorouracil.[2] For instance, compound 6g showed an IC50 value of 4.42 µM against the MCF-7 breast cancer cell line, and compound 6h had an IC50 of 9.89 µM against the A549 lung cancer cell line.[2] Another study on longifolene-derived tetraline pyrimidine derivatives also reported excellent antiproliferative activities, with compound 5m having an IC50 of 1.42 µM against MGC-803 human gastric cancer cells and compound 5l having an IC50 of 1.79 µM against T24 human bladder cancer cells.[3] The parent compound, this compound itself, showed cytotoxic potential against prostate (DU-145, IC50 = 78.64 µg/mL) and oral (SCC-29B, IC50 = 88.92 µg/mL) cancer cell lines.[8]
β-Caryophyllene Derivatives: β-Caryophyllene and its derivatives have been extensively studied for their anticancer effects.[9][10][11][12][13] A series of novel β-caryolanol ether derivatives were synthesized and showed potent cytotoxicity against colorectal cancer cells.[9][10] Notably, the derivative AC-7 exhibited an IC50 of 3.09 µM against HT-29 cells, which is comparable to the well-known chemotherapy drug 5-fluorouracil (IC50 = 3.63 µM).[9][10] The parent molecule, β-caryophyllene, also displayed selective anti-proliferative effects against colorectal cancer cells with an IC50 of 19 µM.[11]
Anti-inflammatory and Other Activities
β-Caryophyllene is well-documented for its anti-inflammatory properties, primarily acting as a selective agonist of the cannabinoid receptor 2 (CB2).[14] This activity has been demonstrated in various in vivo models of inflammation.[15][16] For instance, oral administration of β-caryophyllene has been shown to reduce inflammation in carrageenan-induced paw edema in mice.[15]
This compound derivatives have shown significant potential in other therapeutic areas. For example, novel diacylhydrazine compounds derived from longifolene exhibited excellent and broad-spectrum antifungal activity against several plant pathogenic fungi, with some compounds showing higher inhibitory rates than the commercial fungicide chlorothalonil.[4][5]
Experimental Protocols
To provide a practical context for the synthesis of these derivatives, detailed experimental protocols for key transformations are outlined below.
Synthesis of β-Caryolanol Ether Derivatives[6]
To a solution of β-caryophyllene (1.0 eq) and the corresponding alcohol or phenol (1.2 eq) in anhydrous dichloromethane (DCM, 5 mL) at 0 °C, trifluoromethanesulfonic acid (TfOH, 0.1 eq) was added dropwise. For substrates containing an amino group, 1.1 equivalents of TfOH were used. The reaction mixture was stirred at 10 °C and monitored by TLC. Upon completion, the reaction was quenched with saturated sodium bicarbonate solution and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired β-caryolanol ether derivatives.
Selective Epoxidation of β-Caryophyllene[1]
In a 500 mL reactor equipped with a reflux condenser and a constant temperature stirring device, 60.0 mL of heavy turpentine oil (containing 36.4 g of longifolene and 10.4 g of β-caryophyllene), 100 mL of ethyl acetate, 0.6 g of catalyst Q3PW4O24, and 91.0 mmol of hydrogen peroxide were added. The reaction was carried out at 30 °C for 1 hour. Gas chromatography analysis showed a 100% conversion of β-caryophyllene with a 95.8% yield of epoxycaryophyllene, while the conversion of longifolene was only 0.05%. After the reaction, the mixture was cooled, the catalyst was filtered, and the filtrate was subjected to reduced pressure distillation to separate longifolene and epoxycaryophyllene.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and biological signaling pathways discussed.
Caption: Synthetic pathways for bioactive derivatives.
Caption: Anticancer signaling pathway of a β-caryophyllene derivative.
Conclusion
Both this compound and β-caryophyllene are valuable and readily available natural scaffolds for the synthesis of novel bioactive compounds.
β-Caryophyllene stands out for the high reactivity of its endocyclic double bond, allowing for selective functionalization even in complex mixtures. This reactivity, coupled with the potent and diverse biological activities of its derivatives, particularly in the realms of anticancer and anti-inflammatory research, makes it an exceptionally promising chemical intermediate. The straightforward synthesis of derivatives with high yields further enhances its appeal.
This compound , while less reactive at its exocyclic double bond, offers a more rigid and structurally complex core. Its derivatives have demonstrated significant potential in areas such as anticancer and antifungal applications. The development of efficient methods to functionalize this robust scaffold continues to be an active area of research.
Ultimately, the choice between this compound and β-caryophyllene as a chemical intermediate will depend on the specific synthetic strategy and the desired biological target. For applications requiring facile derivatization and targeting pathways related to inflammation and cancer, β-caryophyllene presents a compelling case. For the development of compounds with a unique and rigid three-dimensional structure targeting a different spectrum of biological activities, this compound remains a valuable starting point. This guide provides the foundational data and experimental context to aid researchers in making an informed decision for their drug discovery and development endeavors.
References
- 1. CN104744406A - Method for preparing epoxy caryophyllene from heavy turpentine oil and separating longifolene - Google Patents [patents.google.com]
- 2. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antiproliferative evaluation of novel longifolene-derived tetraline pyrimidine derivatives with fluorescence properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Antifungal Activity of Novel Longifolene-Derived Diacylhydrazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antifungal Activity of Novel Longifolene-Derived Diacylhydrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of Cytotoxic Potential of Longifolene/Junipene Isolated from Chrysopogon zizanioides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. The Anticancer, Antioxidant and Antimicrobial Properties of the Sesquiterpene β-Caryophyllene from the Essential Oil of Aquilaria crassna - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multi-Target Effects of ß-Caryophyllene and Carnosic Acid at the Crossroads of Mitochondrial Dysfunction and Neurodegeneration: From Oxidative Stress to Microglia-Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] In vivo anti-inflammatory activity of β-caryophyllene, evaluated by molecular imaging | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of (-)-Longifolene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of (-)-Longifolene, a sesquiterpene hydrocarbon. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The primary and recommended method of disposal is through a licensed hazardous waste management service. In-laboratory treatment of hazardous waste is not advised without validated protocols and should only be undertaken by trained personnel with a thorough understanding of the associated risks.
Core Safety and Handling Precautions
This compound is classified as a hazardous substance with the following key characteristics:
-
Aquatic Toxicity: It is very toxic to aquatic life with long-lasting effects. Release into the environment must be strictly avoided.
-
Skin Sensitizer: May cause an allergic skin reaction upon contact.
-
Aspiration Hazard: May be fatal if swallowed and enters airways.
When handling this compound, personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its handling and disposal.
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₄ | 1, 2 |
| Molecular Weight | 204.35 g/mol | 1, 2 |
| Appearance | Colorless, oily liquid | 1, 3 |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., alcohol, ether) | 1 |
| Boiling Point | 254-256 °C | --INVALID-LINK-- |
| Incompatible Materials | Strong oxidizing agents | 4 |
Standard Disposal Procedure
The following step-by-step guide outlines the standard operating procedure for the disposal of this compound waste in a laboratory setting. This procedure is in line with general hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5]
Step 1: Waste Collection
-
Designate a specific, properly labeled, and chemically compatible waste container for this compound and materials contaminated with it. The container must have a secure, leak-proof lid.
-
Do not mix this compound with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents.
Step 2: Handling Spills
-
In the event of a spill, absorb the liquid with an inert, non-combustible material such as sand, diatomaceous earth, or a universal binding agent.[6]
-
Do not use combustible materials like paper towels to absorb large spills, as this can create a fire hazard.
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Ventilate the affected area and decontaminate the spill surface.
Step 3: Waste Storage
-
Store the sealed waste container in a designated satellite accumulation area. This area should be at or near the point of generation and under the control of laboratory personnel.
-
The storage area must be well-ventilated and away from drains, heat sources, and direct sunlight.
-
Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
Step 4: Arranging for Pickup and Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Follow all institutional and regulatory procedures for waste manifest documentation.
-
The primary method of disposal for this type of organic waste is typically high-temperature incineration at a permitted facility.
Flowchart for Standard Disposal
Caption: Standard workflow for the safe disposal of this compound waste.
Experimental Protocols for Chemical Degradation (For Informational Purposes Only)
Disclaimer: The following protocols describe potential chemical degradation methods for terpenes like this compound. These are for informational purposes only and are not recommended for routine disposal. These procedures involve hazardous reagents and should only be attempted by trained chemists in a controlled laboratory setting with appropriate safety measures in place. The efficacy and safety of these procedures for this compound have not been specifically validated in the provided search results.
Theoretical Degradation Pathways The exocyclic double bond in the this compound molecule is a potential site for chemical attack to break down the compound.
-
Ozonolysis: This is a powerful method for cleaving carbon-carbon double bonds.[7][8]
-
Principle: Ozone (O₃) reacts with the double bond to form an unstable ozonide intermediate, which is then cleaved through reductive or oxidative workup to yield carbonyl compounds (aldehydes or ketones).
-
General Procedure:
-
Dissolve this compound in a suitable solvent (e.g., methanol, dichloromethane) and cool the solution to a low temperature (typically -78 °C).
-
Bubble ozone gas through the solution until the reaction is complete (often indicated by a blue color from excess ozone).
-
Purge the solution with an inert gas (e.g., nitrogen) to remove excess ozone.
-
Perform a workup. A reductive workup (e.g., with zinc dust or dimethyl sulfide) would be necessary to neutralize the reactive intermediates.
-
-
Caution: Ozone is highly toxic and reactive. Ozonides can be explosive. This procedure requires specialized equipment and expertise.
-
-
Oxidation with Fenton's Reagent: This method uses hydroxyl radicals to oxidize organic compounds.[9][10]
-
Principle: A solution of hydrogen peroxide (H₂O₂) and an iron (II) catalyst generates highly reactive hydroxyl radicals (•OH), which can oxidize organic molecules, potentially breaking them down into smaller, less hazardous compounds like carbon dioxide and water.
-
General Procedure:
-
Adjust the pH of an aqueous solution containing the waste to between 3 and 5.
-
Add an iron (II) salt (e.g., iron(II) sulfate) as a catalyst.
-
Slowly add hydrogen peroxide to the solution. The reaction is exothermic and may require cooling.
-
-
Caution: The reaction can be vigorous and exothermic. The pH must be carefully controlled to prevent the precipitation of iron hydroxide and the rapid, uncontrolled decomposition of hydrogen peroxide.
-
Logical Relationship for Disposal Decision-Making
Caption: Decision-making process for this compound waste disposal.
By adhering to these guidelines, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. The preferred and most reliable method remains the use of professional hazardous waste management services.
References
- 1. imexcoglobal.com [imexcoglobal.com]
- 2. Longifolene | CymitQuimica [cymitquimica.com]
- 3. Longifolene Good Sents Woody perfumery [essentialoil.in]
- 4. aurochemicals.com [aurochemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 10. usptechnologies.com [usptechnologies.com]
Essential Safety and Operational Guide for Handling (-)-Longifolene
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling (-)-Longifolene. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
This compound, a tricyclic sesquiterpene, is a colorless to slightly oily liquid.[1] While it is utilized in the production of chemicals and consumables, proper personal protective equipment (PPE) and handling procedures are essential to mitigate potential health risks.[1] Hazards associated with this compound include the risk of being fatal if swallowed and entering airways, and it may cause an allergic skin reaction.[2][3][4][5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheet specifications.
| PPE Category | Specification |
| Eye/Face Protection | Safety goggles with side protection, conforming to EN 166 or NIOSH standards.[2][6] |
| Hand Protection | Chemical-resistant gloves tested according to EN 374.[2] Nitrile rubber (NBR) gloves are a suitable option with a material thickness of >0.11 mm and a breakthrough time of >480 minutes (permeation: level 6).[2] |
| Body Protection | Impervious clothing to protect against chemical splashes. The resistance of the protective clothing to chemicals should be verified with the supplier.[6] |
| Respiratory Protection | For nuisance exposure, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[6] Respirators and their components should be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[6] |
Operational Plan for Safe Handling
Experimental Protocols
General Handling Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe in vapors or mists.[2]
-
Hygiene: Wash hands thoroughly before breaks and immediately after handling the substance. Keep it away from food, drink, and animal feed.[2]
Spill Response:
-
Containment: In the event of a spill, immediately contain the liquid with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal binding agent.[2]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.
-
Ventilation: Ensure the affected area is well-ventilated.
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with local, regional, and national regulations. This substance and its container are considered hazardous waste.[2]
Waste Categories:
-
Unused this compound: Dispose of as hazardous chemical waste. Do not pour down the drain.[2]
-
Contaminated Materials: Any materials that have come into contact with this compound, including absorbent materials from spills, used PPE (gloves, clothing), and empty containers, should be treated as hazardous waste.
-
Packaging: Handle contaminated packaging in the same way as the substance itself. Only approved waste containers should be used.[2]
Disposal Procedure:
-
Segregation: Separate waste into designated, clearly labeled, and sealed containers.
-
Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste by a licensed professional waste disposal service.
-
Environmental Protection: Avoid release into the environment. Prevent the substance from entering drains, surface water, or groundwater.[2][4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
